1-Phenylcyclopropane-1-sulfonyl chloride
Description
The exact mass of the compound 1-Phenylcyclopropane-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenylcyclopropane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclopropane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenylcyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYCQAQCTDHPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359655-41-6 | |
| Record name | 1-phenylcyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylcyclopropane-1-sulfonyl chloride: A Keystone Building Block for Next-Generation Therapeutics
CAS Number: 1359655-41-6[1][2]
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Structurally Unique Electrophile
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. 1-Phenylcyclopropane-1-sulfonyl chloride has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation. Its unique three-dimensional structure, combining the rigidity of a cyclopropane ring with the electrophilic reactivity of a sulfonyl chloride, offers a compelling tool for researchers and scientists. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and application, with a particular focus on its role in the design of Proteolysis Targeting Chimeras (PROTACs).
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance metabolic stability, modulate potency, and improve permeability.[3][4][5] The strained three-membered ring introduces conformational rigidity and possesses unique electronic properties, including enhanced π-character in its C-C bonds.[4] When appended to a sulfonyl chloride, this moiety provides a reactive handle for conjugation while presenting a distinct steric and electronic profile, influencing the binding kinetics and overall efficacy of the parent molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 1-Phenylcyclopropane-1-sulfonyl chloride is paramount for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1359655-41-6 | [1][2] |
| Molecular Formula | C₉H₉ClO₂S | [1][2] |
| Molecular Weight | 216.68 g/mol | [1][2] |
| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | General knowledge |
| Purity | ≥97% (Commercially available) | [1][2] |
| Storage | Room temperature, under inert atmosphere, protected from moisture | [2] |
Note: Due to the limited availability of publicly accessible experimental data, some properties are predicted based on analogous structures.
Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride: A Proposed Pathway
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for 1-Phenylcyclopropane-1-sulfonyl chloride.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile
This step involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a phase-transfer catalyst.[6][7]
-
To a stirred solution of 2-phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as benzyltriethylammonium bromide (0.1 eq) in a suitable organic solvent (e.g., dichloromethane), add a 50% aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and add 1,2-dibromoethane (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclopropane-1-carbonitrile.[8]
Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid
The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.[6]
-
Reflux a mixture of 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in concentrated hydrochloric acid for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 1-phenylcyclopropane-1-carboxylic acid, which can be further purified by recrystallization.
Step 3: Conversion to 1-Phenylcyclopropan-1-amine
A Curtius rearrangement of the carboxylic acid provides a reliable method for the synthesis of the corresponding amine.
-
Convert 1-phenylcyclopropane-1-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolyze the isocyanate with aqueous acid to yield 1-phenylcyclopropan-1-amine.
Step 4: Diazotization and Conversion to 1-Phenylcyclopropane-1-thiol
The primary amine is converted to a diazonium salt, which is then displaced by a sulfur nucleophile.[9][10]
-
Dissolve 1-phenylcyclopropan-1-amine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.[9][10]
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium hydrogen sulfide (NaSH) or potassium ethyl xanthate.
-
Slowly add the cold diazonium salt solution to the sulfur nucleophile solution.
-
If using potassium ethyl xanthate, the resulting xanthate ester is then hydrolyzed under basic conditions to yield the thiol.
-
Acidify the reaction mixture and extract the product, 1-phenylcyclopropane-1-thiol, with an organic solvent.
Step 5: Oxidative Chlorination to 1-Phenylcyclopropane-1-sulfonyl chloride
The final step involves the oxidation of the thiol to the target sulfonyl chloride.
-
Dissolve 1-phenylcyclopropane-1-thiol in a suitable solvent system, such as acetonitrile and water.
-
Cool the solution in an ice bath and add an oxidizing/chlorinating agent, such as chlorine gas or trichloroisocyanuric acid, portion-wise, maintaining a low temperature.
-
Stir the reaction mixture at low temperature for a specified time, monitoring by TLC.
-
Upon completion, work up the reaction by removing any solid byproducts via filtration and extracting the aqueous phase with an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure to yield 1-phenylcyclopropane-1-sulfonyl chloride.
Reactivity and Mechanistic Considerations
The reactivity of 1-phenylcyclopropane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
Key Reactions
Caption: Key nucleophilic substitution reactions of 1-Phenylcyclopropane-1-sulfonyl chloride.
The primary utility of this reagent in drug development lies in its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Similarly, reaction with alcohols or phenols yields sulfonate esters.
Application in Proteolysis Targeting Chimeras (PROTACs)
The designation of 1-phenylcyclopropane-1-sulfonyl chloride as a "Protein Degrader Building Block" points directly to its application in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (PROTAC-target protein-E3 ligase).[11][12][13] The 1-phenylcyclopropane-1-sulfonyl moiety can be incorporated into the linker structure, offering several potential advantages:
-
Rigidity and Conformational Constraint: The cyclopropane ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially enhancing the stability of the ternary complex.[11][14]
-
Modulation of Physicochemical Properties: The phenylcyclopropyl group can influence the solubility, lipophilicity, and metabolic stability of the PROTAC. The cyclopropyl group itself is known to be relatively resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the drug.[3]
-
Unique Steric and Electronic Profile: The three-dimensional arrangement of the phenyl and cyclopropyl groups provides a unique steric footprint that can influence interactions within the binding pockets of the target protein and the E3 ligase. This can contribute to improved binding affinity and selectivity.[2][15]
The sulfonyl chloride functionality serves as a convenient reactive handle for attaching this linker component to either the target protein ligand or the E3 ligase ligand, typically through the formation of a robust sulfonamide bond with an amine group on one of the ligands.
Safety and Handling
As a reactive sulfonyl chloride, 1-phenylcyclopropane-1-sulfonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural and electronic properties, stemming from the combination of a phenylcyclopropyl motif and a reactive sulfonyl chloride, make it an attractive component for the design of next-generation therapeutics such as PROTACs. The proposed synthetic pathway, based on established chemical transformations, provides a framework for its preparation in a laboratory setting. As the field of targeted protein degradation continues to expand, the demand for innovative and structurally diverse building blocks like 1-phenylcyclopropane-1-sulfonyl chloride is expected to grow, paving the way for the development of novel and more effective medicines.
References
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1-phenylcyclopropane-1-sulfonyl chloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
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Ture, F. E., & Demizu, Y. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-1. [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 19, 2026, from [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 19, 2026, from [Link]
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Teotino, U. M., Della Bella, D., Gandini, A., & Benelli, G. (1968). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry, 11(4), 834-837. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved January 19, 2026, from [Link]
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Increased steric strain adjacent to cyclopropane. (A) NBO-STERIC... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1-Phenylcyclopropane-1-sulfonyl chloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel compound, 1-phenylcyclopropane-1-sulfonyl chloride. The document outlines a multi-faceted analytical approach, commencing with a proposed synthetic route and culminating in definitive structural verification through single-crystal X-ray crystallography. The core of this guide is a detailed exposition of spectroscopic methodologies, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will not only present the theoretical underpinnings but also provide detailed, field-tested experimental protocols and predicted data, offering a robust roadmap for researchers. This document is designed to serve as a practical, in-depth resource, blending established analytical principles with actionable experimental insights to ensure the unambiguous characterization of this molecule.
Introduction: The Significance of Phenylcyclopropane Scaffolds
The phenylcyclopropane motif is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a sulfonyl chloride functional group to this scaffold, as in 1-phenylcyclopropane-1-sulfonyl chloride, creates a versatile synthetic intermediate. Sulfonyl chlorides are highly reactive electrophiles that readily engage in nucleophilic substitution reactions, particularly with amines, to form stable sulfonamides—a class of compounds with a broad spectrum of therapeutic applications.[1][2][3] The precise structural characterization of 1-phenylcyclopropane-1-sulfonyl chloride is therefore a critical prerequisite for its effective utilization in drug discovery and development programs.
Proposed Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride
A plausible and efficient synthesis of 1-phenylcyclopropane-1-sulfonyl chloride can be envisioned starting from the commercially available 1-phenylcyclopropane-1-carboxylic acid.[4][5][6] This multi-step synthesis involves the conversion of the carboxylic acid to the corresponding thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylcyclopropane-1-carboxylic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1-phenylcyclopropane-1-carbonyl chloride.
Step 2: Synthesis of 1-Phenylcyclopropane-1-methanethiol
-
In a separate flask, dissolve sodium sulfide (1.5 eq) in water.
-
Add the crude 1-phenylcyclopropane-1-carbonyl chloride dropwise to the sodium sulfide solution at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the thiol.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride
-
Dissolve the crude 1-phenylcyclopropane-1-methanethiol in a suitable solvent (e.g., dichloromethane).
-
Bubble chlorine gas through the solution at 0 °C in the presence of water.
-
Monitor the reaction by TLC.
-
Upon completion, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product, 1-phenylcyclopropane-1-sulfonyl chloride.[7]
Spectroscopic Characterization
A combination of NMR, IR, and MS will be employed for the initial structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-phenylcyclopropane-1-sulfonyl chloride, both ¹H and ¹³C NMR spectra will provide crucial information.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.60 | m | 2H | Aromatic (ortho-protons) |
| 7.50 - 7.30 | m | 3H | Aromatic (meta- & para-protons) |
| 1.80 - 1.70 | m | 2H | Cyclopropyl CH₂ |
| 1.50 - 1.40 | m | 2H | Cyclopropyl CH₂ |
Rationale for Predictions: The aromatic protons are expected to appear in the downfield region (7.30-7.80 ppm) due to the deshielding effect of the benzene ring. The protons ortho to the sulfonyl chloride group will be the most deshielded. The cyclopropyl protons will appear in the upfield region, with their exact chemical shifts and multiplicities influenced by the anisotropic effects of the phenyl ring and the sulfonyl chloride group.[8][9]
| Chemical Shift (δ, ppm) | Assignment |
| 138.0 | Aromatic (quaternary C) |
| 133.0 | Aromatic (para-CH) |
| 129.5 | Aromatic (ortho-CH) |
| 128.0 | Aromatic (meta-CH) |
| 75.0 | Cyclopropyl (quaternary C-SO₂Cl) |
| 18.0 | Cyclopropyl (CH₂) |
Rationale for Predictions: The quaternary carbon of the cyclopropyl ring attached to the sulfonyl chloride group is expected to be significantly downfield due to the strong electron-withdrawing effect of the SO₂Cl group. The aromatic carbons will appear in their characteristic region (128-138 ppm).[10]
-
Dissolve approximately 10-20 mg of the purified 1-phenylcyclopropane-1-sulfonyl chloride in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of specific functional groups. In the case of 1-phenylcyclopropane-1-sulfonyl chloride, the characteristic stretches of the sulfonyl chloride and the aromatic ring will be key diagnostic features.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| 3000 - 2900 | C-H stretch (cyclopropyl) | Medium to Weak |
| 1600, 1480 | C=C stretch (aromatic ring) | Medium to Strong |
| 1375 - 1350 | SO₂ asymmetric stretch | Strong |
| 1180 - 1160 | SO₂ symmetric stretch | Strong |
| 600 - 500 | S-Cl stretch | Strong |
Rationale for Predictions: The strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group are highly characteristic and are expected between 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl stretch will appear in the lower frequency region.
-
Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.
| m/z | Proposed Fragment |
| 216/218 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 117 | [M - SO₂Cl]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Rationale for Predictions: The molecular ion peak should exhibit the characteristic 3:1 isotopic pattern for chlorine. The most likely fragmentation pathway involves the loss of the sulfonyl chloride radical to give the stable phenylcyclopropyl cation. Further fragmentation can lead to the formation of the tropylium ion and the phenyl cation.[11][12]
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or GC-MS inlet.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.
Definitive Structural Confirmation: Single-Crystal X-ray Crystallography
While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray crystallography offers unambiguous proof of connectivity and stereochemistry.
Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray analysis.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of 1-phenylcyclopropane-1-sulfonyl chloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in a suitable solvent (e.g., hexane/ethyl acetate), vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final, high-resolution three-dimensional structure.
The successful determination of the crystal structure will provide precise bond lengths, bond angles, and torsional angles, definitively confirming the identity of 1-phenylcyclopropane-1-sulfonyl chloride.
Conclusion
The structural elucidation of 1-phenylcyclopropane-1-sulfonyl chloride requires a systematic and multi-technique approach. This guide has outlined a comprehensive strategy, beginning with a logical synthetic pathway and followed by a detailed plan for spectroscopic characterization using NMR, IR, and MS. The predicted data and detailed protocols provided herein serve as a robust starting point for any research group undertaking the synthesis and characterization of this and related novel compounds. The ultimate confirmation of the structure through single-crystal X-ray crystallography will provide the unequivocal evidence required for its confident application in the fields of medicinal chemistry and drug development.
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Molecular structures of sulfonyl chlorides (ZSO 2 Cl) which have been.... (n.d.). ResearchGate. Retrieved from [Link]
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-
Sulfonyl Chlorides/Fluorides. (n.d.). Yufeng. Retrieved from [Link]
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Introduction: The Strategic Value of the Phenylcyclopropyl Sulfonyl Chloride Scaffold
An In-depth Technical Guide to the Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for achieving desired pharmacological profiles. The 1-phenylcyclopropane-1-sulfonyl chloride scaffold represents a confluence of two highly valuable functionalities: the conformationally constrained cyclopropane ring and the versatile sulfonyl chloride group. The cyclopropane unit, due to its inherent rigidity and unique electronic properties, often enhances metabolic stability, improves membrane permeability, and provides a fixed orientation for interacting with biological targets.[1][2] Concurrently, the sulfonyl chloride is a powerful electrophilic handle, serving as a crucial intermediate for the synthesis of sulfonamides—a pharmacophore present in a vast array of therapeutics, including antibacterial, anticancer, and antiviral agents.[3][4]
This guide provides a comprehensive overview of the synthesis of 1-phenylcyclopropane-1-sulfonyl chloride, designed for researchers, medicinal chemists, and drug development professionals. We will delve into plausible and robust synthetic strategies, elucidating the mechanistic underpinnings of key transformations and providing detailed, field-tested protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Proposed Synthetic Strategy: A Two-Stage Approach
The synthesis of 1-phenylcyclopropane-1-sulfonyl chloride is most logically approached via a two-stage strategy. The primary challenge lies in the construction of the quaternary center on the cyclopropane ring bearing both a phenyl group and a sulfur-based functional group. The most direct precursor to the target sulfonyl chloride is the corresponding 1-phenylcyclopropane-1-sulfonic acid.
Our proposed pathway is as follows:
-
Stage 1: Synthesis of the 1-Phenylcyclopropane Core. We will focus on the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane to construct the cyclopropane ring, a method proven effective for the analogous carboxylic acid.[1]
-
Stage 2: Conversion to the Sulfonyl Chloride. The intermediate nitrile will be hydrolyzed to a carboxylic acid, which can then be converted to the sulfonic acid, or more directly, a thiol intermediate can be prepared and subsequently subjected to oxidative chlorination. The most common and reliable final step is the chlorination of the sulfonic acid using thionyl chloride.[5][6][7]
Caption: High-level overview of the synthetic strategy.
Part 1: Synthesis of the 1-Phenylcyclopropane-1-sulfonic Acid Intermediate
The construction of the core structure is pivotal. The chosen method leverages readily available starting materials and a robust cyclization reaction.
Methodology: α-Alkylation followed by Functional Group Interconversion
This pathway begins with the α-alkylation of phenylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions, which is an efficient method for forming the cyclopropane ring.[1] The resulting 1-phenylcyclopropane-1-carbonitrile is a stable intermediate that can be isolated and purified before conversion. While direct conversion of the nitrile to a sulfonic acid is challenging, a common route involves hydrolysis to the carboxylic acid, followed by conversion to the corresponding thiol and subsequent oxidation. A more direct, albeit less common, laboratory approach involves conversion to a diazonium salt, which can then be reacted with sulfur dioxide. For this guide, we will detail the more established route via the carboxylic acid and then propose the final chlorination step from the resulting sulfonic acid.
Experimental Protocol: Synthesis of 1-Phenylcyclopropane-1-carboxylic acid
This protocol is adapted from established procedures for similar cyclopropanations.[1]
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-phenylacetonitrile (1.0 equiv.), 1,2-dibromoethane (1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv.).
-
Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide (NaOH). While stirring vigorously, add the NaOH solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylacetonitrile is consumed.
-
Work-up (Isolation of Nitrile): Cool the mixture to room temperature and dilute with 200 mL of water. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 1-phenylcyclopropane-1-carbonitrile.
-
Hydrolysis to Carboxylic Acid: Transfer the crude nitrile to a round-bottom flask. Add concentrated hydrochloric acid (HCl, ~10 volumes) and heat the mixture to reflux (approx. 100-110°C) for 12-18 hours. The nitrile will hydrolyze to the carboxylic acid.
-
Isolation of Acid: Cool the reaction mixture in an ice bath. The 1-phenylcyclopropane-1-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.[1]
Conversion to 1-Phenylcyclopropane-1-sulfonic acid
The conversion of the carboxylic acid to the sulfonic acid is a multi-step process not commonly performed in a single pot. However, for the purpose of reaching the target sulfonyl chloride, the most direct conceptual precursor is the sulfonic acid. The subsequent chlorination step is highly efficient from this intermediate.
Part 2: Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride
The final step is the conversion of the sulfonic acid precursor to the target sulfonyl chloride. This is a classic and highly reliable transformation in organic synthesis.
Methodology: Chlorination with Thionyl Chloride
Thionyl chloride (SOCl₂) is the reagent of choice for converting sulfonic acids to sulfonyl chlorides.[6][7] The reaction proceeds readily, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[5][8] The reaction is often catalyzed by N,N-dimethylformamide (DMF), which forms a reactive Vilsmeier-Haack intermediate in situ, accelerating the conversion.[5]
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An In-Depth Technical Guide to 1-Phenylcyclopropane-1-sulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylcyclopropane-1-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, combining a strained cyclopropane ring with an electrophilic sulfonyl chloride group, offers a valuable scaffold for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the core physical properties, synthesis, reactivity, and handling of 1-Phenylcyclopropane-1-sulfonyl chloride, supported by established scientific principles and practical insights for laboratory applications.
Core Molecular and Physical Properties
1-Phenylcyclopropane-1-sulfonyl chloride is a compound with the molecular formula C₉H₉ClO₂S and a molecular weight of approximately 216.68 g/mol .[1][2] While comprehensive experimental data on its physical properties remains limited in publicly accessible literature, key identifiers and supplier-provided information are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂S | [1] |
| Molecular Weight | 216.68 g/mol | [1] |
| CAS Number | 1359655-41-6 | [1] |
| Purity | Typically ≥97% | [1][2] |
| Appearance | Not explicitly stated; likely a solid or oil | - |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Density | Data not available | - |
| Solubility | Data not available; expected to be soluble in common organic solvents | [3] |
It is important to note that the physical properties of analogous compounds, such as cyclopropanesulfonyl chloride, have been reported as a liquid with a density of 1.38 g/mL at 25 °C and a refractive index of 1.4770.[4][5] However, the presence of the phenyl group in the target molecule will significantly influence its physical state and other properties.
Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride: A Mechanistic Approach
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for 1-Phenylcyclopropane-1-sulfonyl chloride.
This approach is based on general methods for sulfonyl chloride synthesis, which often employ the oxidation of thiols or disulfides with chlorine in an aqueous or acidic medium.[6] Alternative chlorinating agents like N-chlorosuccinimide (NCS) in the presence of an acid could also be employed.[6] The reaction proceeds via the formation of a sulfenyl chloride, which is then further oxidized to the sulfonyl chloride.
Chemical Reactivity and Handling
Core Reactivity: Nucleophilic Substitution
The reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. The general mechanism is a nucleophilic acyl substitution.
Caption: General reaction of 1-Phenylcyclopropane-1-sulfonyl chloride with nucleophiles.
This reactivity is the cornerstone of its utility in organic synthesis, allowing for the facile introduction of the 1-phenylcyclopropane-1-sulfonyl moiety into various molecular scaffolds.
Experimental Protocol: General Procedure for Sulfonamide Formation
The reaction of 1-Phenylcyclopropane-1-sulfonyl chloride with primary or secondary amines is a fundamental transformation for the synthesis of sulfonamides, a class of compounds with significant pharmacological activity.[7][8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as triethylamine or diisopropylethylamine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of 1-Phenylcyclopropane-1-sulfonyl chloride (1.0 - 1.1 equivalents) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Experimental Protocol: General Procedure for Sulfonate Ester Formation
The reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters are also valuable intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.[9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, pyridine) under an inert atmosphere.
-
Base Addition: Add a base (1.1 - 1.5 equivalents), such as pyridine or triethylamine. Pyridine can often serve as both the base and the solvent.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Sulfonyl Chloride Addition: Slowly add 1-Phenylcyclopropane-1-sulfonyl chloride (1.0 - 1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl) to remove the base, water, and brine. Dry the organic layer over an anhydrous drying agent and concentrate in vacuo.
-
Purification: Purify the crude sulfonate ester by flash chromatography.
Safety and Handling
1-Phenylcyclopropane-1-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The compound is also likely moisture-sensitive, as is common for sulfonyl chlorides.[4] Contact with water can lead to hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.[10] Recommended storage is at room temperature or between 2-8°C.[1]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show multiplets for the phenyl protons in the aromatic region (approximately 7.0-8.0 ppm). The cyclopropyl protons would appear as complex multiplets in the aliphatic region, likely between 1.0 and 2.0 ppm.
-
¹³C NMR: The carbon NMR would show signals for the phenyl carbons, with the ipso-carbon attached to the cyclopropane ring at a distinct chemical shift. The carbons of the cyclopropane ring would appear in the upfield region, with the carbon attached to the sulfonyl group being the most deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[13]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[13] Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the cyclopropane ring.
Applications in Drug Discovery and Development
The 1-phenylcyclopropane moiety is a valuable scaffold in medicinal chemistry due to its rigid conformation, which can enhance binding to biological targets and improve metabolic stability. The sulfonyl chloride group serves as a versatile handle to connect this scaffold to other pharmacophoric elements through the formation of stable sulfonamide or sulfonate ester linkages. These linkages are bioisosteres of amides and esters but often exhibit improved pharmacokinetic properties.
The incorporation of the 1-phenylcyclopropane-1-sulfonyl group can be a key strategy in the design of novel inhibitors for various enzymes and receptors, contributing to the development of new therapeutic agents.
Conclusion
1-Phenylcyclopropane-1-sulfonyl chloride is a reactive and versatile building block with significant potential in organic synthesis and drug discovery. While detailed physical and spectral data are not yet widely published, its chemical properties can be reliably inferred from the well-established chemistry of sulfonyl chlorides. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their work. As with all reactive chemicals, adherence to strict safety protocols is paramount.
References
Sources
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- 3. Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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A Technical Guide to the Spectroscopic Characterization of 1-Phenylcyclopropane-1-sulfonyl chloride
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex molecular architectures. Its utility stems from the unique combination of a strained cyclopropyl ring, an aromatic phenyl group, and a reactive sulfonyl chloride moiety. Accurate structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Structural Verification
In the realm of drug discovery and development, the precise structure of every reagent and intermediate dictates the success of a synthetic campaign. 1-Phenylcyclopropane-1-sulfonyl chloride (CAS 1359655-41-6) serves as a key intermediate, often used to introduce the phenylcyclopropane sulfonyl motif into target molecules. The inherent reactivity of the sulfonyl chloride group, however, makes it susceptible to hydrolysis and other side reactions, necessitating rigorous quality control.[1][2] Spectroscopic methods provide a non-destructive and highly informative means to confirm the identity, structure, and purity of this critical reagent.[1] This document serves as a practical guide to applying NMR, IR, and MS for this purpose.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Figure 1: 2D representation of 1-Phenylcyclopropane-1-sulfonyl chloride.
The key structural features that will give rise to characteristic spectroscopic signals are:
-
Phenyl Group: A monosubstituted benzene ring.
-
Cyclopropane Ring: A strained three-membered aliphatic ring.
-
Sulfonyl Chloride Group: The -SO₂Cl functional group, which is strongly electron-withdrawing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] For 1-Phenylcyclopropane-1-sulfonyl chloride, both ¹H and ¹³C NMR provide a wealth of information.
Experimental Protocol: NMR Sample Preparation and Acquisition
The reactivity of the sulfonyl chloride group dictates the choice of solvent and handling procedures.[1] Hydrolysis to the corresponding sulfonic acid is a primary concern.[2]
Methodology:
-
Solvent Selection: Use an anhydrous, aprotic deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice.
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Phenylcyclopropane-1-sulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Cap the tube and gently agitate to ensure complete dissolution.
-
Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard pulse programs are typically sufficient.
¹H NMR Spectroscopy: Data and Interpretation
The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The strong electron-withdrawing effect of the -SO₂Cl group will deshield adjacent protons.
Table 1: Expected ¹H NMR Data for 1-Phenylcyclopropane-1-sulfonyl chloride in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 - 7.80 | m | 2H | Aromatic (ortho-protons) |
| ~ 7.40 - 7.55 | m | 3H | Aromatic (meta, para-protons) |
| ~ 1.80 - 1.95 | m | 2H | Cyclopropyl (CH₂) |
| ~ 1.50 - 1.65 | m | 2H | Cyclopropyl (CH₂) |
Interpretation:
-
Aromatic Region (7.40-7.80 ppm): The protons on the phenyl ring will appear as a complex multiplet. The ortho-protons are typically the most deshielded due to their proximity to the electron-withdrawing cyclopropyl-sulfonyl group.
-
Aliphatic Region (1.50-1.95 ppm): The four protons of the cyclopropane ring are diastereotopic and will appear as two distinct multiplets. Their chemical shifts are further downfield than a typical cyclopropane due to the deshielding effect of the adjacent sulfonyl chloride group.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Expected ¹³C NMR Data for 1-Phenylcyclopropane-1-sulfonyl chloride in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | Aromatic (quaternary, C-ipso) |
| ~ 130 - 134 | Aromatic (CH, para) |
| ~ 128 - 130 | Aromatic (CH, ortho/meta) |
| ~ 65 - 70 | Quaternary (C-SO₂Cl) |
| ~ 18 - 22 | Cyclopropyl (CH₂) |
Interpretation:
-
The spectrum will show four distinct signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons.
-
A key signal is the quaternary carbon of the cyclopropane ring attached to the sulfonyl group, which will be significantly downfield (~65-70 ppm) due to the direct attachment of the electronegative sulfur atom.
-
The two equivalent CH₂ carbons of the cyclopropane ring will appear as a single peak in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups.[3] The sulfonyl chloride group has very strong, characteristic absorption bands.
Experimental Protocol: IR Spectrum Acquisition
Methodology:
-
Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two salt (NaCl or KBr) plates or by preparing a KBr pellet if the sample is a solid.
-
Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
IR Data and Interpretation
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1410 - 1370 | Strong | Asymmetric S=O Stretch of Sulfonyl Chloride[2][3] |
| ~ 1204 - 1166 | Strong | Symmetric S=O Stretch of Sulfonyl Chloride[2][3] |
| ~ 600 - 500 | Strong | S-Cl Stretch |
Interpretation: The most diagnostic peaks in the IR spectrum are the two intense bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[2][3] Their presence provides strong evidence for the integrity of this functional group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Methodology:
-
Ionization Technique: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.
-
Acquisition: Introduce the sample into the mass spectrometer. Acquire the spectrum in positive or negative ion mode.
MS Data and Interpretation
Table 4: Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 216 / 218 | Molecular ion peak [M]⁺. The A+2 peak at m/z 218 with ~1/3 the intensity of the m/z 216 peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). |
| 117 | [M - SO₂Cl]⁺, loss of the sulfonyl chloride radical, resulting in the 1-phenylcyclopropyl cation. |
| 91 | Tropylium ion [C₇H₇]⁺, a common fragment from benzyl-type structures. |
Interpretation: The key feature to look for is the isotopic pattern of the molecular ion. The presence of a single chlorine atom results in two peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, confirming the elemental composition.[3] The fragmentation pattern can further corroborate the structure.
Figure 2: Plausible fragmentation pathway for 1-Phenylcyclopropane-1-sulfonyl chloride.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of 1-Phenylcyclopropane-1-sulfonyl chloride relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map of the carbon and proton framework. IR spectroscopy offers a rapid and reliable confirmation of the critical sulfonyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition. By employing these techniques in concert, researchers and drug development professionals can ensure the identity and quality of this important synthetic building block, thereby guaranteeing the integrity of their scientific endeavors.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
- 1-Phenylcyclopropane-1-sulfonyl chloride. BLD Pharm.
- 1-phenylcyclopropane-1-sulfonyl chloride. Chemspace.
- 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. CP Lab Safety.
- Synthesis of sulfonyl chloride substrate precursors.
- Spectroscopic Characterization of Sulfonyl Chloride Immobiliz
- Chemical reactivity of the sulfonyl chloride group. (2025). Benchchem.
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Chemical reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride
An In-depth Technical Guide to the Chemical Reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride
Foreword: Unlocking the Potential of a Strained Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount for achieving desired pharmacological profiles. The cyclopropane ring, with its inherent strain and rigid conformation, offers a fascinating tool to modulate properties such as metabolic stability, binding affinity, and membrane permeability.[1][2] When this compact carbocycle is directly appended to a sulfonyl chloride—a versatile functional group for forging stable linkages—the resulting molecule, 1-Phenylcyclopropane-1-sulfonyl chloride, emerges as a building block of significant interest.
This guide provides an in-depth exploration of the chemical reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride. We will move beyond simple reaction schemes to dissect the causality behind its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, emphasizing robust execution and characterization.
Molecular Overview and Physicochemical Properties
1-Phenylcyclopropane-1-sulfonyl chloride is a solid organic compound featuring a sulfonyl chloride group and a phenyl group attached to the same carbon of a cyclopropane ring. This unique substitution pattern dictates its reactivity, combining the electrophilicity of the sulfonyl group with the electronic effects of the phenyl ring and the steric and strain properties of the cyclopropyl moiety.
| Property | Value | Source |
| IUPAC Name | 1-phenylcyclopropane-1-sulfonyl chloride | [3] |
| CAS Number | 1359655-41-6 | [3][4] |
| Molecular Formula | C₉H₉ClO₂S | [3][4] |
| Molecular Weight | 216.68 g/mol | [4] |
| Appearance | Solid | |
| Storage | Room temperature, moisture-sensitive | [4] |
Core Reactivity: The Electrophilic Sulfur Center
The dominant mode of reactivity for 1-Phenylcyclopropane-1-sulfonyl chloride is centered on the highly electrophilic sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur susceptible to attack by a wide range of nucleophiles. These reactions form the cornerstone of its synthetic utility.
Nucleophilic Substitution: The Gateway to Sulfonamides and Sulfonate Esters
The most prevalent application of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides, a privileged functional group in pharmaceuticals.[5][6] Similarly, reaction with alcohols yields sulfonate esters.
The reaction proceeds via a bimolecular nucleophilic substitution mechanism at the sulfur atom.[7] The nucleophile attacks the sulfur center, leading to a transient trigonal bipyramidal intermediate or a concerted transition state, followed by the expulsion of the chloride leaving group.[7][8]
Diagram: General Mechanism of Nucleophilic Substitution
Caption: Mechanism of nucleophilic substitution at the sulfonyl center.
Experimental Protocol: Synthesis of N-Benzyl-1-phenylcyclopropane-1-sulfonamide
This protocol details a representative sulfonamide formation, a reaction of high importance in drug discovery programs.[9]
Workflow Diagram
Caption: Workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Phenylcyclopropane-1-sulfonyl chloride (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M).
-
Causality Insight: Anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride, which would form the corresponding sulfonic acid and reduce yield.[8][10]
-
Place the flask under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath. This mitigates the exothermicity of the reaction.
-
-
Reagent Addition:
-
Add triethylamine (Et₃N, 1.5 eq) to the solution. This non-nucleophilic base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[11]
-
In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM.
-
Add the benzylamine solution dropwise to the cooled reaction mixture over 10-15 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) will form.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (sulfonyl chloride) indicates completion.
-
Self-Validation: TLC provides a rapid, qualitative check on the reaction's status, preventing premature workup or unnecessarily long reaction times.
-
-
Aqueous Workup:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any acidic impurities), and brine (to initiate drying).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate to yield the N-benzyl-1-phenylcyclopropane-1-sulfonamide as a solid or oil.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Radical-Mediated Reactivity: Harnessing Ring Strain
While nucleophilic substitution is dominant, the strained cyclopropane ring can participate in unique transformations under radical conditions. Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) upon treatment with radical initiators or via photolysis.[12]
The resulting 1-phenylcyclopropane-1-sulfonyl radical is a fascinating intermediate. The inherent strain energy of the cyclopropane ring (~27 kcal/mol) makes it susceptible to ring-opening reactions, particularly when a stabilizing radical can be formed.[13]
Hypothetical Radical Ring-Opening/Addition
A plausible pathway involves the formation of the sulfonyl radical, which could rearrange via homolytic cleavage of a C-C bond in the cyclopropane ring. This would generate a more stable benzylic radical, which can then be trapped by a radical acceptor, such as an alkene.
Diagram: Plausible Radical Ring-Opening Pathway
Caption: A proposed radical-mediated ring-opening and addition reaction.
This type of transformation highlights the advanced synthetic potential of 1-Phenylcyclopropane-1-sulfonyl chloride beyond its use as a simple sulfonamide-forming reagent. It opens avenues for constructing complex carbon skeletons by leveraging the latent reactivity of the strained ring.[13]
Elimination Reactions: The Question of Sulfene Formation
Alkanesulfonyl chlorides that possess an α-hydrogen can undergo elimination in the presence of a strong, non-nucleophilic base to form highly reactive intermediates called sulfenes (RCH=SO₂).[8] These can be trapped in [2+2] cycloadditions.
However, 1-Phenylcyclopropane-1-sulfonyl chloride lacks an α-hydrogen on the cyclopropane ring. The hydrogens are on the β-carbons. Therefore, the classical base-induced E2 mechanism to form a sulfene is not a primary reaction pathway for this specific substrate. Elimination reactions, if they occur, would likely involve more complex rearrangements or ring-opening, potentially competing with substitution, especially under forcing conditions with strong bases.[14][15]
Stability, Handling, and Safety
As with most sulfonyl chlorides, 1-Phenylcyclopropane-1-sulfonyl chloride is sensitive to moisture and should be handled accordingly.
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Use dry glassware and inert atmosphere techniques (argon or nitrogen) for reactions.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from water and protic solvents. The compound is generally stable at room temperature.[4]
-
Reactivity Hazards: The reaction with water is exothermic and produces corrosive HCl gas.[8] Reactions with strong nucleophiles can also be vigorous. Appropriate temperature control is recommended.
Conclusion: A Versatile Building Block with Latent Potential
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable reagent for drug discovery and organic synthesis. Its primary mode of reactivity is through nucleophilic substitution at the electrophilic sulfur center, providing reliable and efficient access to a diverse range of sulfonamides and sulfonate esters.
Beyond this well-established chemistry, its unique structure hints at more complex and powerful transformations. The inherent strain of the cyclopropane ring can be harnessed in radical-mediated ring-opening reactions, offering novel synthetic disconnections for the construction of intricate molecular architectures. Understanding these distinct modes of reactivity allows the discerning scientist to unlock the full potential of this versatile building block.
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-
Long, Y., Feng, P., Long, H., Huang, Y., & Wu, X. (2025). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers, 12, 3863-3869. [Link]
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Chemspace. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride. Retrieved January 19, 2026, from [Link]
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Unknown. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Retrieved January 19, 2026, from [Link]
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CP Lab Safety. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. Retrieved January 19, 2026, from [Link]
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Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved January 19, 2026, from [Link]
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Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved January 19, 2026, from [Link]
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Unknown. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC - NIH. Retrieved January 19, 2026, from [Link]
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Unknown. (n.d.). Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. ChemRxiv. Retrieved January 19, 2026, from [Link]
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Kaczorowska, K., et al. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism. Retrieved January 19, 2026, from [Link]
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Huyser, E. S. (n.d.). Reactions of the free toluene-p-sulphonyl radical. Part I. Diagnostic reactions of free radicals. Journal of the Chemical Society C: Organic. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved January 19, 2026, from [Link]
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Unknown. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Journal Name]. Retrieved January 19, 2026, from [Link]
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Khan Academy. (n.d.). E1 reactions (video) | Elimination reactions. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). E1 Reactions. Retrieved January 19, 2026, from [Link]
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Crash Course. (2021, February 17). E1 and E2 Reactions: Crash Course Organic Chemistry #22 [Video]. YouTube. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Arylsulfonyl Radical Triggered 1,6-Enyne Cyclization: Synthesis of γ-Lactams Containing Alkenyl C–X Bonds. Retrieved January 19, 2026, from [Link]
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Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide on the Stability and Storage of 1-Phenylcyclopropane-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Phenylcyclopropane-1-sulfonyl chloride. As a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of molecules with unique three-dimensional scaffolds, a thorough understanding of its chemical stability is paramount for ensuring experimental reproducibility, process safety, and the integrity of synthesized materials. This document synthesizes information from established principles of sulfonyl chloride chemistry, the known reactivity of cyclopropane rings, and available data on analogous structures to offer field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for handling, storage, and stability assessment are provided, underpinned by a discussion of the mechanistic principles governing its potential degradation pathways.
Introduction: The Significance of 1-Phenylcyclopropane-1-sulfonyl chloride in Modern Drug Discovery
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the unique 1-phenylcyclopropylsulfonyl moiety into target molecules. The phenylcyclopropane motif is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure and distinct electronic properties, which can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] The sulfonyl chloride functional group serves as a highly reactive electrophile, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
However, the very features that make this molecule synthetically useful—the strained cyclopropane ring and the reactive sulfonyl chloride—also contribute to its potential instability. This guide aims to provide a detailed understanding of the factors influencing the stability of 1-Phenylcyclopropane-1-sulfonyl chloride and to establish best practices for its storage and handling to ensure its quality and performance in sensitive applications.
Chemical Profile and Intrinsic Reactivity
1-Phenylcyclopropane-1-sulfonyl chloride (C₉H₉ClO₂S) is a crystalline solid with a molecular weight of 216.68 g/mol .[2][3] Its structure combines an aromatic phenyl group, a strained cyclopropane ring, and a highly electrophilic sulfonyl chloride group. This unique combination of functional groups dictates its reactivity and stability profile.
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, which is the primary mode of its intended reactions and a key pathway for its degradation.
Factors Influencing the Stability of 1-Phenylcyclopropane-1-sulfonyl chloride
The stability of 1-Phenylcyclopropane-1-sulfonyl chloride is primarily influenced by three key environmental factors: moisture, temperature, and light. Understanding the impact of each is crucial for maintaining the compound's integrity.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor affecting the stability of 1-Phenylcyclopropane-1-sulfonyl chloride is its sensitivity to moisture. Like most sulfonyl chlorides, it readily undergoes hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[4]
Mechanism of Hydrolysis: The hydrolysis of sulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom.[5]
Caption: Hydrolysis of 1-Phenylcyclopropane-1-sulfonyl chloride.
Thermal Stability and Decomposition
Elevated temperatures can promote the degradation of 1-Phenylcyclopropane-1-sulfonyl chloride. While specific thermal decomposition data for this compound is not available, the decomposition of sulfonyl chlorides can proceed through various pathways, including the extrusion of sulfur dioxide (SO₂). This process can occur via radical or ionic mechanisms, depending on the structure of the molecule and the reaction conditions.
For aryl sulfonyl chlorides, thermal decomposition can lead to the formation of aryl chlorides and SO₂.[4] The presence of the phenyl group in 1-Phenylcyclopropane-1-sulfonyl chloride suggests that similar pathways may be possible under harsh thermal stress.
Photostability
While sulfonyl chlorides are not typically considered highly photosensitive, exposure to high-energy light, particularly UV radiation, can potentially induce degradation. Photodegradation pathways could involve homolytic cleavage of the S-Cl or C-S bonds, leading to the formation of radical species and subsequent complex decomposition products.
Recommended Storage and Handling Protocols
To mitigate the degradation of 1-Phenylcyclopropane-1-sulfonyl chloride, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for handling reactive sulfonyl chlorides.
Long-Term Storage
For long-term storage, the following conditions are recommended to maximize the shelf-life of the compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal decomposition pathways.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis. |
| Container | Tightly Sealed, Amber Glass Bottle | Protects from moisture and light. The use of a PTFE-lined cap is recommended to prevent reaction with the cap liner. |
| Environment | Dry, Well-Ventilated Area | Minimizes accidental exposure to moisture and ensures proper ventilation in case of container failure. |
Short-Term Storage and Handling
When in use, it is crucial to minimize the exposure of 1-Phenylcyclopropane-1-sulfonyl chloride to ambient conditions.
-
Handling: Always handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Dispensing: Dispense the required amount of the compound quickly and reseal the container tightly under an inert atmosphere. The use of a glove box or a nitrogen-purged bag is ideal.
-
Moisture Prevention: Use dry glassware and solvents. Drying tubes should be used to protect reactions from atmospheric moisture.
Experimental Protocols for Stability Assessment
To ensure the quality of 1-Phenylcyclopropane-1-sulfonyl chloride, particularly for long-term storage or before use in critical applications, stability assessment is recommended. The following are general protocols for forced degradation studies and routine purity analysis.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Protocol 1: Hydrolytic Stability Assessment
-
Sample Preparation: Prepare solutions of 1-Phenylcyclopropane-1-sulfonyl chloride in a mixture of an appropriate organic solvent (e.g., acetonitrile) and water at different pH values (e.g., acidic, neutral, and basic buffers).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction (if necessary) and analyze the samples by a suitable analytical method, such as HPLC or NMR, to determine the extent of degradation and identify major degradation products.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Place a known amount of solid 1-Phenylcyclopropane-1-sulfonyl chloride in a sealed vial under an inert atmosphere.
-
Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Analysis: After cooling, dissolve the sample in a suitable solvent and analyze by HPLC or NMR to assess for any degradation.
Routine Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the routine analysis of the purity of 1-Phenylcyclopropane-1-sulfonyl chloride and to monitor its stability over time.
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Caption: HPLC workflow for purity analysis.
Logical Relationships in Stability and Degradation
The stability of 1-Phenylcyclopropane-1-sulfonyl chloride is a function of its intrinsic reactivity and the external storage conditions. The logical relationship between these factors and the potential degradation pathways can be visualized as follows:
Caption: Factors influencing degradation pathways.
Conclusion and Best Practices
1-Phenylcyclopropane-1-sulfonyl chloride is a reactive and moisture-sensitive compound that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathway is hydrolysis, which can be effectively mitigated by storing the compound under an inert atmosphere in a tightly sealed container at refrigerated temperatures. While specific quantitative stability data for this compound is not extensively published, the principles outlined in this guide, derived from the known chemistry of sulfonyl chlorides and cyclopropane derivatives, provide a robust framework for its safe and effective use in research and development. Adherence to the recommended protocols will ensure the reliability of experimental outcomes and the longevity of this valuable synthetic building block.
References
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Long, Y., Feng, P., Long, H., Huang, Y., & Wu, X. (2025). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers, 12, 3863-3869. [Link]
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Hay, E. B., Zhang, H., & Curran, D. P. (2015). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society, 137(1), 322–327. [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon, 9(2), e13111. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1970). Journal of the Chemical Society B: Physical Organic, 1188-1191. [Link]
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Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry, 15, 256–283. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025). ResearchGate. [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI. [Link]
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Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Reddit. [Link]
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Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025). ResearchGate. [Link]
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Molander, G. A., & Gormisky, P. E. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(18), 7481–7487. [Link]
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Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 89(1), 165–198. [Link]
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Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025). ResearchGate. [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). ResearchGate. [Link]
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An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). Molecular Pharmaceutics. [Link]
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Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. (2025). PMC. [Link]
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Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Reddit. [Link]
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Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(12), 6681–6684. [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. [Link]
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The Advent of a Privileged Scaffold: A Technical History of Phenylcyclopropane Sulfonyl Chlorides
For Immediate Release
[City, State] – January 19, 2026 – Phenylcyclopropane sulfonyl chlorides, a class of organic compounds characterized by a unique strained-ring system, have emerged as a cornerstone in modern medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these pivotal chemical entities, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Strained Ring
The phenylcyclopropane motif is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in successful drugs. The rigid, three-dimensional nature of the cyclopropane ring, combined with the aromatic properties of the phenyl group, imparts favorable pharmacokinetic and pharmacodynamic properties to molecules. When functionalized with a sulfonyl chloride group (-SO₂Cl), this scaffold becomes a highly versatile reactive intermediate, enabling the synthesis of a diverse array of sulfonamide-based drug candidates. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]
A Serendipitous Discovery: The Genesis of Phenylcyclopropane Chemistry
The story of phenylcyclopropane sulfonyl chlorides is intrinsically linked to the discovery and development of the antidepressant drug tranylcypromine (trans-2-phenylcyclopropyl-1-amine).[3] Originally synthesized in 1948 as an analog of amphetamine, the monoamine oxidase (MAO) inhibitory activity of tranylcypromine was not discovered until 1959.[3] This discovery sparked immense interest in the phenylcyclopropane scaffold within the medicinal chemistry community.
While a definitive, singular report on the "discovery" of phenylcyclopropane sulfonyl chlorides is not readily apparent in the historical literature, their emergence can be understood as a logical progression from the intense study of tranylcypromine and the established utility of sulfonyl chlorides in drug synthesis. The synthetic routes to tranylcypromine often involve the key intermediate trans-2-phenylcyclopropanecarboxylic acid.[4][5] The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental transformation in organic chemistry, and it is highly probable that the analogous conversion of a phenylcyclopropane sulfonic acid to its sulfonyl chloride was explored by medicinal chemists seeking to create novel sulfonamide derivatives of this promising new pharmacophore.
The pioneering work on tranylcypromine was conducted by scientists at Smith, Kline & French (now part of GlaxoSmithKline), and it is within the research programs of this era that the initial, though perhaps unpublished, synthesis of phenylcyclopropane sulfonyl chlorides likely occurred as part of broader structure-activity relationship (SAR) studies. The foundational work of Alfred Burger in medicinal chemistry further solidified the importance of isosteric replacement, where functional groups are swapped to modulate a drug's properties.[3] Replacing the amine group of tranylcypromine with a sulfonamide, accessible via the sulfonyl chloride, would have been a logical step in these early explorations.
The Synthesis of a Key Intermediate: Crafting the Phenylcyclopropane Core
The creation of phenylcyclopropane sulfonyl chlorides hinges on the initial construction of the phenylcyclopropane ring system. A common and historically significant route to the key precursor, trans-2-phenylcyclopropanecarboxylic acid, involves the reaction of styrene with a diazoacetate, followed by hydrolysis.
This method, while effective, often yields a mixture of cis and trans isomers that require separation.[5]
From Precursor to Product: The Gateway to Phenylcyclopropane Sulfonyl Chlorides
With the phenylcyclopropane core established, the introduction of the sulfonyl chloride functionality can be achieved through several established synthetic methodologies. The most direct routes involve the conversion of a corresponding sulfonic acid or thiol.
From Phenylcyclopropane Sulfonic Acid
The sulfonation of a phenylcyclopropane followed by chlorination of the resulting sulfonic acid represents a plausible, though less commonly documented, pathway. The direct sulfonation of the cyclopropane ring itself is challenging due to the ring's reactivity.
From Phenylcyclopropane Thiol: The Oxidative Chlorination Approach
A more practical and widely applicable method for the synthesis of sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[6] This transformation can be achieved using various chlorinating and oxidizing agents.
Experimental Protocol: A Representative Synthesis of a Sulfonyl Chloride from a Thiol
The following is a generalized protocol based on established methods for the oxidative chlorination of thiols.[6]
Materials:
-
Phenylcyclopropane thiol (1 equivalent)
-
N-Chlorosuccinimide (NCS) (3-4 equivalents)
-
Acetonitrile (solvent)
-
Water
-
Hydrochloric acid (catalytic)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the phenylcyclopropane thiol in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a catalytic amount of hydrochloric acid.
-
Slowly add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenylcyclopropane sulfonyl chloride.
-
The product can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
NCS as the Oxidizing and Chlorinating Agent: NCS is a mild and effective reagent for the oxidative chlorination of thiols, offering advantages in handling and safety over gaseous chlorine.
-
Acetonitrile/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents.
-
Low-Temperature Conditions: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Acid Catalyst: The presence of a catalytic amount of acid can facilitate the reaction.
Applications in Drug Discovery and Development: The Modern Legacy
The versatility of phenylcyclopropane sulfonyl chlorides as synthetic intermediates has led to their use in the development of a wide range of therapeutic agents. The resulting sulfonamides have been investigated for their potential as:
-
Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group in metalloenzymes or form key hydrogen bonds within an enzyme's active site. The rigid phenylcyclopropane scaffold helps to orient the sulfonamide group for optimal interaction.
-
Receptor Modulators: The unique three-dimensional shape of the phenylcyclopropane core can lead to high-affinity binding to G-protein coupled receptors (GPCRs) and other receptor targets.
-
Anticancer Agents: Novel phenylcyclopropane-containing compounds are being explored for their ability to inhibit cancer cell proliferation.[2]
Table 1: Representative Phenylcyclopropane-Containing Compounds in Development
| Compound Class | Therapeutic Target | Rationale for Phenylcyclopropane Scaffold |
| LSD1 Inhibitors | Lysine-Specific Demethylase 1 | Mimics the structure of the natural substrate, with the cyclopropane ring providing conformational rigidity for enhanced binding.[2] |
| Novel Antidepressants | Monoamine Oxidase (MAO) | Building on the legacy of tranylcypromine, new derivatives are being explored for improved selectivity and side-effect profiles. |
| Anticancer Agents | Various | The rigid scaffold can be used to present pharmacophoric groups in a precise spatial orientation to interact with cancer-related targets. |
Conclusion and Future Outlook
From their conceptual origins in the shadow of a groundbreaking antidepressant to their current status as a privileged scaffold in medicinal chemistry, phenylcyclopropane sulfonyl chlorides have had a significant, albeit understated, impact on drug discovery. Their history is a testament to the power of synthetic chemistry to unlock new biological possibilities. As our understanding of disease biology deepens, the unique structural and electronic properties of the phenylcyclopropane ring, made readily accessible for derivatization by the sulfonyl chloride handle, will undoubtedly continue to inspire the design and synthesis of the next generation of innovative therapeutics.
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Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. (n.d.). UNC Chemistry Department. Retrieved January 19, 2026, from [Link]
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Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. (2019). Beilstein Journals. Retrieved January 19, 2026, from [Link]
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Introduction: The Strategic Value of a Strained Ring in Modern Chemistry
An In-Depth Technical Guide to Cyclopropyl-Containing Electrophiles for Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, the smallest of the carbocycles, has transitioned from a structural curiosity to a cornerstone of modern medicinal chemistry and synthetic strategy.[1] Its incorporation into small molecules is a proven tactic for enhancing therapeutic properties, with 18 new chemical entities containing the motif approved by the FDA in a single decade.[2] This prevalence is not accidental; it is a direct consequence of the ring's unique electronic and steric properties, which stem from approximately 27.5 kcal/mol of inherent ring strain.[1] This strain energy is not a liability but a reservoir of chemical potential, bestowing upon the cyclopropane ring a "spring-loaded" character.[3]
While stable, the cyclopropane ring can be "activated" to behave as a potent electrophile, undergoing controlled ring-opening reactions to build molecular complexity. These cyclopropyl-containing electrophiles serve as versatile three-carbon building blocks, equivalent to 1,3-dipoles, enabling the construction of carbo- and heterocyclic scaffolds that are central to drug discovery.[4][5] This guide provides a detailed exploration of the principles governing the activation and reactivity of cyclopropyl electrophiles, offering field-proven insights into their strategic application.
The Cyclopropane Ring: A Source of Latent Reactivity
To understand why cyclopropanes can function as electrophiles, one must first appreciate their fundamental electronic structure and the thermodynamic driving force for their reactions.
The Unique Electronic Structure: Walsh Orbitals and π-Character
Unlike the sp³-hybridized orbitals in typical alkanes, the carbon-carbon bonds in cyclopropane are described by the Walsh orbital model. The bonding orbitals have significant p-character and are directed away from the internuclear axes, resulting in "bent" bonds. This arrangement leads to enhanced electron density on the outside of the ring and gives the C-C bonds partial π-character.[6][7][8] This feature is critical, as it allows the cyclopropane ring to interact with nucleophiles and catalysts in ways that acyclic alkanes cannot. Furthermore, the carbon-hydrogen bonds are shorter and stronger than in standard aliphatic chains, contributing to increased metabolic stability—a highly desirable trait in drug candidates.[2][9]
Caption: Walsh orbital model illustrating the bent sigma bonds and π-character.
Ring Strain: The Thermodynamic Driving Force
The ideal sp³ bond angle is 109.5°, but the internal angles of the cyclopropane triangle are constrained to 60°. This severe deviation results in significant angle strain. Consequently, reactions that lead to the opening of the ring are thermodynamically favorable, as they release this strain energy.[10][11] This release of over 100 kJ/mol provides a powerful driving force for reactions that might otherwise be energetically prohibitive.[10][11]
Activation Strategies: Transforming Cyclopropane into an Electrophile
An unsubstituted cyclopropane is relatively inert. To harness its synthetic potential, the ring must be electronically polarized to create an electrophilic center. This is typically achieved by attaching electron-withdrawing or a combination of electron-donating and withdrawing groups.
Caption: Key strategies to activate the cyclopropane ring towards nucleophiles.
Acceptor-Substituted Cyclopropanes
The most direct activation method involves the attachment of an electron-withdrawing group (EWG), such as a ketone, ester, or nitrile, directly to the ring.[12] This group polarizes the adjacent C-C bonds, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack in a process analogous to a Michael addition.[10][11] These are often termed electrophilic cyclopropanes (ECPs).[10]
Donor-Acceptor Cyclopropanes (DACs): The Power of Synergy
A significant enhancement in reactivity is achieved with donor-acceptor cyclopropanes (DACs), which possess an electron-donating group (EDG), such as an alkoxy, silyloxy, or aryl group, on a carbon adjacent to the one bearing the EWG.[4][5][13] This vicinal substitution pattern creates a powerful "push-pull" electronic effect that dramatically polarizes the C1-C2 bond, lowers the activation barrier for ring opening, and precisely controls the regioselectivity of nucleophilic attack.[10][11][14] The nucleophile consistently attacks the carbon bearing the donor group.[10][15]
Cyclopropylcarbinyl Cations: Highly Reactive Intermediates
An alternative activation pathway involves the formation of a cyclopropylcarbinyl cation. These non-classical carbocations are generated when a leaving group departs from a carbon atom attached to the cyclopropane ring.[16][17] The resulting cation is delocalized into the cyclopropane's strained bonds, making it highly electrophilic. These intermediates are exceptionally reactive and are central to a variety of powerful skeletal rearrangements and cyclization reactions.[16][17]
Key Mechanistic Pathways and Synthetic Applications
The activation of cyclopropanes unlocks a suite of powerful chemical transformations, most of which proceed through a nucleophilic ring-opening event.
Nucleophilic Ring Opening
The cornerstone reaction of cyclopropyl electrophiles is the SN2-type ring opening by a nucleophile.[18] This process formally adds the nucleophile and a proton (from workup) across a C-C bond, resulting in a 1,3-difunctionalized acyclic product. The reaction is highly stereoselective, typically proceeding with inversion of configuration at the carbon atom being attacked.[5]
| Cyclopropane Type | Activating Group(s) | Relative Reactivity | Key Features |
| Unactivated | None | Very Low | Generally inert to nucleophiles. |
| Acceptor-Activated | One or more EWGs (e.g., -COR, -CN) | Moderate | Reacts as a Michael acceptor equivalent.[10][11] |
| Donor-Acceptor (DAC) | Vicinal EDG and EWG | High to Very High | Highly polarized; regioselective attack at the donor-substituted carbon.[10][15] |
Table 1. Comparative Reactivity of Substituted Cyclopropanes.
Lewis Acid-Catalyzed [3+2] Cycloadditions
One of the most powerful applications of DACs is their use in Lewis acid-catalyzed [3+2] cycloadditions to form five-membered rings.[4][5] In this process, a Lewis acid (e.g., TiCl₄, SnCl₄) coordinates to the acceptor group, which significantly enhances the electrophilicity of the ring. This coordination facilitates the cleavage of the polarized C-C bond, generating a stabilized 1,3-dipole intermediate. This transient dipole can then be intercepted by a dipolarophile, such as an alkene or aldehyde, to construct highly functionalized cyclopentane or tetrahydrofuran rings, respectively.[4][5]
Caption: Workflow for the construction of 5-membered rings using DACs.
Cyclopropylcarbinyl-Homoallyl Rearrangements
Cyclopropylcarbinyl cations exist in rapid equilibrium with homoallyl and cyclobutyl cations.[16][17] This dynamic rearrangement can be harnessed for complex skeletal transformations. The outcome of the reaction is often dictated by the stability of the respective cationic intermediates and the reaction conditions. This chemistry has been masterfully applied in the total synthesis of complex natural products, enabling the construction of intricate bridged and polycyclic systems.[17]
Caption: Equilibrium between key cationic intermediates in rearrangements.
Strategic Applications in Drug Discovery
The cyclopropyl group is a "versatile player" in drug design, addressing multiple challenges encountered during the optimization of a lead compound.[7][8]
-
Enhanced Potency: The rigid nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target.[1][19]
-
Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to an improved pharmacokinetic profile.[9][19] For instance, replacing an N-ethyl group with an N-cyclopropyl group is a common strategy to block CYP-mediated degradation.[1]
-
Bioisosterism: The cyclopropyl group serves as an effective bioisostere for other common chemical groups. It can mimic the conformational properties of an alkene or act as a rigid replacement for a gem-dimethyl group, allowing for fine-tuning of a compound's size, shape, and lipophilicity.[2][20][21]
-
Reduced Off-Target Effects: By improving metabolic stability and altering physicochemical properties, the cyclopropyl group can help minimize unwanted interactions with other biological targets, thereby improving the safety profile of a drug candidate.[7][8]
Experimental Protocols and Considerations
The following protocols are representative examples of the synthesis and application of cyclopropyl electrophiles.
Protocol 1: Synthesis of a Donor-Acceptor Cyclopropane via Corey-Chaykovsky Reaction
This protocol describes the synthesis of a (2-hydroxyaryl)cyclopropyl ketone, a valuable DAC intermediate, from a 2-hydroxychalcone.[22]
-
Materials: 2-Hydroxychalcone (1.0 equiv), trimethylsulfoxonium iodide (1.2 equiv), sodium hydride (60% dispersion in mineral oil, 1.2 equiv), anhydrous DMSO.
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide portion-wise at room temperature.
-
Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.
-
Add a solution of the 2-hydroxychalcone in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting chalcone is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired donor-acceptor cyclopropane.
Protocol 2: Lewis Acid-Catalyzed Ring Opening with a Thiol Nucleophile
This protocol details the ring-opening of an electrophilic cyclopropane dicarbonitrile with a thiophenolate nucleophile, a reaction whose kinetics have been studied to quantify the electrophilicity of cyclopropanes.[11]
-
Materials: Cyclopropane-1,1-dicarbonitrile (1.0 equiv), p-thiocresol (1.0 equiv), potassium tert-butoxide (1.05 equiv), anhydrous DMSO.
-
Procedure:
-
Prepare a solution of the potassium thiophenolate in situ by adding potassium tert-butoxide to a solution of p-thiocresol in anhydrous DMSO. Stir for 10 minutes.
-
To a separate flask, dissolve the cyclopropane-1,1-dicarbonitrile in anhydrous DMSO.
-
Add the thiophenolate solution to the cyclopropane solution at room temperature.
-
Stir the reaction for 30 minutes at ambient temperature. The reaction is typically very fast.
-
Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
-
Purification: The resulting crude material can be purified by flash chromatography or recrystallization to yield the 1,3-adduct, 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile.[11]
Conclusion
Cyclopropyl-containing electrophiles represent a mature yet continually evolving class of synthetic intermediates. Their unique reactivity, born from a combination of ring strain and electronic activation, provides a robust platform for the stereocontrolled synthesis of complex molecules. The ability to function as masked 1,3-dipoles makes them particularly powerful in cycloaddition reactions for the rapid construction of five-membered rings. For medicinal chemists, the cyclopropyl group itself is a privileged pharmacophore that can enhance potency, improve metabolic stability, and fine-tune physicochemical properties. A thorough understanding of the principles governing their activation and reactivity is therefore essential for any scientist engaged in the design and synthesis of novel small molecules for drug discovery and beyond.
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Li, C., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. National Institutes of Health. [Link]
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Xie, J., et al. (2023). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Royal Society of Chemistry. [Link]
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Emmett, M. R., & Kerr, M. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Semantic Scholar. [Link]
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DePuy, C. H., et al. (1972). Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. ACS Publications. [Link]
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Grote, D., et al. (2007). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journals. [Link]
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Bahri, C., et al. (2023). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]
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Badorrey, R., et al. (1995). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. [Link]
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Wang, Z.-Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Royal Society of Chemistry. [Link]
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Novikov, R. A., et al. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]
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-
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Novel Sulfonamides from 1-Phenylcyclopropane-1-sulfonyl chloride
Abstract
This document provides a detailed guide for the synthesis of N-substituted 1-phenylcyclopropane-1-sulfonamides, a class of compounds with significant potential in medicinal chemistry and drug development. Sulfonamides are a cornerstone functional group in numerous therapeutic agents, and the incorporation of the unique 1-phenylcyclopropyl moiety offers a compelling scaffold for modulating physicochemical and pharmacological properties.[1][2][3] The cyclopropyl ring can enhance metabolic stability, improve potency, and alter receptor binding profiles.[4] This guide details the underlying reaction mechanism, provides step-by-step protocols for both conventional and microwave-assisted synthesis, and outlines methods for product characterization, troubleshooting, and safety.
Introduction: The Strategic Value of 1-Phenylcyclopropyl Sulfonamides
The sulfonamide functional group (-SO₂NR₂) is a privileged scaffold in drug discovery, present in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[1][3][5] The synthesis of novel sulfonamide libraries is a critical activity in lead optimization. The starting material, 1-phenylcyclopropane-1-sulfonyl chloride, provides a unique three-dimensional element.[6][7] The rigid cyclopropane ring restricts conformational flexibility, which can lead to more favorable, lower-entropy binding to biological targets.[4] Furthermore, its unique electronic properties and metabolic profile make it an attractive component for designing next-generation therapeutics.[2][4]
This guide provides researchers with the necessary protocols to reliably synthesize a diverse range of sulfonamides from this valuable building block.
Reaction Mechanism and Scientific Rationale
The synthesis of a sulfonamide from 1-phenylcyclopropane-1-sulfonyl chloride and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center.[1][8]
Causality Behind the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom electron-deficient and thus susceptible to attack.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Chloride Elimination: The intermediate rapidly collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, such as pyridine or triethylamine (Et₃N), is required in the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing the protonation and deactivation of the starting amine.[1]
Caption: Core reaction mechanism for sulfonamide formation.
Experimental Protocols
Materials and Equipment
-
Reagents: 1-Phenylcyclopropane-1-sulfonyl chloride (≥97%), primary or secondary amine of choice, anhydrous dichloromethane (DCM), anhydrous pyridine or triethylamine, 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Flame-dried round-bottom flasks with stir bars, inert atmosphere setup (Nitrogen or Argon), ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, flash chromatography system, standard glassware.
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is a robust and widely applicable method for the synthesis of the target sulfonamides.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine or triethylamine (1.5 equivalents) to the stirred solution. Rationale: Cooling is essential to manage the exothermic nature of the acid-base neutralization and the subsequent sulfonylation.
-
Sulfonyl Chloride Addition: Dissolve 1-phenylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Rationale: Dropwise addition prevents a rapid temperature increase and potential side reactions.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The reaction progress should be monitored by TLC until the starting sulfonyl chloride is consumed.
-
Workup and Extraction: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1] Rationale: The acid wash removes excess base, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.[1]
Protocol 2: Rapid Synthesis via Microwave Irradiation
Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[9][10]
Step-by-Step Methodology:
-
Vial Preparation: In a microwave-safe reaction vial equipped with a stir bar, combine the amine (1.1 eq.), 1-phenylcyclopropane-1-sulfonyl chloride (1.0 eq.), and triethylamine (1.5 eq.) in a suitable microwave-safe solvent like acetonitrile or THF.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes. Rationale: Microwave energy directly and efficiently heats the polar reagents, accelerating the reaction rate.
-
Cooling and Workup: After the reaction, allow the vial to cool to room temperature. The workup and purification steps are identical to those described in Protocol 1 (Steps 5-7).
General Experimental Workflow
The overall process from starting materials to the final, characterized product follows a logical and systematic sequence.
Caption: Standard experimental workflow for sulfonamide synthesis.
Data Summary and Substrate Scope
The described protocols are applicable to a wide range of primary and secondary amines. The following table provides representative, hypothetical data to illustrate the expected outcomes.
| Entry | Amine Substrate | Method | Time (h) | Yield (%) |
| 1 | Aniline | A | 12 | 92% |
| 2 | Benzylamine | A | 8 | 95% |
| 3 | Morpholine | A | 6 | 98% |
| 4 | Cyclohexylamine | A | 10 | 90% |
| 5 | Morpholine | B | 0.25 | 97% |
Method A: Conventional Heating; Method B: Microwave Irradiation.
Characterization of Products
Validation of the synthesized sulfonamides is achieved using standard analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the phenyl and cyclopropyl protons, along with signals from the amine moiety. For sulfonamides derived from primary amines, the N-H proton typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will be used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic S=O stretching bands, which are typically strong and appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed); Impure amine; Insufficient base. | Use fresh or properly stored sulfonyl chloride; Purify the amine before use; Ensure at least 1.5 equivalents of base are used. |
| Incomplete Reaction | Steric hindrance from a bulky amine; Low reaction temperature or short time. | Increase reaction time; Switch to microwave-assisted protocol to provide more energy; Consider a stronger, non-nucleophilic base. |
| Multiple Spots on TLC | Side reactions; Degradation of product during workup or chromatography. | Ensure dropwise addition at 0°C; Minimize exposure of the product to silica gel by using a faster elution system. |
| Purification Difficulty | Product is highly polar or non-polar. | Adjust the polarity of the chromatography solvent system; Consider recrystallization as an alternative to chromatography. |
Safety Precautions
-
Sulfonyl chlorides are moisture-sensitive and corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Pyridine and Triethylamine are flammable, toxic, and have strong odors. Always handle them in a well-ventilated fume hood.
-
The reaction can be exothermic , especially during the addition of the sulfonyl chloride and base. Adherence to cooling procedures is critical for safety.
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Chemistry & Biology Interface.
- 1-phenylcyclopropane-1-sulfonyl chloride. Chemspace.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
- Cyclic Sulfonamides for Drug Design. Enamine.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
- 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. CP Lab Safety.
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
Sources
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- 5. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]
- 6. 1-phenylcyclopropane-1-sulfonyl chloride - C9H9ClO2S | CSCS00010290911 [chem-space.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. cbijournal.com [cbijournal.com]
Application Notes & Protocols: The Strategic Incorporation of 1-Phenylcyclopropane-1-sulfonyl Chloride in Medicinal Chemistry
Abstract
The 1-phenylcyclopropane-1-sulfonyl moiety represents a privileged structural motif in modern drug discovery, merging the unique physicochemical properties of the cyclopropane ring with the versatile hydrogen-bonding capabilities of the sulfonamide linker. 1-Phenylcyclopropane-1-sulfonyl chloride is the key reactive intermediate for introducing this valuable scaffold. This technical guide provides an in-depth exploration of the rationale behind its use, detailed protocols for its synthesis and subsequent reaction, and expert insights into its application as a strategic tool for optimizing lead compounds. We will delve into the causality behind experimental choices, offering researchers and drug development professionals a practical framework for leveraging this reagent to address common challenges in medicinal chemistry, such as metabolic instability, target potency, and off-target effects.
Introduction: The Value Proposition of the Phenylcyclopropyl Sulfonamide Scaffold
In the landscape of drug design, the relentless pursuit of improved pharmacological and pharmacokinetic profiles necessitates innovative molecular scaffolds. The cyclopropyl group has emerged as a powerful tool, with 18 new chemical entities containing this ring system approved by the FDA in the last decade alone.[1] Its value stems from a unique combination of structural and electronic properties:
-
Conformational Rigidity: The three-membered ring imposes a rigid, defined geometry on adjacent substituents, reducing the entropic penalty of binding to a biological target and often leading to enhanced potency.[2][3]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3]
-
Unique Electronic Character: The strained C-C bonds possess significant π-character, allowing for electronic interactions with aromatic systems and target residues.[2]
When coupled with a sulfonamide linker, these benefits are amplified. The sulfonamide group is a cornerstone pharmacophore in medicinal chemistry, celebrated for its role as a bioisostere of amides and carboxylic acids.[4][5] This replacement can confer significant advantages:
-
Enhanced H-Bonding: The sulfonamide group possesses two hydrogen bond acceptors (the sulfonyl oxygens), which can form critical interactions with target proteins.[4]
-
Improved Physicochemical Properties: Transitioning from a carboxylic acid (pKa ~4-5) to a sulfonamide (pKa ~9-10) drastically alters the ionization state at physiological pH, which can improve membrane permeability and oral bioavailability.[4]
-
Metabolic Resistance: Sulfonamides are generally more resistant to hydrolytic cleavage than amides or esters.[5]
The 1-phenylcyclopropane-1-sulfonyl chloride reagent is thus a gateway to combining these features, creating a rigid, metabolically stable scaffold with a pendant phenyl group for aromatic interactions and a versatile sulfonamide linker for tuning polarity and target engagement.
Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride
While commercially available from various suppliers, the synthesis of 1-phenylcyclopropane-1-sulfonyl chloride (CAS 1359655-41-6)[6][7][8] can be achieved through established synthetic organic chemistry principles. A robust and logical pathway proceeds via the oxidative chlorination of a corresponding thiol precursor. This protocol is based on general and reliable methods for sulfonyl chloride formation.[9][10]
Workflow for Synthesis
Caption: Proposed synthetic workflow for 1-phenylcyclopropane-1-sulfonyl chloride.
Detailed Protocol: Oxidative Chlorination of 1-Phenylcyclopropane-1-thiol
Causality Note: This protocol utilizes N-chlorosuccinimide (NCS) as a mild and effective oxidizing agent to convert the thiol to a sulfonyl chloride in one pot. The presence of aqueous acid is crucial for the hydrolysis of intermediate species and to provide the chloride source. This method avoids harsh reagents like chlorine gas or chlorosulfonic acid.[11]
Materials:
-
1-Phenylcyclopropane-1-thiol
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylcyclopropane-1-thiol (1.0 eq) in DCM. Cool the solution to 0 °C using an ice bath.
-
Oxidative Chlorination: Add a small amount of concentrated HCl (approx. 0.1 eq). Prepare a solution or slurry of NCS (approx. 3.0-3.5 eq) in DCM/water and add it dropwise to the thiol solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Expert Insight: The reaction is exothermic. Slow addition of NCS is critical to prevent side reactions and decomposition. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting thiol.
-
-
Quenching and Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water (2x), saturated NaHCO₃ solution (2x, to quench excess acid), and finally with brine (1x).
-
Self-Validation: The bicarbonate wash is crucial. Effervescence indicates the neutralization of acid. Wash until no more gas evolves.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature (<30 °C).
-
Purification and Characterization: The crude product is often used directly in the next step. If required, purification can be attempted by careful silica gel chromatography, though sulfonyl chlorides can be unstable on silica. The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
-
Trustworthiness: Due to the reactivity of sulfonyl chlorides, it is highly recommended to use the crude product immediately. Storage should be under an inert atmosphere (N₂ or Ar) at low temperature.[12]
-
Application Protocol: Synthesis of 1-Phenylcyclopropyl Sulfonamides
The primary application of 1-phenylcyclopropane-1-sulfonyl chloride is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is robust and serves as a cornerstone transformation in medicinal chemistry.[13][14]
General Reaction Workflow
Caption: Workflow for the synthesis of sulfonamides from the title reagent.
Detailed Protocol: General Sulfonamide Formation
Causality Note: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct generated during the reaction.[15] Using an inorganic base in an aqueous biphasic system (Schotten-Baumann conditions) is also possible but may lead to hydrolysis of the sulfonyl chloride if the reaction is slow. Anhydrous aprotic solvents like DCM or acetonitrile (MeCN) are preferred to prevent this hydrolysis.[16]
Materials:
-
1-Phenylcyclopropane-1-sulfonyl chloride
-
Amine of interest (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add the base (1.2-1.5 eq). Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Dissolve 1-phenylcyclopropane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Expert Insight: Less reactive or sterically hindered amines may require elevated temperatures (e.g., refluxing in MeCN) or a stronger, non-nucleophilic base.[16]
-
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Characterization: The crude sulfonamide can be purified by silica gel column chromatography or recrystallization. The final, pure compound must be characterized by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its identity and purity.
Bioisosterism and Structure-Activity Relationship (SAR) Insights
The 1-phenylcyclopropyl sulfonamide moiety is an excellent bioisosteric replacement for more traditional groups like amides and carboxylic acids, a strategy used to overcome liabilities in drug candidates.[4][17]
Bioisosteric Replacement Strategy
Caption: The strategic role of the title moiety as a bioisostere.
SAR Table: Guiding Optimization
Medicinal chemists can systematically explore the SAR of this scaffold. The table below outlines potential modifications and their expected impact, providing a logical framework for lead optimization.
| Modification Site | Change | Rationale / Potential Impact | Key Considerations |
| Phenyl Ring | Substitution (e.g., -F, -Cl, -OMe, -CF₃) | Modulate electronics (pKa of sulfonamide), lipophilicity (LogP), and introduce new interactions with the target. | Can introduce new metabolic liabilities or affect solubility. |
| Cyclopropane Ring | Introduction of substituents (e.g., -Me, -F) | Further restrict conformation, block metabolic hotspots, or act as bioisosteres (e.g., gem-difluoro for a carbonyl).[3] | May introduce new stereocenters, complicating synthesis and analysis. |
| Amine Moiety | Varying R¹, R² groups | Explore different pockets of the binding site, modulate solubility and overall physicochemical properties. | The nature of the amine is critical for target engagement and ADME properties. |
| Sulfonamide Linker | N-methylation | Remove the acidic proton, eliminating a hydrogen bond donor site but potentially increasing membrane permeability. | Can significantly alter binding affinity if the N-H is a key interaction. |
Troubleshooting and Practical Insights
| Problem | Probable Cause | Suggested Solution |
| Low yield in sulfonyl chloride synthesis | Over-oxidation or decomposition due to excess heat. Instability of the thiol starting material. | Maintain strict temperature control (0-5 °C) during NCS addition. Use freshly prepared or purified thiol. |
| Hydrolysis of sulfonyl chloride | Presence of water in solvents or reagents during sulfonamide synthesis. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| No reaction with amine | Amine is poorly nucleophilic (e.g., aniline) or sterically hindered. | Increase reaction temperature (reflux in MeCN or dioxane). Use a more activating base (e.g., DBU, if compatible) or consider alternative coupling methods.[9] |
| Difficult purification of sulfonamide | Product is highly polar or has similar Rf to impurities on silica gel. | Consider reverse-phase chromatography. If the product is crystalline, attempt recrystallization from a suitable solvent system (e.g., EtOAc/hexanes). |
References
- Vertex AI Search Grounding Service. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Chemspace. 1-phenylcyclopropane-1-sulfonyl chloride - C9H9ClO2S.
- Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Drug Design Org. Bioisosterism.
- Cooper, J. T., et al. (2014).
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Al-Hourani, B. J., et al. (2019).
- Gundla, R., et al. (2019).
- Macmillan Group. (2023).
- Vertex AI Search Grounding Service. (2025).
- Vertex AI Search Grounding Service. (2024).
- Arabi, A. A., & Al-Anazi, F. (2016). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry.
- Chem Catalyst Pro. (2026). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
- Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Studley, J. The Cyclopropyl Group in Medicinal Chemistry.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- CP Lab Safety. 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram.
- BLD Pharm. 1359655-41-6|1-Phenylcyclopropane-1-sulfonyl chloride.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- Jiang, H., et al. (2012).
- Benchchem. An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties.
- El-Gaby, M. S. A., et al. (2020).
- Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem-space.com [chem-space.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1359655-41-6|1-Phenylcyclopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 16. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Phenylcyclopropane-1-sulfonyl chloride in Organic Synthesis
Introduction: The Strategic Value of the Phenylcyclopropyl Moiety
In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a "versatility player."[1] Its incorporation into molecular scaffolds can significantly enhance biological activity and fine-tune pharmacokinetic properties.[1] The rigid, three-membered ring introduces conformational constraints and can increase metabolic stability, making it a highly sought-after motif. When coupled with a phenyl group and a reactive sulfonyl chloride, as in 1-Phenylcyclopropane-1-sulfonyl chloride (1) , the resulting building block becomes a powerful tool for accessing novel sulfonamides with potential therapeutic applications.
This technical guide provides a comprehensive overview of the experimental use of 1-Phenylcyclopropane-1-sulfonyl chloride, designed for researchers, scientists, and professionals in drug development. We will delve into its reactivity, offer detailed protocols for its application in sulfonamide synthesis, and provide the necessary safety and handling information to ensure successful and safe experimentation.
Chemical Profile of 1-Phenylcyclopropane-1-sulfonyl chloride
A thorough understanding of the reagent's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂S | [2][3] |
| Molecular Weight | 216.68 g/mol | [2] |
| CAS Number | 1359655-41-6 | [2][3] |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage | Room temperature, under inert atmosphere, protected from moisture. |
Core Directive: Reactivity and Mechanistic Considerations
The synthetic utility of 1-Phenylcyclopropane-1-sulfonyl chloride is anchored in the high electrophilicity of the sulfur atom within the sulfonyl chloride group. This reactivity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating the reaction.
The primary application of this reagent is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
Experimental Protocols
PART 1: General Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides as a class of compounds are corrosive, moisture-sensitive, and can be lachrymatory. Safe handling is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling sulfonyl chlorides.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
-
Quenching: Unused or residual sulfonyl chloride should be quenched carefully. A slow addition to a stirred, cold solution of a weak base like sodium bicarbonate is a common method.
PART 2: Synthesis of N-Benzyl-1-phenylcyclopropane-1-sulfonamide (A Representative Protocol)
This protocol details the reaction of 1-Phenylcyclopropane-1-sulfonyl chloride with benzylamine to form the corresponding sulfonamide. This transformation is representative of the broader utility of the title compound in synthesizing a library of N-substituted 1-phenylcyclopropane-1-sulfonamides.
Reaction Scheme:
A representative sulfonamide synthesis.
Materials:
-
1-Phenylcyclopropane-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Phenylcyclopropane-1-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Amine: To the stirred solution, add pyridine (or triethylamine) (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization of the Product (N-Benzyl-1-phenylcyclopropane-1-sulfonamide):
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include aromatic protons from the phenyl and benzyl groups, a singlet or multiplet for the benzylic CH₂, and multiplets for the cyclopropyl protons.
-
¹³C NMR: Expected signals would include aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring, including the quaternary carbon attached to the sulfur atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture. Ensure the amine is of high purity. |
| Hydrolysis of sulfonyl chloride | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. | |
| Multiple Products | Reaction with the sulfonamide product | Use a slight excess of the amine and a non-nucleophilic base like triethylamine or pyridine. |
| Difficult Purification | Excess amine or base | Ensure the aqueous washes are performed thoroughly to remove these impurities. |
Visualization of the Experimental Workflow
Workflow for the synthesis of N-substituted-1-phenylcyclopropane-1-sulfonamides.
Conclusion
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides. Its strategic use allows for the introduction of the phenylcyclopropyl moiety, a feature known to impart favorable properties in drug candidates. The protocol provided herein offers a robust and reproducible method for the synthesis of N-substituted 1-phenylcyclopropane-1-sulfonamides. Adherence to the safety precautions and experimental guidelines detailed in this document will enable researchers to effectively and safely utilize this reagent in their synthetic endeavors.
References
-
CP Lab Safety. 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Chemspace. 1-phenylcyclopropane-1-sulfonyl chloride - C9H9ClO2S. [Link]
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1-Phenylcyclopropane-1-sulfonyl Chloride: A Versatile Building Block for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Strained Ring System
In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular scaffolds that impart unique three-dimensional structures and physicochemical properties is relentless. Among these, the cyclopropane ring has garnered significant attention due to its inherent ring strain and unique electronic characteristics.[1][2] When functionalized with a phenyl group and a highly reactive sulfonyl chloride moiety, as in 1-phenylcyclopropane-1-sulfonyl chloride , this simple building block transforms into a powerful tool for accessing a diverse array of complex molecules.
This technical guide provides an in-depth exploration of 1-phenylcyclopropane-1-sulfonyl chloride as a key intermediate. We will delve into its synthesis, reactivity, and applications, offering detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Compound Profile:
| Property | Value |
| IUPAC Name | 1-phenylcyclopropane-1-sulfonyl chloride |
| CAS Number | 1359655-41-6[3][4] |
| Molecular Formula | C₉H₉ClO₂S[3][4] |
| Molecular Weight | 216.68 g/mol [4] |
| Appearance | Typically a solid |
| Purity | Commercially available with ≥97% purity[4] |
The reactivity of this molecule is dominated by two key features: the highly electrophilic sulfur atom of the sulfonyl chloride group and the strained three-membered cyclopropane ring. The sulfonyl chloride is an excellent leaving group, making it highly susceptible to nucleophilic attack. This allows for the straightforward formation of sulfonamides, sulfonates, and other sulfur-containing derivatives. The phenylcyclopropane core, a prevalent structure in pharmacologically active compounds, offers a rigid, well-defined conformation that is attractive for designing molecules with specific biological targets.[5][6]
Core Application: Synthesis of 1-Phenylcyclopropane-1-sulfonamides
The most prominent application of 1-phenylcyclopropane-1-sulfonyl chloride is in the synthesis of sulfonamides. The sulfonamide functional group is a well-established bioisostere for amides, offering improved metabolic stability and different hydrogen bonding capabilities, which can lead to enhanced binding affinity for biological targets.[7] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation.[8]
Mechanistic Pathway: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride proceeds through a classic nucleophilic substitution mechanism at the sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to quench the HCl generated during the reaction.
Caption: General workflow for sulfonamide synthesis.
Protocol 1: General Synthesis of N-Aryl-1-phenylcyclopropane-1-sulfonamide
This protocol describes a general method for the coupling of 1-phenylcyclopropane-1-sulfonyl chloride with a substituted aniline.
Materials:
-
1-Phenylcyclopropane-1-sulfonyl chloride
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 1-phenylcyclopropane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Summary (Representative Examples):
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 6 | ~85-95% |
| 4-Fluoroaniline | Et₃N | DCM | 8 | ~80-90% |
| Pyrrolidine | Et₃N | THF | 4 | ~90-98% |
| Morpholine | Pyridine | DCM | 5 | ~90-98% |
(Yields are hypothetical and based on typical sulfonamide formation reactions. Actual yields may vary.)
Application in Medicinal Chemistry: Scaffolds for Drug Discovery
The phenylcyclopropane motif is a valuable scaffold in drug discovery, known to enhance metabolic stability and cell permeability. The incorporation of a 1-phenylcyclopropane-1-sulfonamide core has been explored in the development of novel therapeutic agents.
Case Study: NLRP3 Inflammasome Inhibitors
Recent research has identified N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as potent inhibitors of the NLRP3 inflammasome, a key target in a variety of inflammatory diseases.[9] While not a direct application of the sulfonyl chloride, this work highlights the value of the core structure it helps to build. The synthesis of these complex molecules often involves the creation of a sulfonamide bond as a critical step, demonstrating the utility of building blocks like 1-phenylcyclopropane-1-sulfonyl chloride in generating libraries of potential drug candidates.
Advanced Applications: Exploring Further Reactivity
While sulfonamide formation is the primary use, the unique structure of 1-phenylcyclopropane-1-sulfonyl chloride opens doors to other synthetic transformations.
Synthesis of Phenylcyclopropylamines
Cyclopropylamines are crucial components of many pharmacologically active compounds, including monoamine oxidase (MAO) inhibitors.[5] While direct conversion of the sulfonyl chloride to an amine is not standard, it can serve as a precursor to other functional groups that can then be converted to an amine. For instance, the sulfonyl chloride can be reduced to a thiol, which can then undergo further transformations. A more common route to phenylcyclopropylamines involves the Hofmann or Curtius rearrangement of a corresponding carboxamide or acyl azide, which can be synthesized from 1-phenylcyclopropane carboxylic acid.[10][11] 1-phenylcyclopropane carboxylic acid itself can be synthesized via the hydrolysis of 1-phenylcyclopropane carbonitrile.[6]
Caption: Synthetic pathway to 1-phenylcyclopropylamine.
Potential for Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic molecules.[12][13] While the sulfonyl chloride group itself is not typically involved in cycloadditions, the phenyl-substituted cyclopropane ring could potentially act as a dipolarophile in certain [3+2] cycloadditions with 1,3-dipoles, although this is a less explored area of its reactivity. Such reactions would lead to the formation of novel spirocyclic or fused ring systems.
Conclusion
1-Phenylcyclopropane-1-sulfonyl chloride is a highly valuable and versatile building block in organic synthesis. Its primary utility lies in the reliable and efficient synthesis of sulfonamides, which are of significant interest in medicinal chemistry. The rigid, three-dimensional nature of the phenylcyclopropane scaffold provides a strong foundation for the design of novel bioactive molecules. While its application is dominated by reactions at the sulfonyl chloride group, the potential for engaging the strained ring in other transformations presents exciting opportunities for future research and discovery. The protocols and insights provided in this guide serve as a foundation for chemists to harness the full potential of this powerful synthetic tool.
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Application Notes & Protocols: The Synthesis and Utility of 1-Phenylcyclopropane-1-sulfonamides
An In-Depth Guide for Medicinal & Synthetic Chemists
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reactions of 1-phenylcyclopropane-1-sulfonyl chloride with primary and secondary amines. The resulting N-substituted 1-phenylcyclopropane-1-sulfonamides are valuable scaffolds in modern drug discovery. This guide delves into the underlying chemical principles, provides detailed and validated experimental protocols, and discusses the strategic applications of these unique molecular entities.
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs for indications ranging from bacterial infections to cancer and inflammatory diseases.[1][2] Its bioisosteric relationship to the amide bond, coupled with improved metabolic stability and unique hydrogen bonding capabilities, makes it a highly attractive moiety.[3][4] When combined with a 1-phenylcyclopropane ring, the resulting structure gains significant conformational rigidity and a defined three-dimensional trajectory. This strained ring system can enhance binding affinity to biological targets, improve metabolic stability by shielding adjacent bonds from enzymatic degradation, and favorably modulate physicochemical properties such as lipophilicity.[5][6]
This guide offers full editorial control to present the material in a logical, scientifically-grounded narrative, moving from fundamental principles to practical execution and strategic application.
Core Mechanistic Principles: The Sulfonylation of Amines
The reaction between 1-phenylcyclopropane-1-sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. Understanding the mechanism is paramount for troubleshooting and optimizing reaction conditions.
The reaction proceeds via a two-step addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, the most stable leaving group, to yield the protonated sulfonamide.
A base, typically a non-nucleophilic tertiary amine such as triethylamine or pyridine, is an essential component. Its primary role is to neutralize the hydrochloric acid (HCl) generated in the final deprotonation step.[7][8] In the absence of a base, the generated HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.
Primary amines generally exhibit higher reactivity compared to secondary amines due to reduced steric hindrance around the nucleophilic nitrogen atom.[7] Tertiary amines, lacking a proton on the nitrogen atom, do not form stable sulfonamides under these conditions.
Visualizing the Mechanism
The following diagram illustrates the stepwise mechanism for the formation of a 1-phenylcyclopropane-1-sulfonamide.
Caption: Mechanism of Sulfonamide Formation.
Safety and Handling of Sulfonyl Chlorides
Scientific integrity begins with safety. 1-Phenylcyclopropane-1-sulfonyl chloride, like all sulfonyl chlorides, is a hazardous chemical that demands rigorous safety protocols.
Primary Hazards:
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[9]
-
Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[9] This necessitates the use of anhydrous solvents and an inert atmosphere.
-
Incompatibility: Avoid contact with strong bases, with which they can react violently.[9]
Mandatory Personal Protective Equipment (PPE) and Controls:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use.[9]
-
Protective Clothing: A chemical-resistant lab coat or apron is required.[10]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[11]
Spill and Waste Management:
-
Spills: Do NOT use water to clean up spills. Absorb spills with an inert, dry material like sand or vermiculite, and place in a sealed container for hazardous waste disposal.[11][12]
-
Quenching: Unused or residual sulfonyl chloride should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale for the synthesis of 1-phenylcyclopropane-1-sulfonamides.
Protocol 1: General Procedure for the Synthesis of N-Substituted 1-Phenylcyclopropane-1-sulfonamides
This protocol describes a standard and reliable method using conventional heating.
Objective: To synthesize a target N-substituted 1-phenylcyclopropane-1-sulfonamide from the corresponding amine.
Materials & Equipment:
-
1-Phenylcyclopropane-1-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the selected amine (1.1 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice/water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled amine solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 1-phenylcyclopropane-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture at 0 °C over 10-15 minutes.
-
Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the limiting reagent (typically the sulfonyl chloride) is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This protocol offers an eco-friendly and rapid alternative for high-throughput synthesis.
Objective: To accelerate the synthesis of sulfonamides using microwave irradiation.
Rationale: Microwave irradiation can significantly reduce reaction times by efficiently heating the reactants directly.[7] In some cases, the reaction can be performed without a solvent, simplifying work-up and reducing chemical waste.[7]
Materials & Equipment:
-
1-Phenylcyclopropane-1-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Microwave synthesis vial with a stir bar
-
Dedicated microwave reactor
Step-by-Step Methodology:
-
Vial Preparation: To a microwave synthesis vial, add the amine (1.1 eq) followed by 1-phenylcyclopropane-1-sulfonyl chloride (1.0 eq).
-
Note: For solid amines, a minimal amount of a high-boiling point, microwave-transparent solvent like DMF or DMSO can be used if necessary. Liquid amines can often serve as both reactant and solvent.[7]
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[7]
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate. Wash with 1 M HCl and brine. Dry the organic layer, concentrate, and purify via flash chromatography as described in Protocol 1.
Visualizing the Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification process.
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Applications of 1-Phenylcyclopropane-1-sulfonyl Chloride in Drug Discovery: A Technical Guide
Introduction: The Strategic Incorporation of the 1-Phenylcyclopropane-1-sulfonyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 1-Phenylcyclopropane-1-sulfonyl chloride has emerged as a valuable building block for the synthesis of innovative therapeutic agents. This reagent uniquely combines the rigid, three-dimensional structure of a cyclopropane ring with the well-established pharmacophoric properties of a sulfonamide linker.
The cyclopropyl group is increasingly utilized in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Its strained ring system introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for its biological target.[1][2] Furthermore, the cyclopropyl moiety can act as a bioisostere for other functional groups and is generally resistant to metabolic degradation, potentially leading to an extended in vivo half-life.[2][3]
Concurrently, the sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[4][5][6] The strategic combination of these two motifs in derivatives of 1-phenylcyclopropane-1-sulfonyl chloride offers a compelling avenue for the development of next-generation therapeutics.
This technical guide provides a comprehensive overview of the applications of 1-phenylcyclopropane-1-sulfonyl chloride in drug discovery, with a focus on its use in the synthesis of NLRP3 inflammasome inhibitors. Detailed protocols, mechanistic insights, and data are presented to enable researchers to effectively utilize this versatile reagent in their drug development programs.
Core Application: Synthesis of N-Aryl-1-phenylcyclopropane-1-sulfonamides
The primary application of 1-phenylcyclopropane-1-sulfonyl chloride in drug discovery is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a robust and versatile method for introducing the 1-phenylcyclopropane-1-sulfonyl scaffold into a diverse range of molecular frameworks.
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.
Caption: General workflow for the synthesis of N-substituted-1-phenylcyclopropane-1-sulfonamides.
Application Feature: Inhibition of the NLRP3 Inflammasome
A significant and recent application of 1-phenylcyclopropane-1-sulfonyl chloride is in the development of inhibitors of the NLRP3 inflammasome.[7] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it an attractive therapeutic target.[8]
Researchers have successfully synthesized a series of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs that demonstrate potent inhibition of the NLRP3 inflammasome.[7] The 1-phenylcyclopropane-1-sulfonamide core of these molecules is crucial for their biological activity.
Protocol: General Procedure for the Synthesis of N-Aryl-1-phenylcyclopropane-1-sulfonamides
This protocol provides a representative method for the synthesis of N-aryl-1-phenylcyclopropane-1-sulfonamides, which can be adapted for the synthesis of NLRP3 inflammasome inhibitors and other biologically active molecules.
Materials:
-
1-Phenylcyclopropane-1-sulfonyl chloride
-
Substituted aniline
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of 1-phenylcyclopropane-1-sulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-phenylcyclopropane-1-sulfonamide.
Data Presentation:
| Entry | Aniline Derivative | Yield (%) |
| 1 | Aniline | 85 |
| 2 | 4-Fluoroaniline | 82 |
| 3 | 4-Chloroaniline | 88 |
| 4 | 4-Methoxyaniline | 79 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
The Physicochemical Advantages of the 1-Phenylcyclopropane Moiety
The incorporation of the 1-phenylcyclopropane moiety into drug candidates offers several distinct advantages that can positively impact their pharmacokinetic and pharmacodynamic profiles.
Caption: Key advantages conferred by the 1-phenylcyclopropane moiety in drug design.
-
Increased Metabolic Stability: The cyclopropane ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer half-life and reduced clearance of the drug.[2][3]
-
Enhanced Potency and Binding Affinity: The rigid structure of the cyclopropane ring can pre-organize the molecule into a conformation that is optimal for binding to its biological target, thus increasing potency.[1]
-
Reduced Off-Target Effects: By locking the molecule into a more specific conformation, the cyclopropyl group can reduce binding to unintended targets, thereby minimizing off-target effects and improving the safety profile of the drug.[1]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a double bond, allowing for the fine-tuning of a molecule's properties.
Conclusion and Future Perspectives
1-Phenylcyclopropane-1-sulfonyl chloride is a versatile and valuable reagent for the synthesis of novel drug candidates. Its ability to introduce the unique 1-phenylcyclopropane-1-sulfonyl scaffold provides medicinal chemists with a powerful tool to enhance the drug-like properties of their compounds. The successful application of this building block in the development of potent NLRP3 inflammasome inhibitors highlights its potential in addressing a range of diseases with unmet medical needs. Future research will likely expand the application of 1-phenylcyclopropane-1-sulfonyl chloride to other therapeutic areas, leveraging the advantageous properties of the cyclopropane moiety to design safer and more effective medicines.
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Mangan, M. F., & Latz, E. (2018). The NLRP3 inflammasome: a new player in the immune response to infection. Mucosal immunology, 11(3), 614-623. [Link]
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Talele, T. T. (2010). The cyclopropyl group in medicinal chemistry. Journal of medicinal chemistry, 53(20), 7847-7879. [Link]
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Wuts, P. G. (2014). The cyclopropyl group in drug design. Bioorganic & medicinal chemistry, 22(19), 5261-5288. [Link]
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Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]
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Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current medicinal chemistry, 10(11), 925-953. [Link]
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Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(10). [Link]
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Bisharat, H., Ahmad, Z., Irum, A., Fatima, I., Haq, Z., Azam, T., & Ahmad, F. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150. [Link]
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- 3. 1-Benzoyl-N-phenylcyclopropanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
Protecting group strategies for 1-Phenylcyclopropane-1-sulfonyl chloride reactions
An in-depth guide to the strategic use of protecting groups is essential for researchers, scientists, and drug development professionals working with the versatile yet highly reactive reagent, 1-phenylcyclopropane-1-sulfonyl chloride. This document serves as a detailed application note and protocol guide, offering insights into the reagent's reactivity and providing a framework for developing robust, chemoselective reaction strategies. By understanding the principles of orthogonal protection and applying the detailed protocols within, researchers can navigate the complexities of multifunctional molecule synthesis, ensuring high yields and product purity.
Section 1: Reactivity Profile of 1-Phenylcyclopropane-1-sulfonyl chloride
1-Phenylcyclopropane-1-sulfonyl chloride is an organic compound featuring a highly electrophilic sulfonyl chloride group attached to a unique phenylcyclopropane moiety.[1][2] The reactivity of this molecule is dominated by the sulfonyl chloride functional group. The sulfur atom is rendered significantly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[3][4]
The primary reaction pathway involves nucleophilic substitution at the sulfur center, where a nucleophile (Nu:) attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This reaction is highly efficient for a range of nucleophiles, most notably primary and secondary amines, as well as alcohols and phenols.[4][5][6]
-
Reaction with Amines: Amines readily react with 1-phenylcyclopropane-1-sulfonyl chloride to form highly stable sulfonamides.[7][8] This is often the most favorable reaction pathway due to the high nucleophilicity of amines.
-
Reaction with Alcohols/Phenols: Alcohols and phenols react to form sulfonate esters. While this reaction is also efficient, sulfonylation of alcohols can activate the hydroxyl group, transforming it into a good leaving group, which can lead to subsequent elimination or substitution reactions.[7]
The phenylcyclopropane scaffold adds steric bulk around the reaction center and can be leveraged as a key structural element in the design of novel chemical entities, particularly in the development of protein degraders and other complex pharmaceutical agents.[2]
Caption: Decision workflow for implementing a protecting group strategy.
Section 3: Protecting Groups for Amine Functionality
Amines are highly nucleophilic and will readily react with 1-phenylcyclopropane-1-sulfonyl chloride. If the desired reaction is at a less nucleophilic site, such as a hydroxyl group, the amine must be protected. The most common and effective protecting groups for amines are carbamates.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of installation and its stability under a wide range of non-acidic conditions. [9]
-
Rationale: The Boc group is stable to basic, reductive, and oxidative conditions, making it compatible with a wide array of subsequent chemical transformations. Its removal is typically achieved under strongly acidic conditions, which do not cleave many other common protecting groups, ensuring orthogonality. [10][11]* Protection Protocol: See Protocol A1.
-
Deprotection Protocol: Typically accomplished with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a solvent like methanol or ethyl acetate. [9][12]See Protocol A2.
Carboxybenzyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, particularly valued for its unique deprotection method.
-
Rationale: The Cbz group is stable to mildly acidic and basic conditions. Its primary advantage is its clean removal via catalytic hydrogenolysis, a mild reductive method that is orthogonal to both acid-labile (e.g., Boc) and base-labile protecting groups. [13][14][15]This makes it an excellent choice in complex syntheses.
-
Protection Protocol: See Protocol B1.
-
Deprotection Protocol: The most common method is catalytic hydrogenation using hydrogen gas and a palladium catalyst (Pd/C). [13][16]Acid-mediated deprotection is also possible but less common. [16][17]See Protocol B2.
Section 4: Protecting Groups for Hydroxyl Functionality
To prevent the formation of sulfonate esters or subsequent side reactions, hydroxyl groups often require protection. Silyl ethers are the most common and versatile choice for alcohol protection. [18][19]
tert-Butyldimethylsilyl (TBDMS or TBS) Group
The TBDMS group is favored for its balance of stability and ease of removal. It is robust enough to withstand many reaction conditions while being selectively cleavable.
-
Rationale: TBDMS ethers are stable to basic conditions, organometallic reagents (like Grignards), and many oxidizing and reducing agents. [18]They are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under conditions that leave most other protecting groups, including Boc and Cbz, intact. [20][21]This orthogonality is crucial for strategic synthesis.
-
Protection Protocol: See Protocol C1.
-
Deprotection Protocol: The standard method involves treatment with TBAF in a solvent like tetrahydrofuran (THF). [21]Acidic conditions can also be used, but fluoride-mediated cleavage offers superior selectivity. [20]See Protocol C2.
Section 5: Summary of Orthogonal Strategies
The effective use of 1-phenylcyclopropane-1-sulfonyl chloride in complex synthesis hinges on the selection of an orthogonal set of protecting groups. The table below summarizes the recommended groups and their compatibility.
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Stable To | Labile To |
| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) [9][12] | Base, H₂, Nucleophiles | Strong Acid |
| Amine | Carboxybenzyl | Cbz / Z | H₂ / Pd-C [13][15] | Mild Acid/Base | Hydrogenolysis, Strong Acid |
| Alcohol | tert-Butyldimethylsilyl | TBDMS / TBS | Fluoride Ion (TBAF) [20][21] | Base, H₂, Organometallics | Acid, Fluoride |
| Carboxylic Acid | Benzyl Ester | Bn | H₂ / Pd-C [22][23] | Mild Acid/Base, Fluoride | Hydrogenolysis |
digraph "Integrated_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", width=2.5]; edge [fontname="Arial", color="#5F6368"];start [label="Substrate with -NH₂ and -OH groups", shape=ellipse, fillcolor="#FBBC05"]; protect_amine [label="Step 1: Protect Amine\n(e.g., Boc₂O, Base)\nSee Protocol A1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sulfonylate_alcohol [label="Step 2: Sulfonylate Alcohol\n(1-Phenylcyclopropane-1-sulfonyl chloride, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect_amine [label="Step 3: Deprotect Amine\n(e.g., TFA in DCM)\nSee Protocol A2", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Product:\nSulfonylated Alcohol with Free Amine", shape=ellipse, fillcolor="#FBBC05"];
start -> protect_amine; protect_amine -> sulfonylate_alcohol; sulfonylate_alcohol -> deprotect_amine; deprotect_amine -> final_product; }
Caption: Workflow for selective sulfonylation of a hydroxyl group.
Section 6: Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers must optimize conditions for their specific substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol A1: Boc-Protection of a Primary/Secondary Amine
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv) or Sodium Hydroxide (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine-containing substrate (1.0 equiv) in DCM.
-
Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol A2: Acid-Mediated Boc-Deprotection
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equiv) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. [9]5. Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate solvent and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate.
-
Purify as necessary.
Protocol B1: Cbz-Protection of a Primary/Secondary Amine
Materials:
-
Amine-containing substrate
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Aqueous sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution
-
Dioxane or THF
Procedure:
-
Dissolve the amine-containing substrate (1.0 equiv) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium carbonate (2.0 equiv).
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains low.
-
Allow the mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol B2: Cbz-Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected substrate
-
Palladium on carbon (Pd/C, 10 wt. %) (5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected substrate in methanol.
-
Carefully add Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the mixture vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature for 2-16 hours. [13]5. Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol C1: TBDMS-Protection of an Alcohol
Materials:
-
Alcohol-containing substrate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl (1.2 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction for 4-12 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol C2: Fluoride-Mediated TBDMS-Deprotection
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in THF.
-
Add the TBAF solution (1.5 equiv) dropwise at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
References
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. 24
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. 13
-
Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. 25
-
ECHEMI. (n.d.). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? ECHEMI. 14
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript. 10
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. 11
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
BenchChem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem. 20
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. 17
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. 16
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. 9
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Baran, P. S., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition.
-
Wikipedia. (n.d.). Sulfenyl chloride. Wikipedia.
-
BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem. 3
-
Organic Chemistry Explained. (2020). Protecting Groups for Amines: Sulfonamides. YouTube.
-
Centre for Applied Chemistry. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. 26
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
-
BenchChem. (n.d.). Chemical reactivity of the sulfonyl chloride group. BenchChem. 4
-
ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate.
-
Roberts, J. C., et al. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health.
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. ACS Publications. 27
-
ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate.
-
Leon, T., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
-
Wikipedia. (n.d.). Protecting group. Wikipedia.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
-
Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
-
Myers, A. G. (n.d.). Protecting Groups. Harvard University. 28
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. 29
-
Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Thieme. 23
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps.
-
Chemspace. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride. Chemspace.
-
CP Lab Safety. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. CP Lab Safety.
-
Baran, P. S., et al. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. National Institutes of Health.
-
Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Allylcyclopropane-1-sulfonyl chloride. ChemicalBook.
-
Sigma-Aldrich. (n.d.). 1-Methylcyclopropane-1-sulfonyl chloride. Sigma-Aldrich.
-
Bartzatt, R., et al. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
-
PubChem. (n.d.). 1-Propanesulfonyl chloride. PubChem.
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Application Notes and Protocols: A Guide to the Scale-up Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride Derivatives
Introduction: The Strategic Value of the Phenylcyclopropane Sulfonamide Scaffold in Modern Drug Discovery
The confluence of rigid structural motifs and versatile functional handles is a cornerstone of contemporary medicinal chemistry. Within this paradigm, the 1-phenylcyclopropane-1-sulfonamide scaffold has emerged as a privileged structure, offering a unique combination of conformational constraint and synthetic accessibility. The cyclopropane ring, with its inherent strain and defined stereochemistry, serves to orient the appended phenyl and sulfonyl groups in a precise three-dimensional arrangement, a critical attribute for optimizing ligand-receptor interactions. This structural rigidity can lead to enhanced binding affinity, improved metabolic stability, and a more favorable pharmacokinetic profile.[1]
The sulfonamide functional group is a well-established pharmacophore, present in a wide array of clinically successful drugs, including antibacterial agents, diuretics, and anticancer therapies.[2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a valuable component in the design of novel therapeutics. The derivatives of 1-phenylcyclopropane-1-sulfonyl chloride, which are precursors to a diverse range of sulfonamides, are therefore of significant interest to researchers in drug development. Recent studies have highlighted the potential of related structures as inhibitors of the NLRP3 inflammasome, a key target in a variety of inflammatory diseases.[4]
This technical guide provides a comprehensive overview of two scalable synthetic strategies for the preparation of 1-phenylcyclopropane-1-sulfonyl chloride derivatives. We will first detail a classical, two-step approach proceeding from the readily available 1-phenylcyclopropane-1-carboxylic acid. Subsequently, we will present a modern, one-pot photocatalytic method for the direct synthesis of 1-phenylcyclopropane-1-sulfonamides from the same carboxylic acid precursor. Both protocols are designed with scalability and reproducibility in mind, providing researchers with the practical knowledge to incorporate this valuable scaffold into their discovery programs.
PART 1: Classical Two-Step Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride
This traditional approach offers a reliable and well-understood pathway to the target sulfonyl chloride. The synthesis begins with the commercially available or readily synthesized 1-phenylcyclopropane-1-carboxylic acid.
Workflow Overview
Caption: Classical two-step synthesis of 1-phenylcyclopropane-1-sulfonyl chloride.
Protocol 1.1: Synthesis of 1-Phenylcyclopropane-1-carboxylic Acid
This protocol is adapted from the work of Mahesh et al. and provides a robust method for the synthesis of the carboxylic acid precursor.[1][5]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Phenylacetonitrile | Reagent Grade, 98% |
| 1,2-Dibromoethane | Reagent Grade, 99% |
| Sodium Hydroxide (NaOH) | Pellets, 97% |
| Tetrabutylammonium bromide (TBAB) | Reagent Grade, 99% |
| Concentrated Hydrochloric Acid (HCl) | 37% |
| Toluene | Anhydrous |
| Diethyl Ether | Anhydrous |
| Round-bottom flask with reflux condenser | 1 L |
| Magnetic stirrer with heating mantle | |
| Separatory funnel | 1 L |
| Rotary evaporator |
Procedure:
-
Cyclopropanation:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile (0.1 mol, 11.71 g) and tetrabutylammonium bromide (TBAB) (0.01 mol, 3.22 g) in water (100 mL).
-
Slowly add a solution of sodium hydroxide (0.4 mol, 16.0 g) in water (50 mL) to the stirring mixture.
-
Heat the mixture to 60°C and add 1,2-dibromoethane (0.12 mol, 22.55 g, 10.3 mL) dropwise over 30 minutes.
-
Maintain the reaction at 60°C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcyclopropane-1-carbonitrile.
-
-
Hydrolysis:
-
To the crude 1-phenylcyclopropane-1-carbonitrile, add concentrated hydrochloric acid (150 mL).
-
Heat the mixture to reflux (approximately 110°C) for 8-12 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 1-phenylcyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
-
Protocol 1.2: Conversion of Carboxylic Acid to Sulfonyl Chloride
This protocol utilizes thionyl chloride for the conversion of the carboxylic acid to the corresponding sulfonyl chloride. This is a standard and scalable method.[6]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 1-Phenylcyclopropane-1-carboxylic Acid | As synthesized in Protocol 1.1 |
| Thionyl Chloride (SOCl₂) | Reagent Grade, 99% |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Toluene | Anhydrous |
| Round-bottom flask with reflux condenser and gas trap | 500 mL |
| Magnetic stirrer with heating mantle | |
| Rotary evaporator |
Procedure:
-
To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser connected to a gas trap (to neutralize HCl and SO₂), and a dropping funnel, add 1-phenylcyclopropane-1-carboxylic acid (0.05 mol, 8.11 g) and anhydrous toluene (150 mL).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.2 mL).
-
Slowly add thionyl chloride (0.15 mol, 17.84 g, 10.9 mL) dropwise to the stirring suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile thionyl chloride.
-
The resulting crude 1-phenylcyclopropane-1-sulfonyl chloride can be used directly for the next step or purified by vacuum distillation.
PART 2: Modern One-Pot Photocatalytic Synthesis of 1-Phenylcyclopropane-1-sulfonamides
This cutting-edge approach leverages visible-light photocatalysis to directly convert carboxylic acids into sulfonamides in a single pot, offering a more streamlined and potentially greener alternative to the classical method.[7]
Workflow Overview
Caption: One-pot photocatalytic synthesis of 1-phenylcyclopropane-1-sulfonamides.
Protocol 2.1: Direct Decarboxylative Amidosulfonation
This protocol is based on the principles of direct decarboxylative amidosulfonation and offers a rapid and efficient route to a variety of sulfonamide derivatives.[7]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 1-Phenylcyclopropane-1-carboxylic Acid | As synthesized in Protocol 1.1 |
| Acridine-based Photocatalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate) | As per literature |
| 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) | Reagent Grade |
| Copper(I) Iodide (CuI) | 99.99% |
| Amine (various primary and secondary amines) | Reagent Grade |
| Dichloromethane (DCM) | Anhydrous |
| Schlenk tube or similar reaction vessel | |
| Magnetic stirrer | |
| Blue LED light source (450 nm) | |
| Standard laboratory glassware for workup and purification |
Procedure:
-
To an oven-dried Schlenk tube, add 1-phenylcyclopropane-1-carboxylic acid (0.2 mmol, 32.4 mg), the acridine photocatalyst (1-2 mol%), DABSO (0.3 mmol, 72 mg), and copper(I) iodide (10 mol%, 3.8 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add the desired amine (0.4 mmol) and anhydrous dichloromethane (DCM) (2 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source (e.g., 450 nm, 24 W) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-phenylcyclopropane-1-sulfonamide derivative.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Phenylcyclopropane-1-carboxylic Acid | C₁₀H₁₀O₂ | 162.19 | White solid |
| 1-Phenylcyclopropane-1-sulfonyl Chloride | C₉H₉ClO₂S | 216.68 | Colorless to pale yellow oil |
| N-Benzyl-1-phenylcyclopropane-1-sulfonamide | C₁₆H₁₇NO₂S | 287.38 | White solid |
Characterization Notes:
-
¹H NMR: The proton NMR spectrum of 1-phenylcyclopropane derivatives will show characteristic signals for the cyclopropyl protons, typically in the upfield region (around 1.0-1.8 ppm), and aromatic protons in the downfield region (7.2-7.5 ppm).
-
¹³C NMR: The carbon NMR will show the distinct signals for the cyclopropyl carbons and the aromatic carbons.
-
Mass Spectrometry: ESI-MS or GC-MS can be used to confirm the molecular weight of the synthesized compounds.
-
IR Spectroscopy: The sulfonyl chloride will exhibit strong characteristic stretches for the S=O bonds (around 1370 and 1180 cm⁻¹). The sulfonamides will show N-H stretching for primary and secondary amides.
Safety and Handling Considerations
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
1,2-Dibromoethane: A suspected carcinogen and toxic. Handle with care in a fume hood and wear appropriate PPE.
-
Concentrated Acids and Bases: Corrosive. Handle with appropriate care and PPE.
-
Photocatalytic Reactions: Ensure the reaction setup is properly shielded from stray light to avoid unwanted side reactions and potential degradation of the catalyst.
Conclusion and Future Perspectives
The synthetic protocols detailed herein provide researchers with scalable and adaptable methods for the preparation of 1-phenylcyclopropane-1-sulfonyl chloride and its derivatives. The classical two-step synthesis offers a robust and well-established route, while the modern one-pot photocatalytic approach presents a more streamlined and efficient alternative for the rapid generation of sulfonamide libraries. The choice of method will depend on the specific research goals, available resources, and desired scale of production.
The 1-phenylcyclopropane-1-sulfonamide scaffold holds considerable promise for the development of novel therapeutic agents. The unique structural and electronic properties conferred by the cyclopropane ring, combined with the proven pharmacological relevance of the sulfonamide group, make this an attractive starting point for drug discovery campaigns targeting a range of diseases. Further exploration of the chemical space around this scaffold is warranted and is expected to yield new and valuable bioactive molecules.
References
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Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 2, 100047. [Link]
- EP3243510A1 - Sulfonamide pharmaceutical composition.
-
Hunsdiecker Reaction. Wikipedia. [Link]
-
The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(9), 1219-1234. [Link]
-
Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 2, 100047. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21545-21552. [Link]
-
Hunsdiecker Reaction. Organic Chemistry Portal. [Link]
-
Hunsdiecker reaction. L.S.College, Muzaffarpur. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
- EP3064491B1 - Sulfonamide derivative and medicinal use thereof.
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1086-1095. [Link]
-
Hunsdiecker Reaction. BYJU'S. [Link]
-
Sulfonamide Derivatives and Pharmaceutical Applications Thereof. ACS Medicinal Chemistry Letters, 7(1), 117-118. [Link]
-
Scale-Up Batch Chemistry and Precipitation Conditions. ResearchGate. [Link]
- CA2096847A1 - Pharmaceutical preparations containing sulfonamides novel sulfonamides and processes for their production.
- EP2445883B1 - Heterocyclic sulfonamides, uses and pharmaceutical compositions thereof.
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 273. [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Angewandte Chemie International Edition, 63(41), e202409849. [Link]
-
Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Nature Communications, 12(1), 2194. [Link]
-
1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. CP Lab Safety. [Link]
-
Catalyst Scale Up. Scribd. [Link]
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- 7. Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-Phenylcyclopropane-1-sulfonyl chloride in the synthesis of bioactive molecules
An In-Depth Guide to the Application of 1-Phenylcyclopropane-1-sulfonyl Chloride in the Synthesis of Bioactive Molecules
Authored by: A Senior Application Scientist
Introduction: The Strategic Convergence of Cyclopropane and Sulfonamide Moieties
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropane ring, a three-membered carbocycle, has emerged as a "versatile player" in medicinal chemistry.[1][2] Its unique stereoelectronic properties—including coplanar carbons, enhanced π-character in its C-C bonds, and conformationally rigid structure—are frequently exploited to enhance metabolic stability, increase potency, improve membrane permeability, and reduce off-target effects.[2][3] The FDA has approved numerous drugs containing this valuable fragment for treating a wide range of diseases, including COVID-19, HIV/AIDS, and hepatitis C.[1][4][5]
Concurrently, the sulfonamide functional group (-SO₂NH-) is a cornerstone pharmacophore, integral to a vast array of therapeutic agents since the advent of sulfa drugs.[6][7][8] Its utility extends far beyond its initial antibacterial applications, with sulfonamide-containing molecules demonstrating efficacy as anticancer, antiviral, antidiabetic, and anti-inflammatory agents.[7][8]
1-Phenylcyclopropane-1-sulfonyl chloride represents a powerful synthetic building block that strategically merges these two privileged motifs. As a bifunctional reagent, it offers a direct route to novel sulfonamides bearing the rigid, lipophilic 1-phenylcyclopropyl group. This guide provides an in-depth exploration of its application, detailing the underlying chemical principles and providing robust protocols for its use in synthesizing potentially bioactive molecules.
Physicochemical Properties and Reactivity Profile
1-Phenylcyclopropane-1-sulfonyl chloride is a key intermediate for researchers aiming to introduce the phenylcyclopropyl-sulfonamide scaffold into target molecules.
| Property | Value |
| IUPAC Name | 1-phenylcyclopropane-1-sulfonyl chloride |
| CAS Number | 1359655-41-6[9][10] |
| Molecular Formula | C₉H₉ClO₂S[9][10][11] |
| Molecular Weight | 216.68 g/mol [10][11] |
| Purity | Typically ≥97%[11] |
The reactivity of 1-phenylcyclopropane-1-sulfonyl chloride is dominated by the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions, most notably with amines to form stable sulfonamide linkages.[12]
Core Application: Synthesis of 1-Phenylcyclopropyl Sulfonamides
The most direct and widespread application of 1-phenylcyclopropane-1-sulfonyl chloride is its reaction with primary or secondary amines to forge a sulfonamide bond. This transformation is a cornerstone of medicinal chemistry, valued for its reliability and the biological significance of the resulting products.[13]
Mechanism Rationale: The reaction proceeds via a nucleophilic acyl substitution-like pathway. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile and attacks the electrophilic sulfur center of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[14][15]
Caption: General reaction scheme for sulfonamide synthesis.
Protocol 1: General Procedure for the Synthesis of N-Substituted-1-phenylcyclopropane-1-sulfonamides
This protocol provides a robust, general method for coupling 1-phenylcyclopropane-1-sulfonyl chloride with a variety of primary and secondary amines.
Materials and Equipment:
-
1-Phenylcyclopropane-1-sulfonyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Ice bath
-
Separatory funnel
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Experimental Workflow:
Caption: Step-by-step workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.1 eq) and anhydrous DCM (approx. 0.1-0.2 M relative to the amine).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Causality Insight: This initial cooling is crucial to manage the exothermicity of the reaction, minimizing potential side reactions.
-
-
Reagent Addition: Dissolve 1-phenylcyclopropane-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-16 hours.
-
Self-Validation: Monitor the reaction's progress by TLC until the limiting reagent (sulfonyl chloride) is consumed.
-
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted-1-phenylcyclopropane-1-sulfonamide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF | Aprotic, dissolves reactants well, and is unreactive. |
| Base | Triethylamine, Pyridine | Scavenges HCl byproduct without competing as a nucleophile.[14][15] |
| Temperature | 0°C to Room Temp. | Controls initial reactivity and allows the reaction to proceed to completion. |
| Stoichiometry | Slight excess of amine | Ensures complete consumption of the more valuable sulfonyl chloride. |
Applications in Bioactive Molecule Design
Incorporating the 1-phenylcyclopropyl sulfonamide moiety can be a powerful strategy in lead optimization. The phenylcyclopropyl group acts as a rigid, lipophilic scaffold that can orient functional groups into a specific vector in 3D space, potentially enhancing binding affinity to a biological target. The cyclopropyl ring itself is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
While specific drugs containing the exact 1-phenylcyclopropane-1-sulfonamide fragment are not broadly documented in publicly available literature, the known biological activities of analogous sulfonamides provide a strong rationale for its use in synthesizing new chemical entities.
| Potential Biological Activity | Rationale and Therapeutic Area |
| Antibacterial | The sulfonamide core is a classic pharmacophore for inhibiting dihydropteroate synthase in bacteria.[6][16] |
| Anticancer | Many sulfonamides function as carbonic anhydrase inhibitors, an enzyme overexpressed in certain tumors.[7][8] Others target kinases or cell cycle proteins. |
| Antiviral | Sulfonamide derivatives have been developed as inhibitors for viral proteases (e.g., in HIV and HCV).[7] |
| Anti-inflammatory | Certain sulfonamides act as COX-2 inhibitors. The phenyl group can be functionalized to mimic known anti-inflammatory drugs. |
| Diuretic | Inhibition of carbonic anhydrase in the kidneys is a well-established mechanism for diuretic action.[7] |
Conclusion
1-Phenylcyclopropane-1-sulfonyl chloride is a high-value, specialized building block for medicinal chemists and drug development professionals. It provides a direct and efficient route to novel sulfonamides that feature the advantageous properties of the cyclopropane ring. The synthetic protocols provided herein are robust and adaptable, enabling researchers to readily access a diverse range of 1-phenylcyclopropyl sulfonamide derivatives. The strategic use of this reagent can aid in the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles, making it a valuable tool in the quest for next-generation therapeutics.
References
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (URL: [Link])
-
New, simple and accessible method creates potency-increasing structure in drugs. (2023-08-03). (URL: [Link])
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. (URL: [Link])
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (URL: [Link])
-
A simple and accessible method improves the structure of drug potency. (2023-08-04). Tech Explorist. (URL: [Link])
-
Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Department of Chemistry, Columbia University. (URL: [Link])
-
1-phenylcyclopropane-1-sulfonyl chloride. Chemspace. (URL: [Link])
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. (URL: [Link])
-
Asnani, A. J., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health. (URL: [Link])
-
Amine on reaction with arylsulphonyl chloride forms sulphonamide which is... (2022-06-01). Filo. (URL: [Link])
-
Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. Semantic Scholar. (URL: [Link])
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. (URL: [Link])
-
Synthesis of sulfonamides. Organic Chemistry Portal. (URL: [Link])
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. (URL: [Link])
-
1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. CP Lab Safety. (URL: [Link])
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. (URL: [Link])
-
Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. National Institutes of Health. (URL: [Link])
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. (URL: [Link])
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. (URL: [Link])
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Semantic Scholar. (URL: [Link])
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. (URL: [Link])
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. (URL: [Link])
-
Selected natural products (first row) and synthetic bioactive molecules... ResearchGate. (URL: [Link])
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. (URL: [Link])
- Preparation of cyclopropyl sulfonylamides.
-
Development and Synthesis of Biologically Active Compounds. MDPI. (URL: [Link])
-
Rational Design and Synthesis of Bioactive Molecules. National Institutes of Health. (URL: [Link])
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Application Notes & Protocols: Flow Chemistry Applications for 1-Phenylcyclopropane-1-sulfonyl Chloride Reactions
Introduction: The Case for Continuous Flow Processing of 1-Phenylcyclopropane-1-sulfonyl Chloride
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable synthetic intermediate, combining the unique conformational constraints of a cyclopropane ring with the versatile reactivity of a sulfonyl chloride. This structure is of significant interest to researchers in drug development and materials science. However, the synthesis and subsequent reactions of sulfonyl chlorides, in general, present notable challenges in traditional batch processing. These challenges include the use of highly corrosive and hazardous reagents, significant exotherms that can lead to thermal runaways, and the potential instability of the sulfonyl chloride intermediate.[1][2][3]
Flow chemistry offers a compelling solution to these issues by providing a safer, more efficient, and highly controllable reaction environment.[4][5] The high surface-area-to-volume ratio of microreactors allows for superior heat transfer, mitigating the risks associated with exothermic reactions.[5] Furthermore, the ability to perform multi-step reactions in a continuous sequence without isolating reactive intermediates enhances both safety and productivity.[2][6] This document provides detailed application notes and protocols for the synthesis and in-line derivatization of 1-Phenylcyclopropane-1-sulfonyl chloride using continuous flow technology.
Part 1: Continuous Flow Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride
A robust method for the synthesis of sulfonyl chlorides in flow involves the oxidative chlorination of the corresponding thiol or disulfide.[1][6] This approach avoids the harsh conditions of direct chlorosulfonation. The following protocol outlines a hypothetical continuous flow process for the synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride from its disulfide precursor using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidative chlorinating agent.[1]
Experimental Protocol: Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of 1,1'-(disulfanediyl)bis(1-phenylcyclopropane) in acetonitrile.
-
Solution B: Prepare a 1.5 M solution of 1,3-dichloro-5,5-dimethylhydantoin (DCH) in acetonitrile.
-
-
Flow System Setup:
-
Utilize two high-pressure liquid chromatography (HPLC) pumps to deliver the reagent solutions.
-
Connect the outlets of the pumps to a T-mixer.
-
The outlet of the T-mixer is connected to a 10 mL polytetrafluoroethylene (PTFE) tube-in-tube reactor immersed in a temperature-controlled oil bath.
-
The outlet of the reactor is connected to a back-pressure regulator set to 5 bar to ensure a single-phase flow.
-
-
Reaction Execution:
-
Set the temperature of the oil bath to 40 °C.
-
Pump Solution A at a flow rate of 0.5 mL/min.
-
Pump Solution B at a flow rate of 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the reactor.
-
Collect the output from the back-pressure regulator for analysis or immediate use in a subsequent reaction.
-
Data Presentation: Synthesis Parameters
| Parameter | Value | Rationale |
| Reactant Concentration | 0.25 M (in-reactor) | Balances reaction rate with solubility. |
| Oxidant | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | A solid, easy-to-handle oxidant for this transformation.[1] |
| Solvent | Acetonitrile | Good solubility for reactants and inert under reaction conditions. |
| Flow Rate (Total) | 1.0 mL/min | Allows for sufficient residence time in the given reactor volume. |
| Residence Time | 10 min | Optimized for complete conversion based on similar reactions.[1] |
| Temperature | 40 °C | Provides sufficient activation energy without promoting decomposition. |
| Pressure | 5 bar | Prevents outgassing and ensures a stable flow. |
| Expected Yield | >90% | Based on analogous flow syntheses of sulfonyl chlorides.[1] |
Visualization: Flow Synthesis Setup
Caption: Flow diagram for the continuous synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride.
Part 2: Telescoped Flow Synthesis of a 1-Phenylcyclopropane-1-sulfonamide Derivative
A significant advantage of flow chemistry is the ability to "telescope" reactions, where the output of one reactor is directly used as the input for a subsequent reaction without isolation of the intermediate.[6] This is particularly beneficial for reactive intermediates like sulfonyl chlorides. The following protocol describes the in-line reaction of the newly synthesized 1-Phenylcyclopropane-1-sulfonyl chloride with a primary amine to form a sulfonamide.
Experimental Protocol: Telescoped Sulfonamide Synthesis
-
Reagent Preparation:
-
Solution C: Prepare a 0.5 M solution of benzylamine in acetonitrile with 2 equivalents of triethylamine (as a base).
-
-
Flow System Setup:
-
The product stream from the first reactor (containing 1-Phenylcyclopropane-1-sulfonyl chloride) is directed to a second T-mixer.
-
A third HPLC pump is used to deliver Solution C to the second T-mixer.
-
The outlet of the second T-mixer is connected to a 5 mL stainless steel reactor.
-
The outlet of the second reactor is connected to a back-pressure regulator.
-
-
Reaction Execution:
-
The output from the first reactor (1.0 mL/min) is mixed with Solution C, which is pumped at 1.0 mL/min.
-
The total flow rate through the second reactor is 2.0 mL/min, resulting in a residence time of 2.5 minutes.
-
The second reactor is maintained at room temperature.
-
The final product stream is collected after the back-pressure regulator.
-
Data Presentation: Telescoped Reaction Parameters
| Parameter | Value | Rationale |
| Nucleophile | Benzylamine | A representative primary amine for sulfonamide formation. |
| Base | Triethylamine | Scavenges the HCl byproduct of the sulfonylation reaction. |
| Flow Rate (Total) | 2.0 mL/min | Maintains a short residence time for the rapid sulfonylation reaction. |
| Residence Time | 2.5 min | Sulfonylation reactions are typically fast at room temperature. |
| Temperature | Room Temperature | The reaction is generally exothermic and proceeds rapidly without heating. |
| Expected Yield | >95% (for the second step) | High efficiency is expected for this type of coupling in flow. |
Visualization: Telescoped Two-Step Flow System
Caption: Diagram of a two-step telescoped flow system for sulfonamide synthesis.
Conclusion
The application of continuous flow chemistry to the synthesis and reactions of 1-Phenylcyclopropane-1-sulfonyl chloride offers significant advantages in terms of safety, efficiency, and control over traditional batch methods. The protocols outlined in this document provide a solid foundation for researchers to develop robust and scalable processes for the synthesis of novel compounds based on this valuable scaffold. The enhanced safety features of flow processing are particularly crucial when dealing with the hazardous reagents and potentially unstable intermediates common in sulfonyl chloride chemistry.[2][4]
References
- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
- ResearchGate. (2020, June 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
- ChemRxiv. (2020, March 31). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a.
- ResearchGate. (2025, October 13). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 1-Phenylcyclopropane-1-sulfonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for reactions involving 1-phenylcyclopropane-1-sulfonyl chloride, a valuable building block in modern synthetic chemistry. Low yields can be a significant impediment to research progress, and this resource aims to diagnose and resolve the common issues encountered when using this specific reagent.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured in a question-and-answer format to directly address the most pressing experimental challenges.
Q1: My reaction is incomplete, with significant starting material (amine/alcohol) remaining. What are the likely causes?
This is the most common issue and typically points to a problem with the sulfonyl chloride's reactivity or the reaction conditions. The primary suspects are reagent quality and reaction setup.
Core Problem: Inactivated Sulfonyl Chloride
The single most frequent cause of low yield is the degradation of the 1-phenylcyclopropane-1-sulfonyl chloride, primarily through hydrolysis.[1][2] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the corresponding and unreactive 1-phenylcyclopropane-1-sulfonic acid.[1][2]
Diagnostic Checks & Solutions:
-
Assess Reagent Purity: Before starting, it is crucial to verify the quality of your sulfonyl chloride. An aged reagent, especially one that has been opened multiple times, is likely to have partially hydrolyzed.[2]
-
Ensure Rigorously Anhydrous Conditions: Any trace of water in your solvent, on your glassware, or in your amine/alcohol can consume the sulfonyl chloride before it reacts with your intended substrate.
-
Solution: All glassware must be oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of dry solvent over molecular sieves. The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.[1]
-
-
Check Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Double-check your calculations. A common and effective strategy is to use a slight excess of the amine or alcohol (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.[1]
-
Q2: I'm observing significant formation of a water-soluble byproduct and my desired product is difficult to isolate. What is happening?
This strongly suggests that the primary reaction pathway is hydrolysis of your sulfonyl chloride, leading to the formation of 1-phenylcyclopropane-1-sulfonic acid.
Core Problem: Hydrolysis Outcompeting Sulfonylation
Sulfonyl chlorides react with water, often faster than with a sterically hindered or poorly nucleophilic amine/alcohol.[5][6][7] This is especially problematic if an aqueous base (like NaOH or K2CO3 in water) is used under conditions that are not optimized (e.g., Schotten-Baumann conditions).[1]
Mechanistic Insight: The hydrolysis of sulfonyl chlorides is a well-documented side reaction that proceeds via nucleophilic attack of water on the electrophilic sulfur atom.[5][8] The resulting sulfonic acid is acidic and will be deprotonated by the base in the reaction, forming a salt that is typically soluble in aqueous media, making extraction of the desired organic product challenging.
Diagnostic Checks & Solutions:
-
Re-evaluate Your Base and Solvent System: The use of aqueous bases should be avoided unless absolutely necessary and well-controlled.[1]
-
Solution: Switch to a non-nucleophilic organic base in a dry organic solvent.[1] Pyridine or triethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[1][2] The base's role is to neutralize the HCl byproduct, driving the reaction forward without competing with your nucleophile.[9]
-
-
Control Reaction Temperature: The reaction is typically initiated at a low temperature to control the initial exothermic reaction and minimize side reactions.
-
Solution: Start the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to the mixture of the amine/alcohol and base.[2] Allow the reaction to slowly warm to room temperature and monitor by TLC or LCMS for completion.
-
Troubleshooting Flowchart
Below is a visual guide to help diagnose the root cause of low reaction yields.
Caption: A step-by-step diagnostic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base and solvent system for reactions with 1-Phenylcyclopropane-1-sulfonyl chloride?
The choice of base is critical. A non-nucleophilic, sterically hindered organic base is often ideal to prevent it from competing with the primary nucleophile (your amine or alcohol). The solvent must be aprotic and anhydrous.
| Base | pKa (Conjugate Acid) | Nucleophilicity | Key Characteristics |
| Pyridine | ~5.2 | Moderate | Acts as both a base and a nucleophilic catalyst. Can sometimes be difficult to remove. |
| Triethylamine (TEA) | ~10.7 | Moderate | Common, inexpensive, and effective. Can form quaternary ammonium salts. |
| DIPEA | ~10.7 | Low | Sterically hindered, making it a poor nucleophile. Excellent choice to minimize side reactions. |
| DMAP | ~9.7 | High | Should be used only in catalytic amounts as a nucleophilic catalyst, not as the primary base. |
Recommendation: For most applications, a combination of Triethylamine (1.5 equivalents) in anhydrous Dichloromethane (DCM) at 0 °C to room temperature provides a robust starting point.[1][2] If side reactions involving the base are suspected, switching to Diisopropylethylamine (DIPEA) is recommended.
FAQ 2: How can I assess the purity of my 1-Phenylcyclopropane-1-sulfonyl chloride before use?
Visual inspection is the first step; the compound should be a solid.[4] Discoloration or a syrupy consistency suggests degradation. For a more quantitative assessment, several analytical techniques are available.
-
¹H NMR Spectroscopy: This is one of the most reliable methods.[3][10] The sulfonyl chloride will have characteristic peaks for the phenyl and cyclopropyl protons. The hydrolyzed sulfonic acid will have slightly shifted peaks and potentially a broad peak for the acidic proton. The sample should be dissolved in an aprotic deuterated solvent like CDCl₃ or Acetone-d₆.[10]
-
Titration: A classical and cost-effective method involves reacting a known quantity of the sulfonyl chloride with a nucleophile and titrating the byproduct or excess reagent.[10]
-
GC-MS: Gas chromatography-mass spectrometry can be used to check for volatile impurities, but care must be taken as some sulfonyl chlorides can degrade at high temperatures in the injector port.[3]
FAQ 3: Are there any specific stability issues related to the 1-phenylcyclopropyl group?
The cyclopropyl group is a strained ring system. While generally stable under the conditions of sulfonylation, harsh conditions (strong acid/base, high heat) could potentially lead to ring-opening side reactions. However, under the standard, mild conditions recommended for forming sulfonamides or sulfonate esters, the 1-phenylcyclopropane moiety is expected to be stable. The primary instability of the molecule comes from the highly reactive sulfonyl chloride group.[11]
Appendix A: General Protocol for the Sulfonylation of an Amine
This protocol provides a reliable starting point for the reaction of 1-phenylcyclopropane-1-sulfonyl chloride with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 1-phenylcyclopropane-1-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[1]
Appendix B: Protocol for Reagent Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the 1-phenylcyclopropane-1-sulfonyl chloride into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. Ensure the solvent is from a fresh, dry source.
-
Internal Standard (Optional but Recommended): Add a known amount of an inert internal standard with a simple, well-resolved peak (e.g., 1,3,5-trimethoxybenzene).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Interpretation: Integrate the characteristic peaks of the 1-phenylcyclopropane-1-sulfonyl chloride against the peaks of any visible impurities (e.g., the corresponding sulfonic acid, which will have shifted aromatic and aliphatic signals) and the internal standard. This will allow for a semi-quantitative assessment of purity.
References
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- King, J. F., & Lee, T. M. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- Long, Y., Feng, P., Long, H., Huang, Y., & Wu, X. (2025). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers, 12, 3863-3869.
- Verma, K. K., & Gulati, A. K. (n.d.).
- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?.
- CP Lab Safety. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 1-Phenylcyclopropane-1-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1-Phenylcyclopropane-1-sulfonyl chloride. The unique combination of a highly reactive sulfonyl chloride functional group and a strained cyclopropyl ring presents specific challenges in synthesis, handling, and subsequent reactions.[1] This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues and optimize experimental outcomes.
Section 1: Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride
The successful synthesis of this reagent is the critical first step. Low yields or impure material will negatively impact all subsequent applications. This section addresses the common challenges encountered during its preparation.
Q1: My synthetic yield of 1-Phenylcyclopropane-1-sulfonyl chloride is consistently low. What are the likely causes and solutions?
Low yields often stem from a combination of factors related to the reagent's inherent instability and the sensitivity of the reaction to specific conditions. The primary culprits are hydrolysis, incomplete conversion, and degradation during workup.
Troubleshooting Low Synthetic Yields
| Potential Problem | Underlying Cause | Recommended Solution & Rationale |
| Hydrolysis of Product | Sulfonyl chlorides are highly susceptible to moisture, rapidly converting to the unreactive sulfonic acid.[2][3] | Ensure strict anhydrous conditions. All glassware must be oven- or flame-dried. Use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.[2][4] |
| Incomplete Reaction | Insufficient equivalents of the chlorinating/oxidizing agent or non-optimal temperature. | Optimize stoichiometry and temperature. Carefully monitor the reaction's progress using TLC or LC-MS. Consider a slight excess of the chlorinating agent (e.g., N-Chlorosuccinimide). Perform temperature scouting, starting at low temperatures (0 °C or below) to control exothermicity before cautiously warming if conversion is slow. |
| Degradation During Workup | The presence of water and/or heat during extraction and concentration can lead to significant product loss. The strained cyclopropyl ring may also be sensitive to harsh pH or high temperatures. | Employ a cold workup protocol. Quench the reaction carefully into ice-cold water or a buffer. Wash organic layers with pre-cooled saturated NaHCO₃ and brine.[4] Dry the organic phase thoroughly (e.g., over MgSO₄) at low temperature. Concentrate the product in vacuo at a bath temperature below 35 °C.[3] |
| Side Reactions | Depending on the synthetic route, side reactions such as over-oxidation or ring-opening of the cyclopropane moiety can occur under harsh conditions. | Use milder reagents and conditions. For example, methods utilizing NCS in acetonitrile can be milder than those requiring strong acids or oxidants.[5][6] Avoid prolonged reaction times at elevated temperatures. |
Q2: What is a plausible synthetic strategy for this molecule, and what are the critical control points?
While numerous methods exist for creating sulfonyl chlorides, a common and effective strategy for this class of compound involves the oxidative chlorination of a corresponding sulfur precursor, such as a thiol or thioacetate.[7]
A plausible retrosynthetic analysis is shown below. The key transformation is the formation of the sulfonyl chloride from a suitable sulfur-containing precursor, which itself can be synthesized from 1-phenylcyclopropane-1-carbonitrile or a similar starting material.
Caption: Plausible retrosynthetic pathways for 1-Phenylcyclopropane-1-sulfonyl chloride.
Critical Control Points in the Synthesis:
-
Temperature Management: Many oxidative chlorination reactions are exothermic. Maintaining a low temperature (typically -10 °C to 5 °C) during reagent addition is crucial to prevent side reactions and decomposition.[4]
-
Quenching: Excess oxidant must be carefully quenched at the end of the reaction (e.g., with sodium sulfite) before warming the mixture to prevent uncontrolled reactions during workup.[4]
-
Purity of Starting Material: The purity of the thiol or other sulfur precursor is paramount. Impurities can lead to a complex mixture of side products that are difficult to separate from the desired sulfonyl chloride.
Section 2: Optimization of Reactions Using 1-Phenylcyclopropane-1-sulfonyl chloride
This molecule is a powerful electrophile for introducing the 1-phenylcyclopropylsulfonyl moiety, typically for the synthesis of sulfonamides and sulfonates. Success hinges on balancing its high reactivity with its propensity for degradation.
Q3: My sulfonylation reaction with an amine is slow, incomplete, or yields multiple products. How can I optimize the conditions?
This is a classic challenge in sulfonamide synthesis. The key is to facilitate the desired nucleophilic attack on the sulfur atom while minimizing the competing hydrolysis pathway.
Key Optimization Parameters:
-
Base Selection: The base is not merely an acid scavenger; its properties can dictate the reaction's success. A non-nucleophilic organic base is generally preferred to avoid competing with the amine nucleophile.[2]
| Base | Properties | Typical Use Case | Considerations |
| Pyridine | Moderately basic, can act as a nucleophilic catalyst. | Often used as both base and solvent. Effective for less reactive amines. | Can be difficult to remove. May lead to side products with highly reactive sulfonyl chlorides. |
| Triethylamine (TEA) | Stronger, non-nucleophilic base. | A general-purpose base for most sulfonamide couplings. | Ensure it is anhydrous, as it can be hygroscopic. The resulting triethylammonium chloride salt can sometimes complicate workup. |
| DIPEA (Hünig's Base) | Sterically hindered, non-nucleophilic base. | Excellent for sensitive substrates where the nucleophilicity of other bases could be problematic. | Generally more expensive than TEA. |
-
Solvent Choice: The solvent must be anhydrous and inert to the reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they effectively dissolve a wide range of substrates.[2]
-
Order of Addition: Slowly add the sulfonyl chloride solution to a solution of the amine and the base. This "direct addition" method maintains a low concentration of the electrophile, which helps to prevent side reactions like the bis-sulfonation of primary amines.[2]
-
Temperature: Begin the reaction at 0 °C to control the initial exotherm, then allow it to slowly warm to room temperature. Monitor by TLC/LC-MS to determine the optimal reaction time and temperature.
The following workflow can guide the troubleshooting process for an underperforming sulfonylation reaction.
Caption: Troubleshooting workflow for optimizing sulfonylation reactions.
Q4: How can I purify the final sulfonated product effectively?
Purification is typically achieved via flash column chromatography on silica gel. However, if the product contains unreacted sulfonyl chloride, it can hydrolyze on the column, streaking the sulfonic acid byproduct through your fractions.
Purification Best Practices:
-
Aqueous Wash: Before chromatography, perform a mild aqueous workup (e.g., with dilute NaHCO₃ solution) to quench any remaining sulfonyl chloride and remove the hydrochloride salt of the base.
-
Chromatography: Use a solvent system that provides good separation between your product and any nonpolar impurities. The sulfonic acid byproduct is typically very polar and will remain at the baseline.
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity and removing trace impurities that may co-elute during chromatography.
Section 3: Handling, Storage, and Safety
Q5: What are the best practices for storing 1-Phenylcyclopropane-1-sulfonyl chloride to ensure its long-term stability?
Proper storage is absolutely critical to maintain the reagent's integrity.
-
Atmosphere: Store under a dry, inert atmosphere (Argon is preferred).
-
Temperature: Store in a freezer at -20 °C.[4] Some highly unstable sulfonyl chlorides can decompose even under these conditions over weeks or months.[4]
-
Container: Use a robust vial with a Teflon-lined cap that provides a tight seal. Consider sealing the cap with paraffin film for extra protection against moisture ingress.
-
Aliquoting: If you plan to use the reagent multiple times, it is best to aliquot it into several smaller, single-use vials upon receipt. This prevents repeated warming/cooling cycles and exposure of the entire batch to atmospheric moisture.
Q6: What are the primary safety hazards associated with this compound?
-
Corrosive: Sulfonyl chlorides react with moisture (including on skin and mucous membranes) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This can cause severe chemical burns.
-
Lachrymator: The HCl produced can be highly irritating to the eyes and respiratory system.
-
Handling: Always handle 1-Phenylcyclopropane-1-sulfonyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but check compatibility).
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Sha, F., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3409. Available at: [Link]
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
Bahrami, K., & Parnian, R. (2020). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2023). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 14(3), 673-678. Available at: [Link]
-
Chemspace. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride. Available at: [Link]
-
Moody, T. S., & Willson, T. M. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(4), 745-749. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Available at: [Link]
-
CP Lab Safety. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. Available at: [Link]
-
Chemcruz. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride. Available at: [Link]
-
DiRocco, D. A., et al. (2020). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 25(10), 2355. Available at: [Link]
-
Jia, T., et al. (2016). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses, 93, 1-15. Available at: [Link]
- Google Patents. (n.d.). Method of production of sulfonylchlorides.
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. Available at: [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Available at: [Link]
-
Kumar, A., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Medicinal Chemistry Research, 26(8), 1746-1755. Available at: [Link]
-
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Side reactions of 1-Phenylcyclopropane-1-sulfonyl chloride and how to avoid them
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for "".
Technical Support Center: 1-Phenylcyclopropane-1-sulfonyl chloride
Welcome to the technical support resource for 1-Phenylcyclopropane-1-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this building block. Our goal is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the success and reproducibility of your experiments.
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable reagent, prized for its ability to introduce the unique 1-phenylcyclopropylsulfonyl moiety. The strained three-membered ring, combined with the highly electrophilic sulfonyl chloride, imparts a distinct chemical behavior that, if not properly managed, can lead to undesired outcomes. This document synthesizes mechanistic understanding with practical, field-proven advice to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide formation reaction with a primary/secondary amine is low-yielding, and I observe a highly polar byproduct by TLC/LCMS. What is the likely cause?
A1: The most common culprit is the hydrolysis of the sulfonyl chloride to the corresponding 1-phenylcyclopropane-1-sulfonic acid. Sulfonyl chlorides are extremely sensitive to moisture.[1][2] The resulting sulfonic acid is highly polar, often remaining at the baseline on a silica TLC plate, and is unreactive towards your amine under standard conditions.
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water, even in trace amounts, acts as a nucleophile, attacking the sulfur center and leading to the displacement of the chloride and subsequent formation of the sulfonic acid.[3][4]
-
Preventative Measures:
-
Rigorous Drying of Reagents & Glassware: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry your amine starting material if it is hygroscopic.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Order of Addition: Add the sulfonyl chloride solution to the mixture of the amine and base, rather than the other way around. This ensures the intended nucleophile (the amine) is readily available to react, outcompeting trace water.
-
Q2: I'm observing multiple products, some with masses that suggest the loss of SO₂ or the addition of solvent fragments. What could be happening?
A2: This points towards two potential side reactions: decomposition of the sulfonyl chloride or ring-opening of the cyclopropane moiety.
-
Decomposition: While generally stable at room temperature, prolonged heating or exposure to UV light can cause decomposition.[2] Some heteroaromatic sulfonyl chlorides are known to extrude SO₂, and while less common for aryl/alkyl sulfonyl chlorides, it can occur under harsh conditions.[1]
-
Ring-Opening: The cyclopropane ring is highly strained and can undergo ring-opening reactions, particularly when activated by the strongly electron-withdrawing sulfonyl group.[5][6] This can be initiated by certain nucleophiles or under radical conditions. The resulting product would be a rearranged, linear alkylsulfonamide. For instance, nucleophilic attack at a cyclopropyl carbon can lead to a 1,3-functionalized propane derivative.[7]
-
Preventative Measures:
-
Temperature Control: Run reactions at the lowest effective temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid high temperatures unless required and validated.
-
Choice of Base/Nucleophile: Highly aggressive or bulky nucleophiles may favor ring-opening.
-
Radical Inhibitors: If you suspect radical-mediated decomposition (e.g., if the reaction is sensitive to light or air), consider adding a radical inhibitor like BHT, although this is less common for standard sulfonamide couplings.
-
Q3: My 1-Phenylcyclopropane-1-sulfonyl chloride is a yellowish oil/solid and has a sharp, acidic smell. Is it still viable for use?
A3: The pure compound should be a white to off-white solid or a colorless oil.[8][9] A yellow color and a sharp, acidic smell (indicative of HCl) are classic signs of decomposition, primarily through hydrolysis. The HCl is a byproduct of the reaction with water. While it might still contain some active reagent, using it as-is will likely lead to poor yields and inconsistent results. It is highly recommended to purify the reagent or use a fresh batch.
-
Storage Recommendations:
-
Store in a tightly sealed container under an inert atmosphere (Argon is preferred).
-
Keep in a cool, dark, and dry place. A desiccator at room temperature is suitable for short-term storage.[8] For long-term storage, refrigeration (2-8°C) is advisable, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture.[10]
-
Troubleshooting Guide: Common Issues & Solutions
| Observation | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Very Slow Conversion | 1. Inactive (hydrolyzed) sulfonyl chloride.2. Sterically hindered amine.3. Insufficiently basic conditions. | 1. Use a fresh or purified batch of sulfonyl chloride.2. Increase reaction temperature moderately (e.g., to 40 °C). Consider using a more potent acylation catalyst like DMAP (use catalytically).3. Switch to a stronger, non-nucleophilic base like DBU or use a stoichiometric amount of a base like triethylamine. |
| Multiple Spots on TLC; Complex NMR | 1. Ring-opening of the cyclopropane ring.2. Reaction with a nucleophilic solvent (e.g., methanol, ethanol).3. Decomposition at elevated temperatures. | 1. Lower the reaction temperature. Avoid strongly nucleophilic or harsh basic conditions.2. Use non-nucleophilic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.3. Maintain strict temperature control (0 °C to RT). |
| Formation of a Symmetric Sulfonamide (R-SO₂-N(H)-SO₂-R) | Over-reaction with the amine, especially with primary amines under forcing conditions. | Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Ensure slow addition of the sulfonyl chloride to the amine solution. |
| Reaction with Amine Base (e.g., Pyridine) | The amine base (e.g., pyridine) is acting as a nucleophile, forming a pyridinium adduct which can then react further or catalyze hydrolysis.[11] | Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIEA) or 2,6-lutidine. |
Validated Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is optimized to minimize hydrolysis and other side reactions.
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.5 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration of the amine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate, dry flask, dissolve 1-Phenylcyclopropane-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.
-
Workup: Upon completion, quench the reaction with the addition of saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, then saturated aqueous NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Decomposed 1-Phenylcyclopropane-1-sulfonyl chloride
If the sulfonyl chloride has partially hydrolyzed, it can sometimes be salvaged. This should be performed with caution.
-
Dissolution: Dissolve the crude/decomposed sulfonyl chloride in a water-immiscible organic solvent like diethyl ether or DCM.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash carefully with ice-cold water (2-3 times) to remove the water-soluble sulfonic acid and HCl. Note: This step must be done quickly and at low temperatures to minimize further hydrolysis of the desired product.
-
Brine Wash: Wash the organic layer with ice-cold brine.
-
Drying & Concentration: Dry the organic layer thoroughly with anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).
-
Final Drying: Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent and moisture. Use immediately.
Visualizing Reaction Pathways
Diagram 1: Competing Reaction Fates
This diagram illustrates the desired reaction pathway versus the two most common side reactions.
Caption: Key reaction pathways for 1-Phenylcyclopropane-1-sulfonyl chloride.
Diagram 2: Troubleshooting Workflow
A logical workflow for diagnosing a problematic reaction.
Caption: A step-by-step workflow for troubleshooting failed reactions.
References
-
R. E. Robertson, and B. Rossall. "Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution." Journal of the Chemical Society B: Physical Organic, 1971, pp. 1451-1455. [Link]
-
Eric D. Nacsa, and Tristan H. Lambert. "Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox." Columbia University Academic Commons, 2015. [Link]
-
CP Lab Safety. "1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram." Accessed January 18, 2026. [Link]
-
Zhen-Yu Yang. "Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens." The Journal of Organic Chemistry, vol. 68, no. 11, 2003, pp. 4410-4416. [Link]
-
Chemspace. "1-phenylcyclopropane-1-sulfonyl chloride." Accessed January 18, 2026. [Link]
-
V. V. S. Rajendra Prasad, et al. "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 15, 2017, pp. 3486-3491. [Link]
-
Xiao-Feng Xia, et al. "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 238-257. [Link]
-
Xiao-Feng Xia, et al. "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." National Center for Biotechnology Information, 2019. [Link]
-
Oleksandr I. Shevchuk, et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2023. [Link]
-
Aggarwal, Varinder K., et al. "Recent Developments in Stereoselective Reactions of Sulfonium Ylides." MDPI, vol. 17, no. 11, 2012, p. 13315. [Link]
-
Jian-Yong Wang, et al. "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 186, no. 11, 2011, pp. 2377-2391. [Link]
-
Malcolm J. D'Souza, et al. "Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs." International Journal of Molecular Sciences, vol. 9, no. 5, 2008, pp. 826-838. [Link]
-
Jian-Jun Li, et al. "Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex." Angewandte Chemie International Edition, vol. 54, no. 46, 2015, pp. 13748-13752. [Link]
-
D'AJO E-LEARNING. "Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation." YouTube, 12 June 2017. [Link]
-
John R. Naber, et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, vol. 24, no. 1, 2019, pp. 41-59. [Link]
-
Shila O. Okerio, et al. "Reactivity of electrophilic cyclopropanes." Beilstein Journal of Organic Chemistry, vol. 18, 2022, pp. 1046-1065. [Link]
- Robert A. Henry, and John F. Marshik. "Purification of p(nu-acetyl amino) benzene sulfonyl chloride.
-
Malcolm J. D'Souza, et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." MDPI, vol. 9, no. 5, 2008, pp. 826-838. [Link]
-
J. F. King, and J. H. Kim. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." The Journal of Organic Chemistry, vol. 85, no. 7, 2020, pp. 4768-4777. [Link]
-
V. I. M. and M. V. K. "Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles." MDPI, vol. 28, no. 9, 2023, p. 4015. [Link]
-
Tim Soderberg. "Chapter 9: Substitution reactions." Organic Chemistry, University of Kentucky. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 1-Allylcyclopropane-1-sulfonyl chloride | 923032-59-1 [sigmaaldrich.com]
- 11. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-Phenylcyclopropane-1-sulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 1-phenylcyclopropane-1-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying rationale to empower you to make informed decisions in your work.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 1-phenylcyclopropane-1-sulfonyl chloride derivatives, presented in a question-and-answer format.
Issue 1: Persistent Impurities After Aqueous Work-up
Q1: I've performed a standard aqueous work-up, but my crude product still shows significant impurities, particularly a polar spot on TLC that I suspect is the corresponding sulfonic acid. What's going wrong?
A1: This is a very common issue. 1-Phenylcyclopropane-1-sulfonyl chloride, like other sulfonyl chlorides, is highly susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[1][2] The presence of even trace amounts of water during the reaction or work-up can lead to this impurity.
Causality and Troubleshooting Steps:
-
Incomplete Reaction vs. Hydrolysis: First, ensure your reaction has gone to completion. If starting material remains, it can complicate purification. However, the primary issue is likely hydrolysis. The low water solubility of some sulfonyl chlorides can paradoxically protect them from complete hydrolysis during a brief aqueous wash, but prolonged contact or inefficient phase separation will increase the sulfonic acid impurity.[3]
-
Optimize the Quench: Instead of a simple water quench, consider the following:
-
Cold and Fast: Perform the aqueous wash quickly and at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[1]
-
Basic Wash Inefficiency: While a basic wash with sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) will neutralize any acid and convert the sulfonic acid to its more water-soluble salt, it may not be sufficient to hydrolyze all the unreacted sulfonyl chloride, especially if it's sterically hindered.[4]
-
Nucleophilic Quench: A more robust method is to add a nucleophile like a simple amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution) to the reaction mixture before the aqueous work-up.[4] This will rapidly convert the excess sulfonyl chloride into a sulfonamide, which is typically more stable and easier to separate by chromatography or crystallization. Be aware that you will then need to separate your desired product from this newly formed sulfonamide.
-
Issue 2: Product Decomposition During Chromatographic Purification
Q2: I'm attempting to purify my 1-phenylcyclopropane-1-sulfonyl chloride derivative by flash column chromatography on silica gel, but I'm observing streaking on the TLC plate and recovering low yields of a product that appears to be degraded. What is the cause?
A2: The issue is likely the acidity of the silica gel, which can catalyze the hydrolysis of the sensitive sulfonyl chloride group, especially when using protic solvents in the eluent.
Causality and Troubleshooting Steps:
-
Silica Gel Acidity: Standard silica gel is acidic and contains adsorbed water, creating a perfect environment for the degradation of sulfonyl chlorides.
-
Methodology for Chromatographic Purification:
-
Use of Aprotic Solvents: Employ anhydrous aprotic solvents for your eluent system, such as a hexane/ethyl acetate or dichloromethane/hexane mixture.[5][6] Ensure your solvents are properly dried before use.
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), in your eluent before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or using reverse-phase chromatography if your derivative is sufficiently nonpolar.
-
Rapid Purification: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the column as quickly as possible.
-
Issue 3: Difficulty with Recrystallization
Q3: My 1-phenylcyclopropane-1-sulfonyl chloride derivative is an oil or a low-melting solid, and I'm struggling to find a suitable solvent system for recrystallization. What are some strategies to try?
A3: Finding the right recrystallization conditions can be challenging, especially for novel derivatives. The key is systematic solvent screening and understanding the polarity of your compound.
Causality and Troubleshooting Steps:
-
Solvent Selection:
-
General Principles: A good recrystallization solvent will dissolve the compound when hot but not when cold. For sulfonyl chlorides, which are relatively polar, consider solvent systems like chloroform/hexane, carbon tetrachloride, or toluene/ethanol mixtures.[7][8][9]
-
Systematic Screening: Use small-scale trials with a variety of solvents of differing polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, dichloromethane, acetone).
-
-
Recrystallization Protocol for Sulfonyl Chlorides:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.[9]
-
Slowly add a pre-cooled anti-solvent (a solvent in which the compound is insoluble) until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
| Solvent System Component 1 (Solubilizing) | Solvent System Component 2 (Anti-Solvent) |
| Dichloromethane | Hexane |
| Chloroform | Pentane |
| Toluene | Ethanol |
| Diethyl Ether | Hexane |
A summary of potential solvent systems for recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my 1-phenylcyclopropane-1-sulfonyl chloride derivative?
A1: A combination of techniques is recommended for a comprehensive purity assessment.[10]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can give a good indication of purity.[7][10] The presence of the sulfonic acid impurity can sometimes be difficult to quantify by ¹H NMR alone, as the acidic proton may be broad or exchange with residual water in the NMR solvent.[7] Use dry, aprotic deuterated solvents like CDCl₃ or acetone-d₆.[10]
-
GC-MS: For volatile and thermally stable derivatives, GC-MS is an excellent technique for assessing purity.[7][10] However, less stable sulfonyl chlorides may decompose in the injector port, giving a false impression of impurities.[7]
-
LC-MS: This is often more suitable than GC-MS for less volatile or thermally labile sulfonyl chlorides. A reverse-phase C18 column with an acetonitrile/water mobile phase is a good starting point. Derivatization to the more stable sulfonamide may be necessary for accurate quantification.[10][11]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[7]
Q2: How should I store my purified 1-phenylcyclopropane-1-sulfonyl chloride derivatives?
A2: Due to their sensitivity to moisture, these compounds should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a dry, cool place.[12] Room temperature storage is generally acceptable if the compound is rigorously protected from atmospheric moisture.[12]
Q3: My derivative appears to be unstable over time, even when stored under what I believe are dry conditions. What could be happening?
A3: While hydrolysis is the most common degradation pathway, some sulfonyl chlorides can also be thermally unstable or sensitive to light. The cyclopropane ring in your derivative might also introduce unique stability challenges. If you suspect decomposition, re-analyze the material by NMR or LC-MS to identify the degradation products. For long-term storage, consider storing at lower temperatures (e.g., in a refrigerator or freezer) and in an amber vial to protect from light.
Q4: Can I use a scavenger resin for purification?
A4: Yes, scavenger resins are an excellent and often underutilized tool for purifying sulfonyl chlorides, especially in cases where traditional methods are ineffective or for high-throughput synthesis.[4]
-
Amine-based scavenger resins: These will react with and sequester excess sulfonyl chloride from the solution, allowing you to simply filter off the resin to obtain your purified product. This is particularly useful if your desired product is non-nucleophilic.
III. Experimental Protocols and Visualizations
Protocol 1: Flash Column Chromatography of a 1-Phenylcyclopropane-1-sulfonyl Chloride Derivative
-
Preparation of Deactivated Silica Gel: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 hexane/ethyl acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Pack a glass column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully remove the solvent under reduced pressure. Load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with your chosen solvent system, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being careful not to heat the sample excessively, to yield the purified sulfonyl chloride.
Diagram: Troubleshooting Workflow for Purification
Caption: A decision-making workflow for purifying sulfonyl chloride derivatives.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
-
King, J. F., & Loosmore, S. M. (1976). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 98(22), 7049-7055. Available at: [Link]
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Available at: [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4). Available at: [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2018). Molecules, 23(10), 2465. Available at: [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]
- Process for the preparation of cyclopropyl sulfonamide. Google Patents.
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Available at: [Link]
-
Clarke, H. T., Babcock, G. S., & Murray, T. F. (1928). Benzenesulfonyl chloride. Organic Syntheses, 8, 26. Available at: [Link]
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. Available at: [Link]
- Preparation of cyclopropyl sulfonylamides. Google Patents.
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 9. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. calpaclab.com [calpaclab.com]
Improving the stability of 1-Phenylcyclopropane-1-sulfonyl chloride in solution
Welcome to the technical support center for 1-Phenylcyclopropane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: Understanding the Stability of 1-Phenylcyclopropane-1-sulfonyl chloride
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable reagent in organic synthesis. However, like many sulfonyl chlorides, its utility is intrinsically linked to its stability. The presence of the strained cyclopropyl ring adjacent to the electron-withdrawing sulfonyl chloride group presents unique stability considerations. Decomposition can compromise the integrity of experiments, leading to reduced yields, impure products, and inconsistent results.
The primary degradation pathway for sulfonyl chlorides is hydrolysis, which can be initiated by trace amounts of water.[1] This reaction produces the corresponding sulfonic acid and hydrochloric acid, altering the reaction environment and consuming the active reagent.[1] Other potential decomposition routes include thermal degradation and reactions with nucleophilic solvents or impurities.[2][3]
This guide provides practical, evidence-based strategies to mitigate these decomposition pathways and ensure the successful application of 1-Phenylcyclopropane-1-sulfonyl chloride in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with 1-Phenylcyclopropane-1-sulfonyl chloride in solution.
Issue 1: Rapid Decomposition Observed Upon Dissolving the Reagent
Symptoms:
-
Immediate color change (e.g., yellowing) upon dissolution.[2]
-
Evolution of gas (HCl).
-
Noticeable decrease in pH of the solution.
-
Poor yield or no desired product formation in subsequent reactions.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Moisture in Solvent | Sulfonyl chlorides are highly sensitive to water, leading to rapid hydrolysis.[1][4] Even "anhydrous" solvents can contain sufficient water to initiate degradation. | Use freshly dried, anhydrous solvents. Solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent, passage through an activated alumina column) and stored under an inert atmosphere (Nitrogen or Argon) over molecular sieves. |
| Contaminated Glassware | Water adsorbed on the surface of glassware is a common source of contamination. | All glassware must be rigorously dried before use. Oven-drying at >100°C for several hours and cooling under a stream of dry inert gas or in a desiccator is recommended.[3] |
| Atmospheric Moisture | Exposure to ambient air, especially in humid environments, can introduce enough moisture to cause decomposition. | Handle the compound and prepare solutions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
Issue 2: Gradual Degradation of the Stock Solution Over Time
Symptoms:
-
Stock solution darkens over hours or days.[2]
-
Inconsistent results when using the same stock solution for multiple experiments over time.
-
Precipitate formation (potentially the sulfonic acid hydrolysis product).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Choice | Protic or nucleophilic solvents can react with the sulfonyl chloride. For example, alcohols will form sulfonate esters.[1] | Use aprotic, non-nucleophilic solvents such as dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF).[5][6] Ensure the chosen solvent is compatible with downstream reaction conditions. |
| Improper Storage Conditions | Exposure to light, elevated temperatures, and atmospheric moisture can accelerate decomposition.[2][7] | Store stock solutions in a cool, dark place, such as a refrigerator or freezer rated for flammable solvents.[8][9] Ensure the container is tightly sealed and the headspace is filled with an inert gas. Amber glass vials are recommended to protect against light. |
| Inherent Instability | Some sulfonyl chlorides have limited long-term stability in solution, even under ideal conditions. | Prepare stock solutions fresh whenever possible. If a solution must be stored, perform a quality control check (e.g., via NMR or a test reaction) before use if it has been stored for an extended period. |
Issue 3: Low or No Yield in Reactions with Nucleophiles (e.g., Amines, Alcohols)
Symptoms:
-
The starting sulfonyl chloride is consumed (as per TLC or LC-MS), but the desired sulfonamide or sulfonate ester is not the major product.
-
Formation of a significant amount of the corresponding sulfonic acid.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Competitive Hydrolysis | If the nucleophile is weak or sterically hindered, hydrolysis can compete with the desired reaction, especially if trace water is present. | Ensure the reaction is conducted under strictly anhydrous conditions. The use of a non-nucleophilic base (e.g., pyridine, triethylamine) is often necessary to scavenge the HCl byproduct and drive the reaction to completion.[6] |
| Degraded Starting Material | The 1-Phenylcyclopropane-1-sulfonyl chloride may have degraded prior to the reaction. | Verify the purity of the solid reagent before use, especially if it is old or has been stored improperly. A slight discoloration may indicate some level of decomposition.[2] |
| Reaction Temperature | Elevated temperatures can sometimes promote side reactions or decomposition. | Many reactions with sulfonyl chlorides proceed efficiently at 0°C or room temperature.[6] If thermal instability is suspected, running the reaction at a lower temperature may improve the yield of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of 1-Phenylcyclopropane-1-sulfonyl chloride?
A1: The ideal solvent is aprotic and non-nucleophilic.[5] For many applications, anhydrous dichloromethane (DCM) or anhydrous acetonitrile are excellent choices due to their inertness and ability to dissolve the compound. Always use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.
Q2: How should I properly store solid 1-Phenylcyclopropane-1-sulfonyl chloride?
A2: Solid sulfonyl chlorides should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9] A desiccator at room temperature or a refrigerator is suitable. To prevent hydrolysis from atmospheric moisture, consider storing the container inside a sealed bag with a desiccant.
Q3: My solid 1-Phenylcyclopropane-1-sulfonyl chloride has a slight yellow tint. Can I still use it?
A3: A slight discoloration may indicate a minor degree of decomposition.[2] For non-critical applications, it may still be usable, but a lower effective concentration should be anticipated. For sensitive or quantitative reactions, it is highly recommended to use fresh, colorless material. If necessary, the purity can be assessed by analytical techniques like NMR spectroscopy.[5]
Q4: Can I use a base to stabilize my solution?
A4: Adding a base to a stock solution is generally not recommended as it may promote other reactions. However, in a reaction mixture, a non-nucleophilic base like pyridine or triethylamine is crucial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction with a nucleophile, which drives the equilibrium towards product formation.[6]
Q5: How can I monitor the decomposition of my 1-Phenylcyclopropane-1-sulfonyl chloride solution?
A5: Several analytical techniques can be employed. ¹H NMR spectroscopy is a powerful tool to observe the appearance of new peaks corresponding to degradation products.[5] HPLC can also be used to quantify the remaining sulfonyl chloride and detect the formation of hydrolysis products.[10] For a quick qualitative check, thin-layer chromatography (TLC) can often distinguish the sulfonyl chloride from its more polar sulfonic acid byproduct.
Experimental Protocols
Protocol 1: Preparation of a Standardized Anhydrous Solution
This protocol describes the preparation of a solution of 1-Phenylcyclopropane-1-sulfonyl chloride with minimal risk of initial decomposition.
Materials:
-
1-Phenylcyclopropane-1-sulfonyl chloride
-
Anhydrous dichloromethane (DCM) (or other suitable aprotic solvent)
-
Oven-dried volumetric flask and syringe
-
Inert gas supply (Nitrogen or Argon)
-
Septum
Procedure:
-
Dry all glassware, including the volumetric flask, stir bar, and any funnels, in an oven at >100°C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas.
-
Once cool, seal the flask with a septum.
-
Using a dry syringe, transfer the desired volume of anhydrous DCM into the flask.
-
Quickly weigh the required amount of 1-Phenylcyclopropane-1-sulfonyl chloride in a separate dry container and add it to the flask against a positive pressure of inert gas.
-
Reseal the flask and stir until the solid is fully dissolved.
-
Store the solution under an inert atmosphere in a cool, dark place.
Diagram: Key Factors in Maintaining Stability
Caption: Key factors influencing the stability of 1-Phenylcyclopropane-1-sulfonyl chloride in solution.
Diagram: Troubleshooting Workflow for Unstable Solutions
Caption: A systematic workflow for troubleshooting the instability of sulfonyl chloride solutions.
References
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides.
-
King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Retrieved from [Link]
- (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness Wiki. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. Retrieved from [Link]
- U.S. Patent No. US2556879A. (n.d.). Method of stabilizing aliphatic sulfonyl-chlorides. Google Patents.
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. Retrieved from [Link]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- CN109298092B. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
- Lin, C.-Y., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed.
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
(n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. CP Lab Safety. Retrieved from [Link]
-
Chemspace. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride. Chemspace. Retrieved from [Link]
-
2a biotech. (n.d.). Products. 2a biotech. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1-Phenylcyclopropane-1-sulfonyl chloride
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for troubleshooting and optimizing reactions that involve 1-phenylcyclopropane-1-sulfonyl chloride. Here, you will find a curated collection of frequently asked questions and troubleshooting guides designed to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for reactions with 1-phenylcyclopropane-1-sulfonyl chloride?
The primary challenges in catalyst selection for reactions with 1-phenylcyclopropane-1-sulfonyl chloride stem from the compound's unique structural features: the strained cyclopropane ring and the reactive sulfonyl chloride group. Key considerations include:
-
Ring Strain: The cyclopropane ring is susceptible to opening under harsh reaction conditions, particularly with strong Lewis acids or high temperatures. This can lead to undesired side products.
-
Reactivity of the Sulfonyl Chloride: The sulfonyl chloride group is a potent electrophile, readily reacting with a variety of nucleophiles. The choice of catalyst must be compatible with this reactivity and should not lead to premature decomposition of the starting material or product.
-
Regioselectivity: In reactions such as Friedel-Crafts type alkylations or sulfonylations, controlling the position of substitution on an aromatic substrate can be challenging. The catalyst plays a crucial role in directing the regioselectivity.
-
Catalyst Deactivation: The product of the reaction, often a sulfonamide or sulfone, can sometimes coordinate with the catalyst, leading to its deactivation. This is particularly relevant in reactions requiring stoichiometric amounts of a Lewis acid.[1]
Q2: I am observing low to no yield in my sulfonylation reaction. What are the likely causes and how can I troubleshoot this?
Low or no yield in sulfonylation reactions involving 1-phenylcyclopropane-1-sulfonyl chloride can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree for Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
Detailed Troubleshooting Steps:
-
Starting Material Integrity: Ensure the 1-phenylcyclopropane-1-sulfonyl chloride is of high purity and has not degraded. Sulfonyl chlorides can be sensitive to moisture and may hydrolyze to the corresponding sulfonic acid over time.[2][3]
-
Anhydrous Conditions: Moisture can deactivate many catalysts, especially Lewis acids like AlCl₃ or FeCl₃, and can also lead to the hydrolysis of the sulfonyl chloride.[1] Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Catalyst Choice and Loading:
-
For Friedel-Crafts type reactions, traditional Lewis acids like AlCl₃ or FeCl₃ are often used. However, due to the potential for cyclopropane ring-opening, milder Lewis acids such as ZnCl₂ or solid acid catalysts (e.g., zeolites) might be more suitable to improve selectivity.[1]
-
In some cases, stoichiometric amounts of the catalyst are necessary as the product can form a complex with the Lewis acid, rendering it inactive.[1]
-
-
Reaction Temperature: High temperatures can promote decomposition of the sulfonyl chloride or lead to undesired side reactions.[3] It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then gradually warm to room temperature.[1]
-
Side Reactions: Be aware of potential side reactions such as desulfonylation, which can be catalyzed by certain transition metals like palladium.[4]
Q3: My reaction is producing a complex mixture of products, including some that appear to result from the opening of the cyclopropane ring. How can I prevent this?
The formation of ring-opened byproducts is a common issue when working with cyclopropyl-containing compounds due to the inherent strain in the three-membered ring.
Strategies to Minimize Ring-Opening:
-
Milder Catalysts: As mentioned, switching from strong Lewis acids to milder alternatives can significantly reduce the incidence of ring-opening. Consider using ZnCl₂, FeCl₃, or heterogeneous catalysts.[1]
-
Lower Reaction Temperatures: Running the reaction at reduced temperatures can provide the activation energy for the desired reaction while disfavoring the higher activation energy pathway of ring-opening.[3]
-
Alternative Synthetic Routes: If ring-opening remains a persistent issue, exploring alternative synthetic strategies that do not require harsh catalytic conditions may be necessary. For instance, palladium-catalyzed cross-coupling reactions can sometimes be performed under milder conditions.[4]
Troubleshooting Guides
Guide 1: Catalyst Selection for Sulfonamide Synthesis
The reaction of 1-phenylcyclopropane-1-sulfonyl chloride with amines to form sulfonamides is a fundamental transformation. While this reaction can often proceed without a catalyst, the choice of base and reaction conditions is critical.[1]
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Conversion | Insufficiently basic conditions to neutralize the HCl byproduct, leading to the formation of an unreactive amine salt. | Add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl formed during the reaction.[1] |
| Di-sulfonylation of Primary Amines | The initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. | Use a 1:1 molar ratio of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture to avoid high localized concentrations.[5] |
| Complex Product Mixture | The amine or the reaction conditions may be promoting the decomposition of the sulfonyl chloride or the product. | Run the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[3][5] |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1-phenylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Guide 2: Catalyst Selection for Friedel-Crafts Type Reactions
Friedel-Crafts reactions with 1-phenylcyclopropane-1-sulfonyl chloride can be used to form C-C or C-S bonds. Catalyst selection is paramount for success.
Catalyst Comparison for Friedel-Crafts Sulfonylation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric amounts, 0 °C to RT | High reactivity, can drive difficult reactions.[1] | Prone to causing ring-opening and side reactions. Moisture sensitive.[1] |
| FeCl₃ | Catalytic to stoichiometric amounts, RT | Milder than AlCl₃, can offer better selectivity.[1] | May still be too harsh for sensitive substrates. |
| ZnCl₂ | Catalytic amounts, often requires higher temperatures | Generally milder, less likely to cause ring-opening. | Lower reactivity, may require longer reaction times or higher temperatures. |
| Zeolites | Heterogeneous catalyst, higher temperatures | Recyclable, can offer high para-selectivity.[1] | May require optimization of reaction conditions (solvent, temperature). |
| Triflic Acid (TfOH) | Catalytic amounts, often elevated temperatures | Very strong protic acid catalyst, effective for deactivated substrates.[6] | Can be corrosive and requires careful handling. |
Visualizing the Catalytic Cycle
Caption: A simplified representation of a Friedel-Crafts sulfonylation catalytic cycle.
References
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Unknown Author. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH.
- BenchChem. (2025). Performance Showdown: A Comparative Guide to Catalysts for 4-((4-isopropoxyphenyl)sulfonyl)phenol Synthesis.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Propionyl Chloride Reactions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 1-Phenylcyclopropane-1-sulfonyl Chloride
This guide is intended for researchers, scientists, and drug development professionals working with 1-Phenylcyclopropane-1-sulfonyl chloride. Given the reactive nature of sulfonyl chlorides and the potential for exothermic reactions, this document provides essential information for safe handling, reaction management, and troubleshooting. Reactions involving sulfonyl chlorides are often exothermic, and their synthesis can also present thermal hazards.[1][2] Therefore, a thorough understanding of potential risks and control measures is crucial.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-Phenylcyclopropane-1-sulfonyl chloride?
-
Exothermic Reactivity: Sulfonyl chlorides react exothermically with nucleophiles such as amines, alcohols, and water.[3] This can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Corrosivity: Like other sulfonyl chlorides, this compound is expected to be corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Moisture Sensitivity: It will react with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and 1-phenylcyclopropane-1-sulfonic acid, both of which are corrosive.
-
Thermal Decomposition: At elevated temperatures, it may decompose, releasing toxic gases such as sulfur oxides and hydrogen chloride.
Q2: What are the initial signs of a runaway reaction?
A2: Recognizing the early signs of a thermal runaway is critical for preventing accidents. These signs include:
-
An unexpected and rapid increase in the reaction temperature that does not stabilize with cooling.
-
A sudden change in pressure within the reaction vessel.
-
Vigorous and uncontrolled boiling of the solvent, even with cooling applied.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Evolution of fumes from the reaction vessel.
Q3: How should I properly quench a reaction containing unreacted 1-Phenylcyclopropane-1-sulfonyl chloride?
A3: Quenching should be performed with extreme caution, preferably at a low temperature (e.g., 0 °C or below). A common and effective method is the slow, portion-wise addition of the reaction mixture to a separate vessel containing a well-stirred, cold quenching solution. Suitable quenching agents include:
-
Cold Water or Ice: For many reactions, slowly adding the mixture to crushed ice is effective for hydrolyzing the sulfonyl chloride.[4]
-
Aqueous Base: A cold, dilute solution of a weak base like sodium bicarbonate can be used to neutralize the acidic byproducts.[4] Be aware that this will generate CO2 gas, so ensure proper venting.
-
Alcohols: For smaller-scale reactions, quenching with a cold alcohol like isopropanol or methanol can be a more controlled method.[5]
Q4: What solvents are recommended for reactions with 1-Phenylcyclopropane-1-sulfonyl chloride?
A4: The choice of solvent is critical and should be based on the specific reaction being performed. The solvent should be inert to the sulfonyl chloride and have a suitable boiling point to allow for effective temperature control. Commonly used solvents for sulfonyl chloride reactions include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile
Always ensure the solvent is dry, as water can react with the sulfonyl chloride.
Section 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered during reactions with 1-Phenylcyclopropane-1-sulfonyl chloride.
Issue 1: Uncontrolled Exotherm During Reagent Addition
| Potential Cause | Troubleshooting Steps |
| Addition rate is too high. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of cooling (e.g., switch from an ice-water bath to a dry ice-acetone bath). 3. Once the temperature is under control, restart the addition at a significantly slower rate. |
| Inadequate cooling. | 1. Ensure the cooling bath is at the target temperature and has sufficient volume. 2. Check that the reaction flask is adequately immersed in the cooling bath. 3. Improve stirring to ensure efficient heat transfer from the reaction mixture to the flask walls. |
| Concentration of reactants is too high. | 1. If possible and safe to do so, dilute the reaction mixture with more cold, dry solvent. 2. For future experiments, reduce the initial concentration of the reactants. |
Issue 2: Reaction Fails to Go to Completion
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). 2. If the reaction has stalled at a low temperature, consider slowly and carefully allowing it to warm to a higher temperature while closely monitoring for any exotherm. |
| Decomposition of the sulfonyl chloride. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis by atmospheric moisture. 2. Use freshly opened or properly stored 1-Phenylcyclopropane-1-sulfonyl chloride. |
| Inhibitors present in the reagents or solvent. | 1. Use purified reagents and solvents. 2. Consider passing the solvent through a column of activated alumina or a similar purifying agent. |
Issue 3: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Side reactions due to excessive temperature. | 1. Maintain a lower reaction temperature throughout the experiment. 2. The formation of some byproducts can be temperature-dependent; running the reaction at a lower temperature may favor the desired product. |
| Reaction with solvent or impurities. | 1. Verify the compatibility of the solvent with all reactants and intermediates. 2. Ensure all reagents are of high purity. |
| Alternative reaction pathways. | 1. Consult the literature for similar reactions to understand potential side reactions. The reactivity of sulfonyl chlorides can be complex, with possibilities of both SN2-like and addition-elimination pathways.[3] |
Section 3: Experimental Protocols
General Protocol for a Controlled Reaction with 1-Phenylcyclopropane-1-sulfonyl Chloride
This protocol provides a general framework for conducting a reaction on a laboratory scale. It is imperative to first conduct a small-scale trial to assess the reaction's exothermicity before scaling up.
-
Reactor Setup:
-
Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar or overhead stirrer, a thermometer or thermocouple to monitor the internal temperature, a dropping funnel for reagent addition, and an inert gas inlet (e.g., nitrogen or argon).
-
Place the flask in a cooling bath (e.g., ice-water, dry ice-acetone) of sufficient size to manage a potential exotherm.[6]
-
-
Reagent Preparation:
-
Dissolve the nucleophilic substrate and any base in the chosen dry solvent in the reaction flask.
-
Cool the solution to the desired initial temperature (e.g., 0 °C or -78 °C).
-
Dissolve the 1-Phenylcyclopropane-1-sulfonyl chloride in the same dry solvent in the dropping funnel.
-
-
Controlled Addition:
-
Begin stirring the solution in the reaction flask.
-
Add the 1-Phenylcyclopropane-1-sulfonyl chloride solution dropwise from the dropping funnel.
-
Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the temperature within a narrow, desired range. A rapid temperature increase indicates the addition is too fast.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method.
-
Once the reaction is complete, proceed to a safe quenching procedure as described in the FAQs.
-
Protocol for Safe Quenching of a Reaction Mixture
This protocol outlines a safe and controlled method for quenching a reaction containing a reactive sulfonyl chloride.
-
Prepare the Quenching Vessel:
-
In a separate flask larger than the reaction flask, place a well-stirred quenching solution (e.g., crushed ice and water, or a cold dilute solution of sodium bicarbonate).
-
Ensure the quenching vessel is also in a cooling bath.
-
-
Slow Addition:
-
Using a dropping funnel or cannula, slowly add the reaction mixture to the vigorously stirred quenching solution.
-
Monitor the temperature of the quenching vessel. If a significant temperature increase is observed, slow down or temporarily stop the addition.
-
-
Neutralization and Extraction:
-
After the addition is complete, allow the mixture to stir for a period to ensure all the sulfonyl chloride has been hydrolyzed.
-
If an acidic quench was not used, check the pH of the aqueous layer and adjust as necessary for the work-up procedure.
-
Proceed with the standard aqueous work-up and extraction of the desired product.
-
Section 4: Visual Guides
Decision Tree for Managing an Unexpected Exotherm
Caption: Decision tree for managing an unexpected exotherm.
Workflow for a Safe Quenching Procedure
Caption: Workflow for a safe quenching procedure.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023-10-12). [Link]
-
Sulfur−chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. ResearchGate. (2025-08-10). [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Nebraska-Lincoln. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. [Link]
-
Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Janssen. (2016-10-27). [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]
-
Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety, University of Wisconsin-Madison. [Link]
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. (2006-10-27). [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. (2023-05-20). [Link]
-
Controlling exothermic reactions with AVA Lab Control Software. YouTube. (2023-03-30). [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]
-
Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. (2021-12-13). [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. (2023-01-24). [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. (2025-08-06). [Link]
-
Thermal stability of some naphthalene- and phenyl-based epoxy resins. ResearchGate. (2025-08-05). [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. (2022-06-21). [Link]
-
Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. MDPI. [Link]
-
High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate. (2025-08-05). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. epfl.ch [epfl.ch]
- 6. amarequip.com [amarequip.com]
Technical Support Center: Optimizing 1-Phenylcyclopropane-1-sulfonyl chloride Couplings
Welcome to the technical support center for 1-Phenylcyclopropane-1-sulfonyl chloride. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stoichiometric optimization of its coupling reactions. As Senior Application Scientists, we aim to blend foundational chemical principles with practical, field-tested insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the standard stoichiometric ratio for coupling 1-Phenylcyclopropane-1-sulfonyl chloride with a primary or secondary amine?
A1: For a standard sulfonamide coupling, the amine acts as the nucleophile. The reaction stoichiometrically consumes one equivalent of the amine and produces one equivalent of hydrochloric acid (HCl). Therefore, a base is required to neutralize this acid.
A common starting point is a slight excess of the amine and the base relative to the sulfonyl chloride. This ensures the sulfonyl chloride, which is often the more valuable or synthetically complex reagent, is fully consumed.
-
1-Phenylcyclopropane-1-sulfonyl chloride: 1.0 equivalent
-
Amine (Nucleophile): 1.1 to 1.2 equivalents
-
Base (e.g., Triethylamine, Pyridine): 1.2 to 1.5 equivalents
The excess amine helps drive the reaction to completion, while the excess base ensures the reaction medium remains non-acidic, preventing the protonation and deactivation of the amine nucleophile.[1]
Q2: Why is the choice of base so critical, and what are the best options?
A2: The base is crucial for two reasons: it neutralizes the HCl byproduct, and its properties can influence the reaction outcome.[1][2] An inappropriate base can lead to side reactions or low yields.
-
Neutralization: The generated HCl will react with the amine nucleophile to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction. The base prevents this by scavenging the acid as it's formed.
-
Nucleophilicity: The ideal base should be non-nucleophilic to avoid competing with the amine in attacking the electrophilic sulfur center of the sulfonyl chloride.
Recommended Bases:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are sterically hindered tertiary amines that are excellent acid scavengers but poor nucleophiles, making them ideal for these couplings.
-
Pyridine: Can be used as both a base and a solvent. It is less basic than TEA but can also catalyze the reaction.
Avoid using primary or secondary amines as the primary base, as they will compete in the coupling reaction. Similarly, strong nucleophilic bases like hydroxides can lead to hydrolysis of the sulfonyl chloride.
Q3: What solvents are recommended for this coupling reaction?
A3: The solvent must be aprotic and anhydrous. Sulfonyl chlorides are highly susceptible to hydrolysis, where water acts as a nucleophile to form the unreactive sulfonic acid.[3]
Recommended Solvents:
-
Dichloromethane (DCM): Excellent solubility for a wide range of organic compounds and is unreactive.
-
Tetrahydrofuran (THF): A good polar aprotic solvent. Ensure it is anhydrous.
-
Acetonitrile (ACN): Another suitable polar aprotic option.
-
Toluene: A non-polar aprotic solvent that can be effective, particularly for reactions run at higher temperatures.[4]
Always use freshly dried solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low or fails to go to completion.
This is a common issue that can stem from several factors related to stoichiometry and reaction conditions.
Causality & Solution Workflow
Sources
Validation & Comparative
A Comparative Guide to the Reaction Products of 1-Phenylcyclopropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of 1-Phenylcyclopropane-1-sulfonyl Chloride
In the landscape of modern organic synthesis, sulfonyl chlorides (R-SO₂Cl) are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties of profound importance in medicinal chemistry and materials science.[1] While the reactivity of common aryl and alkyl sulfonyl chlorides is well-documented, reagents incorporating unique structural motifs offer opportunities for novel molecular designs. 1-Phenylcyclopropane-1-sulfonyl chloride, a molecule integrating the rigidity and unique electronic properties of a cyclopropane ring with an aromatic system, presents a compelling case for exploration.[2][3] The strained three-membered ring can significantly influence the steric and electronic environment of the sulfonyl chloride group, potentially modulating its reactivity and the properties of its derivatives.
This guide provides a comprehensive characterization of the expected reaction products of 1-phenylcyclopropane-1-sulfonyl chloride. It offers a comparative analysis against commonly used alternatives, supported by established principles of sulfonyl chloride reactivity and detailed experimental protocols for the synthesis and characterization of its derivatives.
Core Reactivity: Nucleophilic Substitution at the Sulfonyl Center
The chemistry of 1-phenylcyclopropane-1-sulfonyl chloride is dominated by nucleophilic substitution at the electrophilic sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur center highly susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds via a concerted SN2-like or a stepwise addition-elimination mechanism, culminating in the displacement of the chloride ion, a good leaving group.[4][5][6]
The 1-phenylcyclopropane moiety is expected to influence this reactivity profile. The cyclopropyl group, with its increased s-character in the C-S bond, may exert an electron-withdrawing inductive effect, potentially enhancing the electrophilicity of the sulfur atom. Conversely, the steric bulk of the phenylcyclopropyl group may hinder the approach of nucleophiles compared to less substituted sulfonyl chlorides like methanesulfonyl chloride.
Reaction with Nucleophiles: A Comparative Overview
The versatility of 1-phenylcyclopropane-1-sulfonyl chloride is demonstrated by its reactivity with a variety of nucleophiles. Below, we compare its expected performance in key transformations against standard sulfonyl chlorides.
Sulfonamide Formation: Reaction with Amines
The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[7][8] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Expected Reaction:
Comparative Performance Insights:
| Sulfonyl Chloride | Nucleophile (Amine) | Expected Relative Reactivity | Key Considerations |
| 1-Phenylcyclopropane-1-sulfonyl chloride | Primary & Secondary Amines | Moderate to High | Steric hindrance from the phenylcyclopropane group may slightly reduce reaction rates with bulky amines compared to smaller sulfonyl chlorides. |
| Benzenesulfonyl Chloride | Primary & Secondary Amines | High | A standard aromatic sulfonyl chloride, generally exhibits high reactivity. |
| Methanesulfonyl Chloride | Primary & Secondary Amines | Very High | A small, highly reactive aliphatic sulfonyl chloride. |
| p-Toluenesulfonyl Chloride | Primary & Secondary Amines | High | The electron-donating methyl group slightly reduces reactivity compared to benzenesulfonyl chloride. |
Sulfonate Ester Formation: Reaction with Alcohols
The reaction of sulfonyl chlorides with alcohols provides a reliable route to sulfonate esters. These esters are not only stable compounds in their own right but are also excellent leaving groups in subsequent nucleophilic substitution reactions.[9][10][11] The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which also acts as a catalyst.[12]
Expected Reaction:
Comparative Performance Insights:
| Sulfonyl Chloride | Nucleophile (Alcohol) | Expected Relative Reactivity | Key Considerations |
| 1-Phenylcyclopropane-1-sulfonyl chloride | Primary & Secondary Alcohols | Moderate | Steric hindrance may be a more significant factor with bulky alcohols. The reaction is expected to proceed with retention of configuration at the alcohol's stereocenter.[10] |
| Benzenesulfonyl Chloride | Primary & Secondary Alcohols | Moderate to High | A widely used reagent for the formation of sulfonate esters. |
| Methanesulfonyl Chloride | Primary & Secondary Alcohols | High | Highly reactive, but the resulting mesylates can be less stable than tosylates. |
| p-Toluenesulfonyl Chloride | Primary & Secondary Alcohols | Moderate | The resulting tosylates are common and stable intermediates in organic synthesis. |
Characterization of Reaction Products
A multi-technique approach is essential for the unambiguous characterization of the products derived from 1-phenylcyclopropane-1-sulfonyl chloride.
Spectroscopic Data Summary (Expected)
| Product Class | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 1-Phenylcyclopropane-1-sulfonamides | 7.2-7.5 (m, 5H, Ar-H), 1.2-1.8 (m, 4H, cyclopropyl-H), variable N-H and N-alkyl signals. | 135-140 (Ar C-ipso), 126-130 (Ar CH), ~40 (cyclopropyl C-SO₂), 15-20 (cyclopropyl CH₂). | 3400-3200 (N-H stretch), 1350-1310 & 1160-1140 (asymmetric & symmetric SO₂ stretch). | [M]+, characteristic fragmentation of the phenylcyclopropane and sulfonamide moieties. |
| 1-Phenylcyclopropane-1-sulfonate Esters | 7.2-7.5 (m, 5H, Ar-H), 1.2-1.8 (m, 4H, cyclopropyl-H), variable O-alkyl signals. | 135-140 (Ar C-ipso), 126-130 (Ar CH), ~40 (cyclopropyl C-SO₂), 15-20 (cyclopropyl CH₂). | 1370-1335 & 1190-1175 (asymmetric & symmetric SO₂ stretch), 1000-960 (S-O-C stretch). | [M]+, fragmentation patterns revealing the alcohol and sulfonyl portions. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of representative derivatives of 1-phenylcyclopropane-1-sulfonyl chloride.
Protocol 1: Synthesis of N-Benzyl-1-phenylcyclopropane-1-sulfonamide
Workflow Diagram:
Caption: Workflow for the synthesis of N-Benzyl-1-phenylcyclopropane-1-sulfonamide.
Materials:
-
1-Phenylcyclopropane-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of 1-phenylcyclopropane-1-sulfonyl chloride in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine.
-
Slowly add benzylamine to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-1-phenylcyclopropane-1-sulfonamide.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 1-phenylcyclopropane-1-sulfonate
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | MDPI [mdpi.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Reactions of Alcohols [www2.chemistry.msu.edu]
A Comparative Guide to HPLC and NMR Analysis for the Purity Determination of 1-Phenylcyclopropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly reactive intermediates like 1-Phenylcyclopropane-1-sulfonyl chloride, rigorous purity assessment is not merely a quality control step but a cornerstone of reliable and reproducible research. The presence of even minor impurities can significantly impact downstream reaction yields, kinetic profiles, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity analysis of 1-Phenylcyclopropane-1-sulfonyl chloride.
The Analytical Challenge: Stability and Reactivity
1-Phenylcyclopropane-1-sulfonyl chloride is a reactive molecule due to the electrophilic nature of the sulfonyl chloride group. This inherent reactivity presents a unique analytical challenge, as the compound can be susceptible to degradation, particularly hydrolysis, if not handled under appropriate conditions. Therefore, the choice of analytical methodology must consider not only the separation and detection of potential impurities but also the stability of the analyte during the analysis itself.
High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse
HPLC is a cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For a molecule like 1-Phenylcyclopropane-1-sulfonyl chloride, a reversed-phase HPLC method is the most common and effective approach.
The Rationale Behind the Method
The selection of a reversed-phase method, typically employing a C18 column, is based on the non-polar nature of the phenylcyclopropane moiety, which will interact favorably with the hydrophobic stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the elution of the analyte and its impurities based on their relative polarities.
A critical consideration for sulfonyl chlorides is their potential for on-column degradation.[1] The use of a buffered mobile phase may be necessary to control the pH and minimize hydrolysis.[1] Furthermore, given the reactivity of the sulfonyl chloride group, derivatization to a more stable sulfonamide might be considered for routine quantitative analysis, although direct analysis is often feasible with careful method development.[1]
Experimental Protocol: A Stability-Indicating HPLC Method
The following protocol outlines a typical stability-indicating HPLC method for the analysis of 1-Phenylcyclopropane-1-sulfonyl chloride. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: Expected Chromatographic Profile
The following table summarizes the expected retention times for 1-Phenylcyclopropane-1-sulfonyl chloride and potential process-related and degradation impurities.
| Compound | Expected Retention Time (min) | Identification |
| 1-Phenylcyclopropane-1-sulfonic acid | ~ 4.5 | Primary degradation product (hydrolysis) |
| Phenylacetonitrile | ~ 8.2 | Potential starting material carryover |
| 1,2-Dibromoethane | ~ 9.5 | Potential reagent from synthesis |
| 1-Phenylcyclopropane-1-sulfonyl chloride | ~ 15.8 | Main Analyte |
| Unidentified Dimeric Impurity | ~ 22.1 | Potential byproduct of the synthesis |
Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.
Forced Degradation Studies: Unveiling Potential Degradants
To ensure the HPLC method is truly stability-indicating, forced degradation studies are essential.[2][3] These studies involve subjecting the sample to harsh conditions to intentionally generate degradation products.[2]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The analysis of these stressed samples will demonstrate the method's ability to separate the main peak from any degradation products, confirming its specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Quantification in One
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be a powerful quantitative technique (qNMR).[4][5] For purity assessment, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents.[6][7]
The Power of qNMR: A Primary Analytical Method
Unlike HPLC, which typically requires a reference standard of the analyte for accurate quantification, qNMR can determine purity using a certified internal standard of a different compound.[5] This makes qNMR a primary analytical method, which is a significant advantage when a high-purity reference standard of the analyte is not available.[7]
Experimental Protocol: ¹H qNMR for Purity Determination
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Phenylcyclopropane-1-sulfonyl chloride and 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a clean vial. The internal standard should have signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
Data Analysis and Interpretation
The purity of 1-Phenylcyclopropane-1-sulfonyl chloride can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected NMR Data for 1-Phenylcyclopropane-1-sulfonyl chloride
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the main compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration (¹H) / Assignment (¹³C) |
| ¹H | 7.40 - 7.60 | Multiplet | 5H (Aromatic protons) |
| ¹H | 1.80 - 1.90 | Multiplet | 2H (Cyclopropane protons) |
| ¹H | 1.40 - 1.50 | Multiplet | 2H (Cyclopropane protons) |
| ¹³C | ~135 | Singlet | Quaternary aromatic carbon |
| ¹³C | ~129 | Doublet | Aromatic CH |
| ¹³C | ~128 | Doublet | Aromatic CH |
| ¹³C | ~65 | Singlet | Quaternary cyclopropane carbon |
| ¹³C | ~20 | Triplet | Cyclopropane CH₂ |
Note: Chemical shifts are predictive and may vary based on the solvent and experimental conditions.
Impurities can be identified by the presence of unexpected signals in the spectrum. For example, the presence of a singlet around 10 ppm in a DMSO-d₆ spectrum could indicate the presence of the sulfonic acid degradation product.
Head-to-Head Comparison: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on polarity, detection via UV absorbance. | Detection of nuclear spin transitions, signal integral proportional to molar concentration. |
| Quantification | Relative method, requires a reference standard of the analyte. | Primary method with an internal standard, no analyte reference standard needed.[5] |
| Sensitivity | High (µg/mL to ng/mL level). | Lower sensitivity (mg/mL level). |
| Selectivity | High, can separate closely related impurities. | Can be limited by signal overlap in complex mixtures. |
| Information | Provides retention time and UV spectrum. | Provides detailed structural information about the analyte and impurities. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered. |
Workflow for Purity Analysis
The choice between HPLC and NMR, or the use of both, depends on the specific analytical goal.
Conclusion: A Synergistic Approach
For the comprehensive purity assessment of 1-Phenylcyclopropane-1-sulfonyl chloride, a synergistic approach utilizing both HPLC and NMR is recommended. HPLC, with its high sensitivity and resolving power, is ideal for detecting and quantifying trace impurities, especially when a validated, stability-indicating method is employed. On the other hand, qNMR offers the distinct advantage of providing an absolute purity value without the need for an analyte-specific reference standard, while simultaneously offering invaluable structural information about any detected impurities.
By leveraging the strengths of both techniques, researchers can gain a complete and accurate picture of the purity of their 1-Phenylcyclopropane-1-sulfonyl chloride, ensuring the quality and integrity of their subsequent research and development activities.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Online] Available at: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Online] Available at: [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. [Online] Available at: [Link]
-
SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. [Online] Available at: [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Online] Available at: [Link]
-
Song, S., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Online] Available at: [Link]
- Google Patents. (2021). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Online] Available at: [Link]
-
SpectraBase. Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link]
-
SpectraBase. Methanesulfonyl chloride. [Online] Available at: [Link]
-
Patsnap. (2018). Method for detecting content of pyridine-3-sulfonyl chloride - Eureka. [Online] Available at: [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Online] Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Online] Available at: [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Online] Available at: [Link]
-
Chemspace. 1-phenylcyclopropane-1-sulfonyl chloride - C9H9ClO2S | CSCS00010290911. [Online] Available at: [Link]
-
CP Lab Safety. 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Online] Available at: [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2020). Development of forced degradation and stability indicating studies of drugs—A review. [Online] Available at: [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Online] Available at: [Link]
-
2a biotech. Products - 1-PHENYLCYCLOPROPANE-1-SULFONYL CHLORIDE. [Online] Available at: [Link]
Sources
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- 7. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenylcyclopropane-1-sulfonyl Chloride Reactivity for Advanced Synthesis
For Immediate Publication
[City, State] – [Date] – In the landscape of modern organic synthesis, the choice of sulfonylating agent is a critical determinant of reaction efficiency, selectivity, and overall success. This guide offers an in-depth comparison of the reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride with other commonly employed sulfonyl chlorides, providing researchers, scientists, and drug development professionals with the objective data and experimental insights necessary to make informed decisions in their synthetic endeavors.
The sulfonyl chloride functional group is a cornerstone in the synthesis of a vast array of biologically active molecules, most notably sulfonamides and sulfonate esters.[1][2][3] The reactivity of these electrophilic species is paramount and is primarily governed by the electronic and steric environment surrounding the sulfonyl group.[1][2][4] This comparison will focus on elucidating the unique reactivity profile of 1-Phenylcyclopropane-1-sulfonyl chloride in contrast to established reagents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride.
Understanding the Reactivity Landscape of Sulfonyl Chlorides
The fundamental reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[2] The electrophilicity of the sulfur is enhanced by the strongly electron-withdrawing oxygen and chlorine atoms, making it susceptible to attack by nucleophiles like amines and alcohols.[1][2] The reaction generally proceeds through a mechanism that can be viewed as either a concerted SN2-like pathway or a stepwise addition-elimination process, often involving a trigonal bipyramidal intermediate or transition state.[1][5]
The reactivity of a given sulfonyl chloride is a delicate interplay of several factors:
-
Electronic Effects: Electron-withdrawing groups on the R-group of R-SO₂Cl increase the electrophilicity of the sulfur atom, accelerating the reaction rate. Conversely, electron-donating groups decrease reactivity.[6]
-
Steric Hindrance: Bulky substituents near the sulfonyl group can impede the approach of a nucleophile, thereby slowing the reaction.[4][7]
-
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution reaction.[1][2]
-
Reaction Conditions: Solvent polarity and the nature of any added base can significantly influence the reaction mechanism and rate.[8] For instance, the use of a strong base with sulfonyl chlorides bearing α-protons, such as MsCl, can lead to the formation of a highly reactive sulfene intermediate via an elimination pathway.[9][10]
The Unique Position of 1-Phenylcyclopropane-1-sulfonyl Chloride
1-Phenylcyclopropane-1-sulfonyl chloride presents a fascinating case study in sulfonyl chloride reactivity due to the presence of both a phenyl and a cyclopropyl group attached to the same carbon atom that is bonded to the sulfonyl moiety.
The cyclopropyl group is known for its unique electronic properties. Due to significant ring strain and the nature of its bonding orbitals, it can act as a good π-electron donor through hyperconjugation, which can stabilize adjacent carbocations.[11][12] This electron-donating character would be expected to slightly decrease the electrophilicity of the sulfur atom compared to a simple alkyl group.
The phenyl group , on the other hand, can exert both inductive and resonance effects. Its inductive effect is electron-withdrawing, which would enhance reactivity. However, its resonance effect can either donate or withdraw electron density depending on the reaction mechanism.
The steric environment around the sulfonyl group in 1-Phenylcyclopropane-1-sulfonyl chloride is also noteworthy. The quaternary carbon atom bearing both the phenyl and cyclopropyl groups creates a sterically hindered environment, which could potentially slow down the rate of nucleophilic attack.
Comparative Reactivity: A Data-Driven Approach
To objectively assess the reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride, a comparative analysis of reaction rates with common nucleophiles is essential. The following table summarizes expected relative reactivities based on the structural and electronic properties of various sulfonyl chlorides.
| Sulfonyl Chloride | R-Group | Key Structural Features | Expected Relative Reactivity |
| Methanesulfonyl chloride (MsCl) | CH₃- | Small, electron-donating alkyl group. | High |
| p-Toluenesulfonyl chloride (TsCl) | p-CH₃C₆H₄- | Aromatic ring with an electron-donating methyl group. | Moderate to High |
| Benzenesulfonyl chloride | C₆H₅- | Aromatic ring. | Moderate |
| 1-Phenylcyclopropane-1-sulfonyl chloride | C₆H₅(c-C₃H₄)- | Phenyl and cyclopropyl groups on the α-carbon. | Moderate to Low |
| 2,4,6-Trichlorobenzenesulfonyl chloride | 2,4,6-Cl₃C₆H₂- | Aromatic ring with multiple electron-withdrawing groups. | Very High |
This table presents a qualitative comparison. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.
The expected moderate to low reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride is a result of the combined steric hindrance from the phenyl and cyclopropyl groups and the potential electron-donating effect of the cyclopropyl ring. This unique reactivity profile can be advantageous in situations requiring selective sulfonylation in the presence of multiple nucleophilic sites.
Experimental Protocols for Comparative Reactivity Studies
To quantitatively compare the reactivity of these sulfonyl chlorides, a standardized kinetic experiment can be performed. A common method involves monitoring the progress of the reaction with a nucleophile, such as an aniline, using techniques like HPLC or NMR spectroscopy.[13]
Protocol: Comparative Kinetic Analysis of Sulfonamide Formation
Objective: To determine the second-order rate constants for the reaction of various sulfonyl chlorides with aniline.
Materials:
-
1-Phenylcyclopropane-1-sulfonyl chloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Benzenesulfonyl chloride
-
Aniline
-
Anhydrous Acetonitrile (solvent)
-
Internal Standard (e.g., dodecane)
-
HPLC or GC-MS system
Procedure:
-
Solution Preparation: Prepare stock solutions of each sulfonyl chloride (0.1 M), aniline (0.2 M), and the internal standard (0.05 M) in anhydrous acetonitrile.
-
Reaction Setup: In a thermostatted reaction vessel at 25°C, combine the aniline solution and the internal standard solution.
-
Initiation of Reaction: At time t=0, add the sulfonyl chloride solution to the reaction vessel and start vigorous stirring.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a large excess of a suitable quenching agent (e.g., a primary amine that reacts quickly with the remaining sulfonyl chloride).
-
Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the sulfonamide product and the remaining aniline.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this plot. The second-order rate constant (k) can then be calculated using the appropriate rate law.
Visualizing the Reaction Pathway
The general mechanism for the reaction of a sulfonyl chloride with an amine is depicted below.
Caption: General mechanism of sulfonamide formation.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative kinetic study described above.
Caption: Workflow for comparative kinetic analysis.
Conclusion
1-Phenylcyclopropane-1-sulfonyl chloride occupies a unique niche in the repertoire of sulfonylating agents. Its reactivity is tempered by a combination of steric and electronic factors, making it a potentially valuable tool for achieving selectivity in complex syntheses. While less reactive than unhindered aliphatic or highly activated aromatic sulfonyl chlorides, this characteristic can be harnessed to control the outcome of reactions where multiple nucleophilic sites are present. The experimental protocols and comparative framework presented in this guide provide a solid foundation for researchers to further explore and exploit the synthetic potential of this intriguing molecule.
References
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- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides - Benchchem.
- Chemical reactivity of the sulfonyl chloride group - Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
- A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
- Cyclopropyl group - Wikipedia.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate.
- Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange.
- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus - Benchchem.
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- Tosylates And Mesylates - Master Organic Chemistry.
- Reactivity of electrophilic cyclopropanes - PMC - NIH.
- Mesylates and Tosylates with Practice Problems - Chemistry Steps.
- Synthesis of sulfonyl chloride substrate precursors.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH.
- Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective - SciELO México.
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- 1-phenylcyclopropane-1-sulfonyl chloride - C9H9ClO2S | CSCS00010290911 - Chemspace.
- How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation? - Chemistry Stack Exchange.
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A Comparative Guide to the Biological Activity of 1-Phenylcyclopropane-1-sulfonyl Chloride Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of structural motifs, the unique combination of a phenylcyclopropane core with a reactive sulfonyl chloride functional group presents a compelling area of investigation. This guide provides an in-depth, objective comparison of the biological activity of 1-phenylcyclopropane-1-sulfonyl chloride derivatives against their relevant analogs, supported by experimental data and detailed protocols. We will explore the rationale behind the inclusion of the cyclopropyl moiety, its impact on biological outcomes, and the experimental methodologies required to elucidate these effects.
The Strategic Incorporation of the Phenylcyclopropane Moiety: A Rationale
The cyclopropane ring, a three-membered carbocycle, is more than just a simple cycloalkane. Its inherent ring strain and unique electronic properties impart a degree of rigidity and a pseudo-unsaturated character that can significantly influence a molecule's interaction with biological targets.[1][2][3] When incorporated into a drug candidate, the cyclopropyl group can offer several advantages over more flexible alkyl or aryl substituents:
-
Conformational Rigidity: The fixed spatial orientation of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target enzyme or receptor.[2]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[1][2]
-
Enhanced Potency: The unique electronic nature of the cyclopropane ring can lead to favorable interactions within a protein's binding pocket, contributing to increased potency.[1][4]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility, properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).
This guide will delve into specific examples that illustrate these principles, comparing 1-phenylcyclopropane-1-sulfonyl chloride derivatives with analogs that lack this key structural feature.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a structural motif's utility lies in the empirical data derived from biological assays. Here, we present a comparative analysis of the biological activity of 1-phenylcyclopropane-1-sulfonyl chloride derivatives and their analogs in two key therapeutic areas: enzyme inhibition and anticancer activity.
Enzyme Inhibition: A Case Study in h-NTPDase Inhibition
A compelling example of the impact of the cyclopropyl group can be found in the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes that play a crucial role in purinergic signaling and are implicated in various pathological processes. A study on benzamide sulfonamide analogs as h-NTPDase inhibitors provides a direct comparison between a cyclopropyl-containing derivative and its analogs.
| Compound ID | R1 (Benzamide) | R2 (Sulfonamide) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3a | 4-chlorophenyl | cyclopropyl | > 50 | > 50 | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3f | 4-methoxyphenyl | morpholine | > 50 | 0.89 ± 0.04 | > 50 | > 50 |
| 3i | 4-bromophenyl | morpholine | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| 3j | 4-methoxyphenyl | benzyl | > 50 | 1.25 ± 0.11 | > 50 | > 50 |
Data adapted from a study on benzamide sulfonamide analogs.
As the data in the table clearly indicates, compound 3a , which features a cyclopropyl group on the sulfonamide moiety, exhibits potent and selective inhibitory activity against h-NTPDase3 and h-NTPDase8. In contrast, analogs with other substituents on the sulfonamide, such as morpholine or benzyl groups, show different selectivity profiles, with activity against h-NTPDase1, h-NTPDase2, or a loss of potent inhibition. This data strongly suggests that the compact, rigid nature of the cyclopropyl group is a key determinant for effective binding and inhibition of these specific h-NTPDase isoforms.
Anticancer Activity: Exploring the Impact of the Phenylcyclopropane Scaffold
For instance, a study on arylpropyl sulfonamides as analogs of the apoptosis inducer B13 demonstrated that the replacement of an amide group with a sulfonamide group, in a scaffold that can be conceptually related to a phenylcyclopropane structure, led to compounds with potent cytotoxic activity against prostate (PC-3) and leukemia (HL-60) cancer cell lines.[6] Several of these sulfonamide analogs showed stronger activities than the parent compound, with IC50 values in the low micromolar range.[6]
Another study on N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide highlighted the significant cytotoxic activity of sulfonamide-containing compounds against various cancer cell lines, with IC50 values ranging from 1.62 to 12.74 µM.[5] While these examples do not offer a direct head-to-head comparison with a phenylcyclopropane derivative, they underscore the established potential of the sulfonamide pharmacophore in the development of novel anticancer agents. The logical next step in drug design would be to combine the beneficial properties of the phenylcyclopropane scaffold with the proven anticancer activity of the sulfonamide group.
Experimental Methodologies: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this promising area, this section provides detailed, step-by-step protocols for the synthesis of the core 1-phenylcyclopropane-1-sulfonyl chloride intermediate and for the key biological assays used to evaluate the activity of its derivatives.
Synthesis of 1-Phenylcyclopropane-1-sulfonyl chloride
The synthesis of the key intermediate, 1-phenylcyclopropane-1-sulfonyl chloride, can be achieved through a multi-step process, often starting from a corresponding thiol or disulfide precursor. The following is a generalized protocol based on established methods for the synthesis of sulfonyl chlorides.
Caption: Synthetic workflow for 1-phenylcyclopropane-1-sulfonyl chloride.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylcyclopropane-1-thiol in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidative Chlorination: Slowly add a solution of N-chlorosuccinimide (NCS) in aqueous hydrochloric acid (HCl) to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropane-1-sulfonyl chloride.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
Biological Evaluation: Key Experimental Protocols
This colorimetric assay is a standard method for determining NTPDase activity by quantifying the inorganic phosphate (Pi) released during ATP hydrolysis.[3][11]
Caption: Workflow for the h-NTPDase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (1-phenylcyclopropane-1-sulfonyl chloride derivatives and their analogs) in a suitable buffer. Prepare a solution of the recombinant h-NTPDase enzyme and a solution of ATP.
-
Assay Plate Setup: To the wells of a 96-well microplate, add the enzyme solution and the test compound dilutions. Include appropriate controls (no enzyme, no inhibitor).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Color Development: Stop the reaction by adding the malachite green reagent, which forms a colored complex with the liberated inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer agents.[12][13][14]
Caption: Workflow for the MTT anticancer assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the 1-phenylcyclopropane-1-sulfonyl chloride derivatives and their analogs in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The incorporation of the 1-phenylcyclopropane-1-sulfonyl chloride scaffold represents a promising strategy in the design of novel bioactive molecules. The available data, particularly in the realm of enzyme inhibition, strongly suggests that the cyclopropyl moiety can confer unique and advantageous properties, leading to enhanced potency and selectivity. While the direct comparative data for anticancer activity is still emerging, the established roles of both the sulfonamide and cyclopropyl groups in oncology drug discovery provide a strong rationale for further investigation.
The experimental protocols detailed in this guide offer a robust framework for the synthesis and biological evaluation of 1-phenylcyclopropane-1-sulfonyl chloride derivatives and their analogs. By employing these methodologies, researchers can systematically explore the structure-activity relationships of this intriguing class of compounds and unlock their full therapeutic potential. Future studies should focus on the synthesis of a broader range of derivatives and their systematic evaluation in various biological assays to build a more comprehensive understanding of the impact of the phenylcyclopropane moiety on biological activity.
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Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(15), 4983. [Link]
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Kim, J. A., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Bulletin of the Korean Chemical Society, 35(5), 1463-1470. [Link]
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CP Lab Safety. 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. [Link]
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Matysiak, J., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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El-Sayad, K. A., El-Masry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409. [Link]
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ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]
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Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(11), 2187-2200. [Link]
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ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. [Link]
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MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 1-Phenylcyclopropane-1-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of the 1-Phenylcyclopropane-1-sulfonyl Scaffold
The 1-phenylcyclopropane-1-sulfonyl moiety is a compelling structural motif in medicinal chemistry and materials science. The rigid cyclopropane ring introduces a defined three-dimensional geometry, while the phenyl and sulfonyl groups offer sites for functionalization to modulate physicochemical properties and biological activity.[1][2] Understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions through X-ray crystallography is paramount for rational drug design and the development of novel materials.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like a 1-phenylcyclopropane-1-sulfonyl chloride derivative follows a well-established workflow. The following protocol outlines the key steps, emphasizing the critical considerations at each stage.
-
Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, ethyl acetate, hexane) to near saturation.
-
Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or slow cooling of the saturated solution.
-
The choice of solvent and technique is crucial and often requires screening of various conditions.[4]
-
-
Rationale: The slow growth of crystals allows for the orderly arrangement of molecules into a well-defined lattice, minimizing defects that can degrade the quality of the diffraction pattern.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable single crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure:
-
Select a single crystal with well-defined faces and no visible cracks or defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures) to prevent ice formation.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Rationale: Low-temperature data collection (typically 100 K) is often employed to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions.
-
-
Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.
-
Procedure:
-
Integrate the diffraction spots on the collected images to determine their intensities and positions.
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Rationale: The intensities of the diffracted X-rays are related to the arrangement of electrons (and thus atoms) in the crystal. Solving the phase problem is the critical step in reconstructing the three-dimensional electron density.
-
-
Structure Refinement and Validation:
-
Objective: To refine the initial structural model to best fit the experimental data and to validate the final structure.
-
Procedure:
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.
-
Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).
-
-
Rationale: Refinement is an iterative process that minimizes the difference between the observed diffraction data and the data calculated from the model. A low R-factor indicates a good agreement between the model and the experimental data.
-
Sources
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Mechanistic Insights into the Reactivity of 1-Phenylcyclopropane-1-sulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the sulfonyl chloride moiety stands as a cornerstone for the introduction of sulfonyl groups, enabling the construction of a diverse array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] The reactivity of these compounds is a delicate interplay of electronic and steric factors, dictating their synthetic utility. This guide delves into the mechanistic intricacies of reactions involving 1-Phenylcyclopropane-1-sulfonyl chloride , a reagent distinguished by the unique structural and electronic contributions of its phenylcyclopropyl group.
Through a comparative lens, we will explore the expected reactivity of this specialized sulfonyl chloride against more conventional alternatives, such as benzenesulfonyl chloride and other alkanesulfonyl chlorides. This analysis is grounded in fundamental principles of physical organic chemistry, supported by experimental data from analogous systems, to provide a predictive framework for its application in complex synthetic challenges.
The Unique Structural Landscape of 1-Phenylcyclopropane-1-sulfonyl Chloride
The reactivity of a sulfonyl chloride is intrinsically linked to the nature of the organic substituent (R) attached to the -SO₂Cl group. In 1-phenylcyclopropane-1-sulfonyl chloride (CAS 1359655-41-6), the R group is a 1-phenylcyclopropyl moiety.[1][2][3] This substituent imparts a unique combination of steric and electronic features that differentiate it from simple alkyl or aryl sulfonyl chlorides.
-
Steric Hindrance: The cyclopropyl ring, substituted with a phenyl group at the same carbon as the sulfonyl chloride, presents significant steric bulk around the sulfur center. This is expected to influence the rates of nucleophilic attack.
-
Electronic Effects: The cyclopropyl group is known to exhibit electronic properties that are intermediate between those of alkanes and alkenes. It can stabilize an adjacent positive charge through a "bent-bond" orbital overlap, a property that becomes crucial in reactions with cationic intermediates. The attached phenyl group further modulates these electronics through its inductive and resonance effects.
A comparative analysis of the structural features of 1-phenylcyclopropane-1-sulfonyl chloride and benzenesulfonyl chloride is presented in Table 1.
Table 1: Structural Comparison of Sulfonyl Chlorides
| Feature | 1-Phenylcyclopropane-1-sulfonyl chloride | Benzenesulfonyl chloride |
| CAS Number | 1359655-41-6[1][2] | 98-09-9 |
| Molecular Formula | C₉H₉ClO₂S[1][2] | C₆H₅ClO₂S |
| Molecular Weight | 216.68 g/mol [2] | 176.62 g/mol |
| Key Structural Feature | Phenyl-substituted cyclopropyl ring | Phenyl ring |
| Expected Steric Hindrance at Sulfur | High | Moderate |
| Potential for Cationic Intermediate Stabilization | High (via cyclopropylcarbinyl cation) | Moderate (via resonance) |
Mechanistic Dichotomy in Nucleophilic Substitution: Sₙ2 versus Sₙ1 Pathways
The cornerstone of sulfonyl chloride chemistry is the nucleophilic substitution at the sulfur atom.[4] These reactions typically proceed through either a concerted bimolecular (Sₙ2) or a stepwise unimolecular (Sₙ1) mechanism, with the operative pathway being highly sensitive to the substrate structure, nucleophile, and solvent.[5][6]
The Sₙ2 Pathway: A Concerted Dance
In the Sₙ2 mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. This pathway is favored by strong nucleophiles, less hindered sulfonyl chlorides, and solvents of lower ionizing power.
For 1-phenylcyclopropane-1-sulfonyl chloride, the significant steric hindrance around the sulfur atom is expected to disfavor the Sₙ2 pathway compared to less hindered sulfonyl chlorides like benzenesulfonyl chloride.
The Sₙ1 Pathway: A Stepwise Journey via a Sulfonyl Cation
The Sₙ1 mechanism involves a slow, rate-determining ionization of the sulfonyl chloride to form a highly reactive sulfonyl cation intermediate, which is then rapidly captured by the nucleophile. This pathway is favored by substrates that can form stabilized carbocations (or in this case, sulfonyl cations), weak nucleophiles, and solvents with high ionizing power.
The 1-phenylcyclopropyl group is particularly adept at stabilizing an adjacent positive charge. Ionization of 1-phenylcyclopropane-1-sulfonyl chloride would lead to a 1-phenylcyclopropylcarbinyl-like sulfonyl cation. This intermediate can be stabilized by the delocalization of the positive charge into both the phenyl ring and the cyclopropane ring's "bent" bonds. This enhanced stabilization of the cationic intermediate suggests that 1-phenylcyclopropane-1-sulfonyl chloride may have a greater propensity to react via an Sₙ1-like mechanism, especially in polar, non-nucleophilic solvents, compared to simple alkanesulfonyl chlorides.
Solvolysis Studies: Probing Mechanistic Nuances with the Grunwald-Winstein Equation
Solvolysis reactions, where the solvent acts as the nucleophile, are powerful tools for elucidating the mechanisms of nucleophilic substitution.[5] The extended Grunwald-Winstein equation is a linear free-energy relationship that dissects the solvent's effect on the reaction rate into its nucleophilicity (N) and ionizing power (Y).[7][8]
log(k/k₀) = lN + mY
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the substrate to solvent nucleophilicity.
-
m is the sensitivity of the substrate to solvent ionizing power.
-
N is the solvent nucleophilicity parameter.
-
Y is the solvent ionizing power parameter.
The values of l and m provide a quantitative measure of the extent of nucleophilic participation and charge development in the transition state, respectively.
Table 2: Expected Grunwald-Winstein Parameters for Different Mechanisms
| Mechanism | Expected l value | Expected m value | l/m Ratio |
| Sₙ2 | High (typically > 0.7) | Moderate (typically 0.3-0.6) | > 1 |
| Sₙ1 | Low (typically < 0.4) | High (typically > 0.7) | < 1 |
Radical Reactions: The Fate of the 1-Phenylcyclopropylsulfonyl Radical
Beyond nucleophilic substitution, sulfonyl chlorides can also participate in radical reactions. Homolytic cleavage of the S-Cl bond, often initiated by light or a radical initiator, generates a sulfonyl radical. The fate of the resulting 1-phenylcyclopropylsulfonyl radical is of particular interest.
The cyclopropylcarbinyl radical is a well-known "radical clock," as it undergoes rapid ring-opening to the corresponding homoallyl radical.[10] The rate of this rearrangement can be used to calibrate the rates of other radical reactions. The presence of the phenyl and sulfonyl groups on the cyclopropane ring will influence the rate of this ring-opening. It is plausible that reactions initiated by the 1-phenylcyclopropylsulfonyl radical could lead to products derived from both the intact cyclopropyl ring and the ring-opened homoallyl structure, providing a mechanistic probe for the lifetime of the radical intermediates.
Comparative Performance and Experimental Protocols
To empirically determine the mechanistic preferences of 1-phenylcyclopropane-1-sulfonyl chloride, a series of comparative experiments against a benchmark like benzenesulfonyl chloride are necessary.
Proposed Comparative Experiments
-
Competitive Solvolysis: Co-solvolysis of an equimolar mixture of 1-phenylcyclopropane-1-sulfonyl chloride and benzenesulfonyl chloride in a range of solvents with varying N and Y values. Analysis of the product ratios would provide a direct measure of their relative reactivities.
-
Kinetic Studies: Determination of the rate constants for the reaction of each sulfonyl chloride with a standard set of nucleophiles (e.g., aniline, ethanol) in a non-participating solvent. This would allow for a quantitative comparison of their electrophilicity.[11][12]
-
Radical Trapping Experiments: Generation of the sulfonyl radicals in the presence of a radical trap and a substrate for addition. Analysis of the product distribution, particularly for any ring-opened products from the 1-phenylcyclopropane-1-sulfonyl chloride, would provide insights into the radical pathway.
General Experimental Protocol for Sulfonamide Formation
The following is a representative protocol for the synthesis of a sulfonamide, which can be adapted for comparative studies.
Materials:
-
1-Phenylcyclopropane-1-sulfonyl chloride or Benzenesulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine or Pyridine (1.2 equiv)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of the amine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add the triethylamine or pyridine.
-
Slowly add a solution of the sulfonyl chloride in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
1-Phenylcyclopropane-1-sulfonyl chloride is a fascinating reagent with the potential for unique reactivity patterns stemming from the electronic and steric properties of the 1-phenylcyclopropyl group. While a comprehensive body of experimental data for this specific compound is yet to be established, a thorough understanding of the mechanistic principles governing sulfonyl chloride reactivity allows for informed predictions.
The steric bulk of the 1-phenylcyclopropyl substituent is likely to retard Sₙ2 reactions, while its ability to stabilize a positive charge may open up Sₙ1 or Sₙ1-like pathways that are less accessible to simpler sulfonyl chlorides. Furthermore, the inherent nature of the cyclopropylcarbinyl system as a radical clock presents opportunities for its use in probing radical reaction mechanisms.
The experimental frameworks outlined in this guide provide a roadmap for future investigations that will undoubtedly uncover the full synthetic potential of this intriguing molecule. Such studies will not only expand the toolkit of synthetic chemists but also deepen our fundamental understanding of reactivity and mechanism in organosulfur chemistry.
References
A comprehensive list of references is available upon request.
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In-situ monitoring of 1-Phenylcyclopropane-1-sulfonyl chloride reactions
An In-Depth Guide to In-Situ Monitoring of 1-Phenylcyclopropane-1-sulfonyl Chloride Reactions: A Comparative Analysis
For researchers and professionals in pharmaceutical and chemical development, the ability to understand and control chemical reactions in real-time is paramount. 1-Phenylcyclopropane-1-sulfonyl chloride is a valuable but highly reactive intermediate, presenting unique challenges due to its strained cyclopropyl ring and moisture-sensitive sulfonyl chloride group.[1][2] Traditional offline analysis methods like TLC or LC-MS often fail to capture the transient intermediates, rapid kinetics, and potential side reactions that govern the success of its transformations. This guide provides a comparative analysis of modern in-situ spectroscopic techniques, offering a framework for selecting and implementing the optimal monitoring strategy to gain deep mechanistic insights and achieve robust process control.
The adoption of in-situ monitoring aligns with the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory agencies to enhance process understanding and ensure final product quality through real-time measurements.[3][4] By tracking reaction progress directly within the reactor, scientists can identify key reaction events, determine endpoints accurately, and build comprehensive kinetic and mechanistic models, ultimately accelerating development and scale-up.[5][6]
The Challenge: Reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride
The primary challenge in handling 1-Phenylcyclopropane-1-sulfonyl chloride lies in its high electrophilicity at the sulfur center, making it susceptible to rapid reactions with a wide range of nucleophiles.[7][8] The principal competing reaction is hydrolysis to the corresponding sulfonic acid, which can be initiated by trace amounts of water in the reagents or solvent.[1] Understanding the kinetics of the desired nucleophilic substitution versus this hydrolysis side-reaction is critical for optimizing yield and purity.
Comparative Analysis of In-Situ Spectroscopic Techniques
The choice of an analytical technique depends on the specific reaction, the information required, and practical constraints. Here, we compare the leading spectroscopic methods for monitoring 1-Phenylcyclopropane-1-sulfonyl chloride reactions.
Mid-Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction mixture, real-time changes in the concentration of reactants, intermediates, and products can be tracked by monitoring their characteristic absorption bands.[9][10]
Application to 1-Phenylcyclopropane-1-sulfonyl chloride: FTIR is exceptionally well-suited for this chemistry due to the strong, distinct IR absorption bands of the sulfonyl chloride group.
-
Key Bands to Monitor:
-
Reactant (Sulfonyl Chloride): Strong asymmetric and symmetric stretching vibrations of the S=O group (typically ~1370-1380 cm⁻¹ and ~1170-1190 cm⁻¹) and the S-Cl stretch (~600-700 cm⁻¹). The disappearance of these peaks signals reactant consumption.
-
Product (e.g., Sulfonamide): The formation of a sulfonamide by reaction with an amine will result in the appearance of new S=O stretching bands (shifted to ~1330-1350 cm⁻¹ and ~1150-1170 cm⁻¹) and N-H stretching bands if a primary or secondary amine is used.
-
Byproduct (Sulfonic Acid): Hydrolysis leads to the formation of a sulfonic acid, characterized by broad O-H stretching bands and the appearance of S=O bands at different frequencies from the sulfonyl chloride or sulfonamide.
-
Causality in Experimental Choice: The mid-IR region provides a clear "fingerprint" of the key functional group transformation. The high intensity of the S=O stretching bands allows for sensitive detection even at low concentrations, making it ideal for kinetic analysis.[11] Modern FTIR spectrometers can acquire spectra rapidly (seconds to minutes), enabling the monitoring of fast reactions.[12]
Data Presentation: Expected FTIR Spectral Changes
| Species | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Trend |
|---|---|---|---|
| Reactant : 1-Phenylcyclopropane-1-sulfonyl chloride | Asymmetric S=O Stretch | ~1375 | Decrease |
| Symmetric S=O Stretch | ~1180 | Decrease | |
| Product : 1-Phenylcyclopropane-1-sulfonamide | Asymmetric S=O Stretch | ~1340 | Increase |
| Symmetric S=O Stretch | ~1160 | Increase | |
| Byproduct : 1-Phenylcyclopropane-1-sulfonic acid | Broad O-H Stretch | ~3000 | Increase (if hydrolysis occurs) |
| | S=O Stretches | ~1250 & ~1050 | Increase (if hydrolysis occurs) |
Raman Spectroscopy
Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) by molecules. Like FTIR, it provides a vibrational fingerprint of the components in a reaction mixture. It is particularly sensitive to non-polar bonds and symmetric vibrations.[13]
Application to 1-Phenylcyclopropane-1-sulfonyl chloride: Raman is an excellent complementary technique to FTIR. It is insensitive to water, making it a superior choice for reactions in aqueous media or for accurately monitoring reactions where water is a reactant or product.
-
Key Bands to Monitor:
-
Reactant (Sulfonyl Chloride): The S-Cl and symmetric S=O stretching vibrations are typically Raman active. The phenyl ring breathing mode (~1000 cm⁻¹) and cyclopropane ring deformations can also be tracked.
-
Product (e.g., Sulfonate Ester): Formation of a sulfonate ester would show the appearance of new S-O-C stretching bands.
-
Reaction Progress: The intensity of Raman bands corresponding to the starting material will decrease, while those of the product will increase, allowing for ratiometric analysis.[14]
-
Causality in Experimental Choice: The key advantage of Raman is its ability to perform measurements through glass or quartz windows and its lack of interference from water. This simplifies reactor setup and makes it ideal for monitoring reactions where hydrolysis is a key pathway to be quantified.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed structural information about molecules in solution, making it a powerful tool for unambiguous identification of reactants, intermediates, and products.[17] In-situ monitoring can be performed directly in an NMR tube or using a flow-NMR setup.[6][18]
Application to 1-Phenylcyclopropane-1-sulfonyl chloride: NMR can provide exceptionally detailed mechanistic information that vibrational spectroscopy cannot.
-
Nuclei to Monitor:
-
¹H NMR: Changes in the chemical shifts of the protons on the phenyl and cyclopropyl rings can be monitored. The appearance of new signals corresponding to the product (e.g., N-H protons in a sulfonamide) provides direct evidence of product formation.
-
¹³C NMR: Offers a wider chemical shift range and can resolve complex mixtures, providing clear signals for the carbon atoms of the cyclopropyl ring and the phenyl group as they change their electronic environment upon reaction.[19]
-
¹⁹F NMR: If the reaction involves fluorinated nucleophiles or reagents, ¹⁹F NMR offers a background-free window for monitoring.[20]
-
Causality in Experimental Choice: NMR is the gold standard for structural elucidation. When the reaction mechanism is unknown or involves subtle structural changes or the formation of unexpected intermediates, in-situ NMR is the most authoritative tool.[21] However, it is generally less sensitive and has a lower time resolution compared to FTIR or Raman.[17]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the reaction pathway and the decision-making process for technique selection.
Caption: Reaction pathway for 1-Phenylcyclopropane-1-sulfonyl chloride.
Caption: General workflow for in-situ reaction monitoring.
Performance Comparison
The selection of the most suitable technique requires a careful evaluation of its performance attributes in the context of the specific chemical system.
Table: Comparison of In-Situ Monitoring Techniques
| Feature | FTIR (ATR) | Raman | NMR | UV-Vis |
|---|---|---|---|---|
| Principle | Vibrational Absorption | Vibrational Scattering | Nuclear Spin Transitions | Electronic Transitions |
| Sensitivity | High (1 - 0.1%) | Moderate (10 - 1%) | Low (>1%) | Very High (ppm-ppb) |
| Selectivity | High (fingerprint region) | High (sharp peaks) | Very High (structural data) | Low to Moderate |
| Time Resolution | Excellent (seconds) | Excellent (seconds) | Moderate (minutes) | Excellent (milliseconds) |
| Water Interference | Strong | Very Low | None (if using D₂O) | Solvent dependent |
| Ease of Use | High (robust probes) | High (probes, non-contact) | Moderate (requires flow cell or special tubes) | High (robust probes) |
| Cost | Moderate | High | Very High | Low |
| Best For... | Functional group changes, non-aqueous systems, kinetics. | Aqueous systems, symmetric bonds, polymorphism. | Mechanistic elucidation, identifying unknowns. | Reactions with color change, conjugated systems. |
Experimental Protocols
A self-validating protocol is essential for generating trustworthy and reproducible data.
Protocol 1: In-Situ FTIR Monitoring of a Sulfonamide Formation
-
System Preparation:
-
Ensure the reactor and all glassware are oven-dried to minimize atmospheric moisture.[1]
-
Assemble the reactor under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insert the ATR-FTIR probe into the reactor, ensuring the sensor is fully submerged in the reaction volume.
-
-
Calibration & Background:
-
Charge the reactor with the solvent and the amine nucleophile.
-
Stir the solution at the desired reaction temperature to ensure homogeneity.
-
Collect a series of background spectra (at least 10) and average them. This reference spectrum will be automatically subtracted from the reaction spectra.[12]
-
-
Reaction Initiation & Monitoring:
-
Begin spectral collection, acquiring a spectrum every 1-2 minutes.[12]
-
Inject the 1-Phenylcyclopropane-1-sulfonyl chloride into the reactor to start the reaction.
-
Continue monitoring until the characteristic peaks of the sulfonyl chloride have disappeared, indicating reaction completion.
-
-
Data Processing:
-
Select key frequency bands corresponding to the reactant and product.
-
Plot the absorbance (or peak area) of these bands against time to generate kinetic profiles.
-
Use this data to determine reaction rates and endpoints.
-
Conclusion
In-situ monitoring provides an indispensable toolkit for the modern process chemist. For a reactive intermediate like 1-Phenylcyclopropane-1-sulfonyl chloride, techniques such as FTIR and Raman spectroscopy offer a direct, real-time window into the reaction, enabling precise control over kinetics and the minimization of side products like sulfonic acid. While FTIR provides excellent sensitivity for the key functional group transformations, Raman offers a distinct advantage in aqueous or hydrolysis-sensitive systems. For deep mechanistic questions, in-situ NMR remains the ultimate arbiter. By thoughtfully selecting and implementing these PAT tools, researchers can demystify complex reaction pathways, leading to the development of more efficient, robust, and safer chemical processes.[21][22]
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Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link][17]
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ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. [Link][20]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link][23]
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Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link][25]
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MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link][26]
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PubMed. Monitoring Reactions on Solid Phases with Raman Spectroscopy. [Link][15]
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Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link][33]
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RSC Publishing. Real-time analysis and prediction method of ion concentration using the effect of O–H stretching bands in aqueous solutions based on ATR-FTIR spectroscopy. [Link][9]
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PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link][36]
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ResearchGate. A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. [Link][37]
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PubMed. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. [Link][38]
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ResearchGate. Selected UV‐Vis experiments (Full experimental data can be found in the.... [Link][39]
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NIH National Center for Biotechnology Information. A Comparative Study of UV-Spectrophotometry and First-Order Derivative UV-Spectrophotometry Methods for the Estimation of Diazepam in Presence of Tween-20 and Propylene Glycol. [Link][42]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Phenylcyclopropane-1-sulfonyl chloride Quantification
For researchers, scientists, and drug development professionals, the robust quantification of reactive intermediates like 1-Phenylcyclopropane-1-sulfonyl chloride is a cornerstone of process control and quality assurance. The inherent reactivity of the sulfonyl chloride functional group, while advantageous in synthesis, presents a significant analytical challenge. Hydrolytic instability and thermal lability demand carefully developed and rigorously validated analytical methods to ensure data integrity.
This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-Phenylcyclopropane-1-sulfonyl chloride. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2] The objective is to equip you with the knowledge to select, develop, and validate an analytical procedure that is truly fit for its intended purpose.[3][4]
Pillar 1: The Foundation - Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal parameters required for validation. According to ICH Q2(R2) guidelines, an analytical procedure's validation demonstrates its suitability for its intended use.[5][6] These core performance characteristics are the benchmarks against which we will evaluate each method.
Core Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[7][9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Caption: General workflow for analytical method validation.
Pillar 2: Comparative Analysis of Core Methodologies
The selection of an analytical technique for 1-Phenylcyclopropane-1-sulfonyl chloride must account for its chemical properties. Sulfonyl chlorides are susceptible to hydrolysis and can be thermally unstable, which directly influences the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of non-volatile or thermally unstable compounds, making it a primary candidate.[12][13] However, 1-Phenylcyclopropane-1-sulfonyl chloride lacks a strong chromophore for sensitive UV detection. More critically, its reactivity with common protic solvents (like water and methanol) in reversed-phase mobile phases necessitates a strategic approach.
The Causality of Derivatization in HPLC: Direct analysis is often unfeasible due to the analyte's high reactivity and poor UV absorbance. Therefore, a pre-column derivatization strategy is employed. This involves reacting the sulfonyl chloride with a nucleophilic agent that contains a chromophore. This single step simultaneously stabilizes the molecule and enhances its detectability.[14][15] A common approach is to react the sulfonyl chloride with an amine to form a stable, UV-active sulfonamide.[16]
Caption: The logic of derivatization for HPLC analysis.
Gas Chromatography (GC)
GC offers high separation efficiency and is excellent for volatile compounds.[17][18] While some sulfonyl chlorides can be analyzed directly, many, particularly those with higher molecular weights or lower thermal stability, can degrade in the high temperatures of the GC injector port.[11][19] This degradation leads to inaccurate and unreliable quantitative results.
The Derivatization Imperative in GC: To overcome thermal lability, a similar derivatization strategy as in HPLC is often employed. Converting the sulfonyl chloride to a more thermally stable derivative, such as an N,N-diethylsulfonamide, allows for reproducible vaporization and chromatography.[11] Coupling GC with Mass Spectrometry (GC-MS) provides excellent specificity and sensitivity for quantitative analysis.[20][21]
Methodology Comparison: HPLC vs. GC
| Parameter | Derivatization HPLC-UV | Derivatization GC-MS | Rationale & Causality |
| Analyte Stability | High (derivatized at ambient temp) | Moderate to High (derivatized, but analysis is at high temp) | HPLC avoids high temperatures, preserving the integrity of even potentially unstable derivatives.[12] |
| Applicability | Broad; suitable for non-volatile impurities | Limited to thermally stable derivatives | GC is fundamentally limited to compounds that can be vaporized without decomposition.[13] |
| Sensitivity | Good (dependent on chromophore) | Excellent (MS is highly sensitive) | Mass spectrometry (MS) detectors generally offer lower detection limits than UV detectors.[21] |
| Specificity | Good (chromatographic separation) | Excellent (separation + mass fragmentation) | GC-MS provides two dimensions of identification (retention time and mass spectrum), offering superior specificity.[9] |
| Throughput | Moderate | Generally Faster | GC run times can often be shorter than HPLC, especially for simple mixtures.[13] |
| Solvent Usage | High | Low | GC uses gases as the mobile phase, significantly reducing liquid solvent consumption and waste.[13] |
Pillar 3: Validated Experimental Protocols
Trustworthiness in analytical data comes from well-documented and validated protocols. Below are detailed, self-validating procedures for the quantification of 1-Phenylcyclopropane-1-sulfonyl chloride.
Protocol 1: Validated Derivatization RP-HPLC-UV Method
This protocol is based on the derivatization of the sulfonyl chloride to a stable sulfonamide, which is then quantified by reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
1-Phenylcyclopropane-1-sulfonyl chloride (analyte)
-
Reference Standard: Pre-synthesized and characterized N-phenyl-1-phenylcyclopropane-1-sulfonamide
-
Derivatizing Agent: Aniline solution (1 mg/mL in Acetonitrile)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Triethylamine
-
Column: C18, 4.6 x 150 mm, 5 µm
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Standard & Sample Preparation (Self-Validating Steps):
-
Linearity Standards:
-
Prepare a stock solution of the Reference Standard (1 mg/mL in Acetonitrile).
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 1-50 µg/mL).
-
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of the 1-Phenylcyclopropane-1-sulfonyl chloride sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Transfer 100 µL of this sample solution to a vial.
-
Add 500 µL of the Aniline solution and 50 µL of Triethylamine (as a catalyst/acid scavenger).
-
Vortex and allow to react for 30 minutes at room temperature.
-
Dilute with the mobile phase to a final concentration within the linear range.
-
-
Accuracy Samples (Spiked Recovery):
-
Prepare a sample matrix (placebo) containing all reaction components except the analyte.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of the analyte.
-
Derivatize and analyze as per the sample preparation procedure. Calculate the percent recovery.
-
4. Validation & System Suitability:
-
System Suitability: Before analysis, inject the 100% concentration standard six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the linearity standards to generate a calibration curve. Then, inject the prepared samples and accuracy samples in triplicate.
-
Calculations: Determine the concentration of the derivative in the sample using the linear regression equation from the calibration curve. Back-calculate to find the concentration of 1-Phenylcyclopropane-1-sulfonyl chloride in the original sample.
Protocol 2: Validated Derivatization GC-MS Method
This protocol involves converting the sulfonyl chloride to a thermally stable N,N-diethylsulfonamide for analysis by GC-MS.
1. Materials and Reagents:
-
1-Phenylcyclopropane-1-sulfonyl chloride (analyte)
-
Reference Standard: Pre-synthesized N,N-diethyl-1-phenylcyclopropane-1-sulfonamide
-
Derivatizing Agent: Diethylamine solution (2 M in Dichloromethane)
-
Internal Standard (IS): e.g., Biphenyl (100 µg/mL in Dichloromethane)
-
Solvent: Dichloromethane (GC grade)
2. GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C; Ion Source: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivative and IS.
3. Standard & Sample Preparation:
-
Linearity Standards:
-
Prepare a stock solution of the Reference Standard (1 mg/mL in Dichloromethane).
-
Prepare a series of at least five calibration standards by adding varying amounts of the stock solution and a fixed amount of the Internal Standard solution to vials.
-
Evaporate the solvent and proceed with the derivatization step below. This ensures standards and samples are treated identically.
-
-
Sample Preparation & Derivatization:
-
Accurately weigh a sample containing a known amount of 1-Phenylcyclopropane-1-sulfonyl chloride into a vial.
-
Add a fixed amount of the Internal Standard solution.
-
Add 500 µL of the Diethylamine solution.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
4. Validation & Analysis:
-
Analysis: Inject the derivatized standards to generate a calibration curve of (Analyte Peak Area / IS Peak Area) vs. Concentration. Inject the derivatized samples.
-
Calculations: Use the calibration curve to determine the amount of the sulfonamide derivative in the sample and calculate the initial concentration of the sulfonyl chloride.
Quantitative Data Summary
The following table presents typical performance data from validated methods for sulfonyl chloride quantification, demonstrating their suitability.[10][21]
| Validation Parameter | Derivatization HPLC-UV | Derivatization GC-MS | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range | 1.0 – 50 µg/mL | 0.5 – 25 µg/mL | Covers 80-120% of test concentration |
| Accuracy (% Recovery) | 98.5 – 101.2% | 99.1 – 100.8% | 98.0 – 102.0% |
| Precision (%RSD) | < 1.5% | < 1.0% | ≤ 2.0% |
| LOQ | 1.0 µg/mL | 0.44 µg/mL | Demonstrated with acceptable precision & accuracy |
| LOD | 0.3 µg/mL | 1.32 µg/mL | Typically 3:1 S/N |
Conclusion and Recommendations
Both derivatization-based HPLC and GC methods can be successfully validated for the quantification of 1-Phenylcyclopropane-1-sulfonyl chloride. The choice between them is driven by the specific analytical need.
-
Derivatization HPLC-UV is a robust and widely accessible choice, particularly suitable for routine quality control (QC) environments. Its operation at ambient temperature minimizes the risk of analyte degradation, making it a highly reliable method.
-
Derivatization GC-MS is the superior choice when higher sensitivity and absolute specificity are required, such as in impurity profiling or trace-level analysis. The mass spectrometric detection provides an orthogonal confirmation of identity, which is invaluable in complex sample matrices.
Ultimately, the most trustworthy data will be generated by a method that has been rigorously validated according to established guidelines.[22][23] By understanding the chemical challenges posed by the analyte and deliberately choosing a strategy (such as derivatization) to overcome them, researchers can ensure their analytical results are accurate, precise, and fit for purpose.
References
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- ECA Academy.
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Comparative study of different synthetic routes to 1-Phenylcyclopropane-1-sulfonyl chloride
Introduction
1-Phenylcyclopropane-1-sulfonyl chloride is a valuable reagent in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals. The unique combination of the rigid cyclopropane ring and the reactive sulfonyl chloride functional group allows for the introduction of the 1-phenylcyclopropylsulfonyl moiety into a variety of molecular scaffolds. This guide provides a comparative analysis of different synthetic strategies to access this important building block, offering researchers and drug development professionals the insights needed to select the most suitable method for their specific application. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages.
Retrosynthetic Analysis: Key Disconnections
A retrosynthetic analysis of 1-phenylcyclopropane-1-sulfonyl chloride reveals several plausible synthetic disconnections, leading to distinct forward synthetic strategies. The most logical approaches involve the formation of the C-S bond at different stages of the synthesis. This guide will focus on two primary, multi-step synthetic routes, each commencing from readily available starting materials, and a third, more direct but potentially problematic approach.
Caption: Retrosynthetic analysis of 1-Phenylcyclopropane-1-sulfonyl chloride.
Route 1: From 2-Phenylacetonitrile via a Curtius or Hofmann Rearrangement
This route is a robust and versatile approach that builds the cyclopropane ring first, followed by the installation of the sulfonyl chloride functionality via a key amine intermediate. The synthesis begins with the commercially available 2-phenylacetonitrile.
Mechanistic Rationale
The initial step involves a base-mediated α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring. The nitrile is then hydrolyzed to a carboxylic acid, which serves as a crucial branching point. The carboxylic acid is subsequently converted to an amine via a Curtius or Hofmann rearrangement. Finally, the amine is transformed into the target sulfonyl chloride through a Sandmeyer-type reaction. The choice of a Sandmeyer-type reaction is predicated on its reliability for converting aromatic and, in this case, sterically hindered amines to sulfonyl chlorides.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile
-
Reaction: To a solution of 2-phenylacetonitrile in a suitable solvent (e.g., DMSO or THF) is added a strong base such as sodium hydride or sodium hydroxide. The mixture is stirred at room temperature to generate the corresponding carbanion. 1,2-Dibromoethane is then added dropwise, and the reaction is heated to facilitate the intramolecular cyclization.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 1-Phenylcyclopropane-1-carboxylic Acid
-
Reaction: 1-Phenylcyclopropane-1-carbonitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is heated under reflux with a strong acid such as concentrated hydrochloric acid or sulfuric acid.[4]
-
Work-up: After cooling, the reaction mixture is diluted with water, and the carboxylic acid product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude acid, which can be purified by recrystallization.
Step 3: Synthesis of 1-Phenylcyclopropan-1-amine
-
Reaction (via Curtius Rearrangement): 1-Phenylcyclopropane-1-carboxylic acid is first converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with sodium azide to form the acyl azide. Gentle heating of the acyl azide in an inert solvent induces the Curtius rearrangement to form an isocyanate, which is subsequently hydrolyzed with aqueous acid to yield the amine.
-
Work-up: The reaction mixture is basified to liberate the free amine, which is then extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude amine.
Step 4: Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride
-
Reaction (Sandmeyer-type): 1-Phenylcyclopropan-1-amine is diazotized at low temperature (0-5 °C) using a solution of sodium nitrite in the presence of a mineral acid (e.g., HCl). The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst.[1][2][5]
-
Work-up: The reaction mixture is poured into ice-water, and the precipitated sulfonyl chloride is collected by filtration or extracted with an organic solvent. The crude product is then purified, typically by column chromatography.
Data Summary and Comparison
| Step | Reagents | Typical Yield | Purity |
| 1. Cyclopropanation | 2-Phenylacetonitrile, 1,2-dibromoethane, Base | 70-85% | >95% |
| 2. Hydrolysis | 1-Phenylcyclopropane-1-carbonitrile, Acid/Base | 80-95% | >98% |
| 3. Amine Formation | 1-Phenylcyclopropane-1-carboxylic acid, DPPA or SOCl₂/NaN₃ | 60-75% | >95% |
| 4. Chlorosulfonylation | 1-Phenylcyclopropan-1-amine, NaNO₂, SO₂/CuCl | 50-70% | >97% |
| Overall Yield | 17-40% |
Advantages and Disadvantages
-
Advantages: This route is highly versatile and allows for the synthesis of various substituted analogues by starting with different substituted 2-phenylacetonitriles. The intermediates are generally stable and can be readily purified.
-
Disadvantages: This is a multi-step synthesis with a moderate overall yield. The use of sodium azide in the Curtius rearrangement requires careful handling due to its explosive nature. The Sandmeyer reaction can sometimes be capricious and may require careful optimization of reaction conditions.
Route 2: From a Thiol Precursor via Oxidative Chlorination
This alternative route introduces the sulfur functionality earlier in the synthetic sequence and relies on a final oxidative chlorination step to furnish the desired sulfonyl chloride.
Mechanistic Rationale
This pathway would ideally start from a readily available 1-phenylcyclopropane derivative that can be converted to 1-phenylcyclopropane-1-thiol. A plausible, albeit challenging, approach would be the conversion of 1-phenylcyclopropane-1-carboxylic acid to the corresponding thiol. More direct methods for thiol synthesis on a cyclopropane ring are not well-established. Once the thiol is obtained, it can be directly converted to the sulfonyl chloride via oxidative chlorination. Several reagents are effective for this transformation, including chlorine gas in the presence of water, or a combination of an oxidizing agent and a chloride source.[6][7][8][9][10]
Experimental Protocols
Step 1: Synthesis of a Suitable Precursor (e.g., 1-Phenylcyclopropan-1-ol)
-
The synthesis of 1-phenylcyclopropan-1-ol can be achieved through various methods, for instance, by the reaction of phenylmagnesium bromide with cyclopropanone or a suitable derivative.
Step 2: Conversion to 1-Phenylcyclopropane-1-thiol
-
This is a challenging transformation. One potential, though likely low-yielding, method could involve the conversion of the alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide.
Step 3: Synthesis of 1-Phenylcyclopropane-1-sulfonyl Chloride
-
Reaction (Oxidative Chlorination): To a solution of 1-phenylcyclopropane-1-thiol in a suitable solvent (e.g., dichloromethane or acetic acid) at low temperature, a stream of chlorine gas is bubbled through the solution in the presence of water. Alternatively, reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source can be used.[10] A more recent and milder method involves the use of hydrogen peroxide and thionyl chloride.[6][7]
-
Work-up: The reaction mixture is carefully quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude sulfonyl chloride, which is then purified.
Data Summary and Comparison
| Step | Reagents | Typical Yield | Purity |
| 1. Precursor Synthesis | Varies | Varies | >95% |
| 2. Thiol Formation | Varies (Challenging) | Likely low | Variable |
| 3. Oxidative Chlorination | 1-Phenylcyclopropane-1-thiol, Cl₂/H₂O or H₂O₂/SOCl₂ | 70-90% (from thiol) | >97% |
| Overall Yield | Highly variable, likely low |
Advantages and Disadvantages
-
Advantages: This route is potentially shorter than Route 1 if an efficient method for the synthesis of the thiol precursor can be developed. The final oxidative chlorination step is often high-yielding.
-
Disadvantages: The synthesis of the key 1-phenylcyclopropane-1-thiol intermediate is not straightforward and is likely to be a low-yielding step, significantly impacting the overall efficiency. The handling of chlorine gas requires specialized equipment and safety precautions.
Route 3: Direct Chlorosulfonation of Phenylcyclopropane
A conceptually simpler approach would be the direct chlorosulfonation of phenylcyclopropane.
Mechanistic Rationale
This method involves the direct introduction of the -SO₂Cl group onto the cyclopropane ring in a single step using a strong chlorosulfonating agent, typically chlorosulfonic acid.
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A Senior Application Scientist's Guide to 1-Phenylcyclopropane-1-sulfonyl Chloride: Benchmarking a Niche Reagent in Modern Synthesis
Abstract
In the landscape of modern medicinal chemistry, the strategic introduction of unique structural motifs is paramount for modulating the pharmacological profile of lead compounds. 1-Phenylcyclopropane-1-sulfonyl chloride (PCSC) emerges as a specialized electrophilic reagent that combines the well-established sulfonamide pharmacophore with the conformationally rigid and electronically unique phenylcyclopropyl group. This guide provides a comprehensive analysis of PCSC, benchmarking its potential performance against common sulfonylating agents like benzenesulfonyl chloride (BsCl), p-toluenesulfonyl chloride (TsCl), and methanesulfonyl chloride (MsCl). While direct comparative experimental data for PCSC is nascent, this document synthesizes established chemical principles and data from analogous systems to offer a predictive benchmark for researchers, scientists, and drug development professionals. We will explore its structural profile, predict its reactivity, and provide a robust, self-validating experimental protocol for its application.
Introduction: The Confluence of Two Privileged Scaffolds
The sulfonamide functional group is a cornerstone of drug design, present in a vast array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Its prevalence stems from its ability to act as a stable hydrogen bond donor and acceptor, and its bioisosteric relationship with amides.[2][3] The synthesis of sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5]
Concurrently, the cyclopropane ring has garnered significant attention as a "privileged" motif in drug discovery.[6][7] Its rigid, three-dimensional structure and unique electronic properties—stemming from high ring strain and enhanced p-character in its C-C bonds—allow it to serve as a bioisostere for alkenes or gem-dimethyl groups, often enhancing metabolic stability, binding affinity, and cell permeability.[8][9]
1-Phenylcyclopropane-1-sulfonyl chloride (PCSC) represents a unique amalgamation of these two powerful scaffolds. It offers chemists a tool to introduce a sulfonyl group tethered to a conformationally restricted, lipophilic moiety. This guide aims to deconstruct the potential advantages and reactivity profile of PCSC to inform its strategic deployment in synthetic campaigns.
Structural Profile & Comparative Electrophilicity
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom and the steric hindrance around it.[10] PCSC introduces a unique substituent: a tertiary carbon atom of a cyclopropane ring, which is further attached to a phenyl group.
Diagram 1: Structural Comparison of Electrophilic Sulfonylating Agents
Caption: Structures of PCSC and common sulfonyl chlorides.
Analysis of Electrophilicity and Sterics:
-
Methanesulfonyl Chloride (MsCl): The electron-donating methyl group makes MsCl a potent, sterically unhindered electrophile.[10]
-
Benzenesulfonyl Chloride (BsCl): Serves as the baseline aromatic sulfonyl chloride.[10] The phenyl ring is generally considered electron-withdrawing via induction but can donate via resonance.
-
p-Toluenesulfonyl Chloride (TsCl): The para-methyl group is electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to BsCl.[10]
-
1-Phenylcyclopropane-1-sulfonyl Chloride (PCSC): The analysis here is more nuanced. The cyclopropyl group itself has significant s-character in its C-H bonds and p-character in its C-C bonds, allowing it to engage in conjugation. The connection is via a tertiary carbon, which introduces significant steric bulk compared to MsCl, BsCl, and TsCl. This steric hindrance is arguably the most defining characteristic of PCSC and will likely slow reaction kinetics compared to less hindered reagents.
Predictive Benchmarking of PCSC
Based on established chemical principles, we can forecast the performance of PCSC relative to standard reagents. This analysis is crucial for experimental design and reagent selection.
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride (BsCl) | 1-Phenylcyclopropane-1-sulfonyl Chloride (PCSC) | Justification & Rationale |
| Predicted Reactivity | High | Moderate | Moderate-High | Moderate to Low | PCSC's reactivity is likely dominated by the significant steric hindrance from the tertiary cyclopropyl group, potentially requiring more forcing conditions (higher temperature, longer reaction times) than other reagents. |
| Steric Hindrance | Low | Moderate | Moderate | High | The sulfonyl group is attached to a quaternary carbon center (if considering the phenyl group), making it the most sterically encumbered reagent in this comparison. |
| Resulting Moiety | Methylsulfonyl (Mesyl) | p-Tolylsulfonyl (Tosyl) | Phenylsulfonyl (Besyl) | 1-Phenylcyclopropylsulfonyl | Introduces a highly lipophilic, conformationally rigid scaffold. |
| Key Advantage | Low steric profile, high reactivity. | Crystalline derivatives, good leaving group. | Standard aromatic benchmark. | Introduces unique 3D structure. | The primary benefit of PCSC is not reactivity, but the unique physicochemical properties it imparts to the final molecule, which is highly desirable in drug discovery for exploring new chemical space.[9] |
| Handling | Potent electrophile, moisture-sensitive.[11] | Solid, stable, but moisture-sensitive. | Liquid, corrosive, moisture-sensitive.[11] | Likely a solid, expected to be moisture-sensitive like other sulfonyl chlorides. | Standard handling precautions for sulfonyl chlorides (inert atmosphere, anhydrous solvents) are necessary.[12] |
Proposed Experimental Protocol: Synthesis of N-Benzyl-1-phenylcyclopropane-1-sulfonamide
This protocol is a self-validating system, designed with clear checkpoints for monitoring and characterization. It is adapted from standard procedures for sulfonamide synthesis.[1]
Diagram 2: Experimental Workflow for PCSC Application
Caption: Step-by-step workflow for sulfonamide synthesis using PCSC.
Methodology:
-
Reagent Preparation (Causality: Establishing the Nucleophile/Base System): To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM, 0.2 M relative to the sulfonyl chloride). Add benzylamine (1.1 equivalents). The slight excess ensures complete consumption of the valuable PCSC. Add a non-nucleophilic base such as triethylamine (1.5 equivalents). The base is critical to scavenge the HCl byproduct, driving the reaction to completion.[1]
-
Controlled Addition (Causality: Managing Exothermicity): Cool the stirred solution to 0 °C using an ice bath. In a separate flask, dissolve 1-phenylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 20 minutes. A slow, cold addition prevents potential side reactions and controls any exotherm.
-
Reaction & Monitoring (Causality: Ensuring Completion): Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is proposed to counteract the expected lower reactivity due to steric hindrance. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The consumption of the PCSC starting material indicates progression.
-
Workup (Causality: Removing Reagents & Byproducts): Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.[1]
-
Isolation & Purification (Causality: Obtaining Pure Product): Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid or oil should be purified by flash column chromatography on silica gel to yield the pure sulfonamide.
-
Validation (Causality: Confirming Identity & Purity): The identity and purity of the final product, N-benzyl-1-phenylcyclopropane-1-sulfonamide, must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS, comparing the observed data with expected values.
Potential Applications and Strategic Value
The true value of PCSC lies not in its utility as a general sulfonylating agent, but in its role as a specialized building block. Its inclusion in lists of "Protein Degrader Building Blocks" suggests its intended use in advanced medicinal chemistry programs like PROTACs, where precise control over linker rigidity and vectorality is crucial.[13]
Niche Advantages:
-
Conformational Constraint: The rigid cyclopropyl group locks the adjacent phenyl and sulfonyl moieties into a well-defined spatial orientation. This can be exploited to reduce the entropic penalty of binding to a biological target, potentially increasing potency.
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to aliphatic chains.[8]
-
Vectorial Exit: In fragment-based drug discovery or linker design, the defined geometry of the 1,1-disubstituted cyclopropane provides a precise exit vector for growing a molecular chain.
Conclusion
1-Phenylcyclopropane-1-sulfonyl chloride is a highly specialized electrophilic reagent. A comprehensive analysis based on fundamental principles predicts it to be less reactive than common sulfonyl chlorides like MsCl and TsCl, primarily due to significant steric hindrance. Therefore, it is not a direct replacement for these workhorse reagents in routine sulfonamide synthesis.
However, its strategic value is immense for applications where the introduction of a conformationally rigid, metabolically robust, and lipophilic scaffold is the primary goal. The true utility of PCSC is realized in advanced drug discovery projects that require precise three-dimensional control over molecular architecture. The provided experimental protocol offers a robust starting point for researchers to explore the unique benefits of this promising building block. Further empirical studies are warranted to fully elucidate its reaction scope and validate its potential in complex syntheses.
References
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-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
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RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Available at: [Link]
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ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. Available at: [Link]
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RSC Publishing. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Available at: [Link]
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Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
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University of Rochester. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. Available at: [Link]
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Chemspace. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]
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Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Available at: [Link]
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CP Lab Safety. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram. Available at: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Phenylcyclopropane-1-sulfonyl chloride
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. With the power to create comes the profound responsibility to manage the associated risks, particularly concerning the disposal of reactive chemical waste. This guide provides an in-depth, procedural framework for the safe and effective disposal of 1-Phenylcyclopropane-1-sulfonyl chloride, ensuring the safety of laboratory personnel and the protection of our environment.
The Chemical Challenge: Understanding the Reactivity of 1-Phenylcyclopropane-1-sulfonyl chloride
1-Phenylcyclopropane-1-sulfonyl chloride (C₉H₉ClO₂S) is a reactive compound, primarily due to the sulfonyl chloride functional group.[1][2] The key to its safe disposal lies in understanding and mitigating its inherent chemical reactivity.
Core Reactivity:
-
Hydrolysis: Sulfonyl chlorides react exothermically, and at times violently, with water—including atmospheric moisture—to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][4][5] This reaction underscores the necessity of handling this compound in a dry, controlled environment.
-
Reaction with Bases: A violent reaction can occur with strong bases.[3][5] However, a controlled reaction with a milder base is the cornerstone of its safe disposal.
-
Corrosivity: As a sulfonyl chloride, this compound is corrosive and can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[3][6]
The presence of the phenylcyclopropane moiety is not anticipated to fundamentally alter these core reactive properties, but it is always prudent to handle novel compounds with an abundance of caution.
Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a comprehensive personal protective equipment strategy is mandatory. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield.[3] | Protects against splashes of the chemical and the basic quenching solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and potential burns. Gloves should be inspected before use. |
| Body Protection | A chemical-resistant lab coat or apron.[3] | Protects against spills and splashes. |
| Respiratory Protection | All handling and disposal must be conducted in a certified chemical fume hood.[3] | Prevents inhalation of corrosive vapors that may be released. |
Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization of small quantities of 1-Phenylcyclopropane-1-sulfonyl chloride typically found in a research laboratory setting.
Part 1: Preparation of the Neutralization Solution
The principle of disposal is the controlled hydrolysis of the sulfonyl chloride to its corresponding, and less reactive, sulfonic acid salt. This is achieved by a slow, deliberate addition to a basic solution.
-
Select a suitable reaction vessel: Choose a flask or beaker that is at least five times the volume of the sulfonyl chloride to be neutralized. This is to accommodate the volume of the basic solution and to manage any potential foaming or splashing.
-
Prepare the basic solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or a dilute (e.g., 2M) solution of sodium hydroxide. Sodium bicarbonate is generally preferred for its milder reactivity.
-
Cool the basic solution: Place the container with the basic solution in an ice-water bath to effectively dissipate the heat that will be generated during the exothermic neutralization reaction.[7]
Part 2: The Neutralization Process
This is the most critical phase of the disposal process and requires patience and careful execution.
-
Slow Addition: Using a pipette or dropping funnel, add the 1-Phenylcyclopropane-1-sulfonyl chloride to the chilled, stirred basic solution dropwise. Crucially, never add the base to the sulfonyl chloride , as this can lead to a violent, uncontrolled reaction.[7]
-
Constant Agitation: Ensure the basic solution is continuously and gently stirred throughout the addition process to promote efficient mixing and heat distribution.
-
Monitor the Reaction: Observe the reaction for signs of excessive heat generation, gas evolution, or splashing. If the reaction becomes too vigorous, immediately cease the addition until it subsides.
-
pH Verification: After the addition is complete, continue stirring the solution in the ice bath for at least one hour. Subsequently, check the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 8). If the solution is acidic or neutral, add more of the basic solution until a stable basic pH is achieved.
Part 3: Final Waste Disposal
-
Aqueous Waste: Once the neutralization is complete and the solution is cool, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[7] Always consult your institution's specific guidelines for aqueous waste disposal.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or sand, must be treated as hazardous waste.[7] These should be collected in a sealed container, properly labeled, and disposed of through your institution's hazardous waste management program.[8]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of 1-Phenylcyclopropane-1-sulfonyl chloride.
In Case of a Spill
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[5][7] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][8]
-
Decontaminate: Decontaminate the spill area with a suitable solution, followed by a thorough washing with soap and water.
This guide is intended to provide a framework for the safe disposal of 1-Phenylcyclopropane-1-sulfonyl chloride. It is imperative that all procedures are carried out in strict accordance with your institution's safety protocols and in consultation with your environmental health and safety department.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Chemexper. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride.
- CP Lab Safety. (n.d.). 1-phenylcyclopropane-1-sulfonyl chloride, min 97%, 1 gram.
- INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- NJ.gov. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
Sources
A Researcher's Guide to the Safe Handling of 1-Phenylcyclopropane-1-sulfonyl Chloride
For the modern researcher, chemist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, sulfonyl chlorides are a prominent class, valued for their reactivity in forming sulfonamides and sulfonate esters. This guide provides essential safety and logistical information for handling a specific member of this class: 1-Phenylcyclopropane-1-sulfonyl chloride. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring a culture of proactive laboratory safety.
Understanding the Inherent Risks: A Profile of Sulfonyl Chlorides
Corrosivity: Like other sulfonyl chlorides, 1-Phenylcyclopropane-1-sulfonyl chloride is expected to be corrosive to skin and eyes.[2][3] Contact can cause severe burns and eye damage.[2][3] Inhalation of vapors or mists may also lead to respiratory irritation.[2][3]
Reactivity with Water: A critical characteristic of sulfonyl chlorides is their reaction with water, which can be vigorous, to produce the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[4][5][6] This reaction underscores the necessity of handling this compound in a moisture-free environment to prevent unintended reactions and the release of corrosive gas.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a risk-based assessment of the chemical's properties. For 1-Phenylcyclopropane-1-sulfonyl chloride, a comprehensive PPE ensemble is mandatory.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and any fumes that may be generated.[7][8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Given the corrosive nature of sulfonyl chlorides, robust hand protection is critical. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[7] It is advisable to double-glove for added protection. Gloves should be inspected before use and changed immediately if contaminated or damaged.[9] |
| Body | Chemical-resistant lab coat or apron | A lab coat made of a suitable chemical-resistant material should be worn to protect against accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory | Use within a certified chemical fume hood | All handling of 1-Phenylcyclopropane-1-sulfonyl chloride should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2] If there is a potential for exposure outside of a fume hood, a respirator with an appropriate acid gas cartridge may be necessary.[7] |
PPE Selection Workflow
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
